molecular formula C19H18O3 B15618940 Ph-HTBA

Ph-HTBA

Cat. No.: B15618940
M. Wt: 294.3 g/mol
InChI Key: NUTNFGZHQLFKOZ-UHFFFAOYSA-N
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Description

Ph-HTBA is a useful research compound. Its molecular formula is C19H18O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

InChI

InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21)

InChI Key

NUTNFGZHQLFKOZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Ph-HTBA: A Technical Guide to its Mechanism of Action on CaMKIIα

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the mechanism of action of Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid), a novel, high-affinity, brain-penetrant modulator of the α-isoform of Calcium/calmodulin-dependent protein kinase II (CaMKIIα). This compound represents a significant advancement in the pharmacological targeting of CaMKIIα, demonstrating a unique mechanism that involves allosteric modulation through the hub domain, leading to distinct functional outcomes compared to other ligands. This guide details its binding characteristics, the structural changes it induces, its effects on kinase activity, and the experimental protocols used for its characterization.

Introduction to CaMKIIα and this compound

CaMKIIα is a serine/threonine protein kinase highly abundant in the brain, particularly in the postsynaptic density (PSD), where it plays a critical role in synaptic plasticity, learning, and memory.[2][3] It functions as a dodecameric holoenzyme, with each subunit comprising a kinase domain, a regulatory domain, and a hub domain that facilitates oligomerization.[4] Dysregulation of CaMKIIα activity is implicated in various neurological and psychiatric disorders, including ischemic stroke and neurodegenerative diseases, making it a key therapeutic target.[1][5][6]

This compound is a novel small molecule modulator derived from the NCS-382 scaffold, an analog of the neuromodulator γ-hydroxybutyrate (GHB).[4][6] Unlike traditional ATP-competitive kinase inhibitors, this compound selectively targets the CaMKIIα hub domain, offering a unique allosteric mechanism for modulating kinase function.[4][7] Its ability to penetrate the blood-brain barrier and exert neuroprotective effects makes it a promising candidate for further research and clinical development.[5][6]

Core Mechanism of Action

This compound's mechanism is multifaceted, initiating with its binding to the CaMKIIα hub domain, which induces conformational changes that allosterically regulate the kinase's activity.

Binding to the CaMKIIα Hub Domain

This compound selectively binds to a specific cavity within each subunit of the oligomeric CaMKIIα hub domain.[7] This interaction is distinct from the ATP-binding pocket or the substrate-binding site located in the kinase domain. The binding of this compound stabilizes the hub domain, increasing its thermal stability.[4][7]

Induction of a "Trp403 Flip"

A key feature of this compound's interaction is the induction of a significant conformational change within the hub domain. Upon binding, it causes an outward displacement, or "flip," of the Tryptophan-403 (Trp403) residue.[4][6][8] This structural rearrangement is a distinct characteristic not observed with smaller analogs like HOCPCA, suggesting a unique mode of interaction that may underpin its distinct functional effects.[7]

Allosteric Inhibition of Kinase Activity

The binding and subsequent conformational changes in the hub domain translate to a reduction in the catalytic activity of the kinase domains. The primary effects are:

  • Inhibition of Autophosphorylation: this compound reduces the crucial Ca²⁺/calmodulin-stimulated autophosphorylation of CaMKIIα at the Threonine-286 (Thr286) residue in primary cortical neurons.[5][7][9] This autophosphorylation is essential for generating the autonomous, calcium-independent activity of the kinase.[3][10]

  • Inhibition of Substrate Phosphorylation: this compound also inhibits the ability of recombinant CaMKIIα to phosphorylate its substrates, such as syntide-2.[7] This demonstrates that the allosteric modulation from the hub domain directly impacts the kinase's catalytic function.

This inhibitory profile contrasts with other hub-binding ligands like GHB and HOCPCA, which stabilize the holoenzyme but do not directly inhibit its enzymatic activity.[11] The unique ability of this compound to reduce both autophosphorylation and substrate phosphorylation likely contributes to its potent neuroprotective effects.[5][7]

Quantitative Data Summary

The binding and inhibitory properties of this compound have been quantified using various biophysical and biochemical assays.

ParameterValueAssay MethodTargetCommentsReference(s)
Kd 757 nMSurface Plasmon Resonance (SPR)Recombinant human CaMKIIα 6x hubDirect binding affinity measurement.[4][12]
Ki 1.4 µMRadioligand Competition AssayCaMKIIαInhibition of [³H]HOCPCA binding.[12]
Ki 78 nMNot SpecifiedCaMKIIα hub domainReported by a commercial supplier.[2]
IC50 452 µMIntrinsic Tryptophan Fluorescence (ITF)Recombinant human CaMKIIα 6x hubMeasures concentration for 50% quenching of Trp403 fluorescence (Trp403 flip).[4][8]
Dissociation Rate (kd) 0.03 s⁻¹Surface Plasmon Resonance (SPR)Recombinant human CaMKIIα 6x hub25-fold slower dissociation than its parent compound NCS-382.[4]
Brain Permeability (Kp,uu) 0.85In vivo mouse studiesN/AIndicates high permeability across the blood-brain barrier.[4][6]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway Diagram

Ph_HTBA_Mechanism cluster_activation CaMKIIα Activation Pathway cluster_inhibition This compound Inhibition Ca2_CaM Ca²⁺/Calmodulin CaMKII_inactive Inactive CaMKIIα (Autoinhibited) Ca2_CaM->CaMKII_inactive Binds CaMKII_active Active CaMKIIα CaMKII_inactive->CaMKII_active Conformational Change CaMKII_auto Autonomous CaMKIIα (p-Thr286) CaMKII_active->CaMKII_auto Autophosphorylation (Thr286) pSubstrate Phosphorylated Substrate CaMKII_auto->pSubstrate Phosphorylates Substrate Substrate Substrate->pSubstrate PhHTBA This compound Hub CaMKIIα Hub Domain PhHTBA->Hub Binds Trp_flip Trp403 Flip & Hub Stabilization Hub->Trp_flip Trp_flip->CaMKII_auto Inhibits Trp_flip->pSubstrate Inhibits

Caption: Mechanism of this compound action on the CaMKIIα signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_biochemical Biochemical & Cellular Assays cluster_results Determined Parameters SPR Surface Plasmon Resonance (SPR) Binding Binding Affinity & Kinetics (Kd, k_off) SPR->Binding DSF Differential Scanning Fluorimetry (DSF) Stability Thermal Stabilization (ΔTm) DSF->Stability ITF Intrinsic Tryptophan Fluorescence (ITF) Conformation Conformational Change (Trp403 Flip) ITF->Conformation KinaseAssay ADP-Glo Kinase Assay Activity Inhibition of Substrate Phosphorylation KinaseAssay->Activity NeuronAssay Neuronal Autophosphorylation Assay AutoPhos Reduction of p-Thr286 NeuronAssay->AutoPhos

Caption: Experimental workflow for characterizing this compound's interaction with CaMKIIα.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized biophysical and biochemical assays.

Surface Plasmon Resonance (SPR)
  • Objective: To measure the real-time binding affinity (Kd) and kinetics (association/dissociation rates) of this compound to the CaMKIIα hub domain.

  • Methodology:

    • Recombinant purified human CaMKIIα hub protein (e.g., 6x mutant) is immobilized on a biosensor chip surface.[4]

    • A series of this compound dilutions are prepared in a running buffer and injected sequentially in order of increasing concentration over the chip surface.[4]

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

    • The equilibrium binding responses are plotted against the compound concentrations and fitted to a 1:1 binding model to determine the Kd.[4] The association and dissociation phases of the sensorgram are analyzed to determine kinetic rates.[4]

Intrinsic Tryptophan Fluorescence (ITF)
  • Objective: To experimentally detect the outward movement (flip) of the Trp403 residue upon this compound binding.

  • Methodology:

    • The intrinsic fluorescence of Trp403 in the CaMKIIα hub protein is measured using a fluorometer.

    • This compound is titrated into the protein solution at increasing concentrations.[4][8]

    • The binding of this compound and the subsequent movement of Trp403 out of its native pocket leads to quenching of its fluorescence signal.[8]

    • The concentration-dependent quenching is measured, and after correcting for any compound-related spectral interference, the data is fitted to determine an IC50 value for the conformational change.[4][8]

ADP-Glo™ Kinase Assay
  • Objective: To quantify the inhibitory effect of this compound on the substrate phosphorylation activity of CaMKIIα.

  • Methodology:

    • The kinase reaction is set up containing recombinant CaMKIIα, its substrate (e.g., syntide-2), ATP, and Ca²⁺/Calmodulin in a buffer system.[7]

    • This compound at various concentrations is added to the reaction wells.

    • The reaction is incubated to allow for phosphorylation.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction.

    • The resulting luminescence, which is proportional to the ADP produced and thus to kinase activity, is measured. A decrease in luminescence indicates inhibition of CaMKIIα.

Neuronal Thr286 Autophosphorylation Assay
  • Objective: To assess the effect of this compound on CaMKIIα autophosphorylation in a cellular context.

  • Methodology:

    • Primary cortical neurons are cultured and treated with this compound at a desired concentration for a specified duration.

    • Ca²⁺-stimulated CaMKIIα activation is induced using a stimulus (e.g., glutamate (B1630785) or ionomycin).

    • The cells are lysed, and total protein is extracted.

    • The levels of phosphorylated CaMKIIα (p-Thr286) and total CaMKIIα are quantified using Western blotting with specific antibodies.

    • The ratio of p-Thr286 to total CaMKIIα is calculated to determine the extent of inhibition caused by this compound.[5][7]

Conclusion and Future Directions

This compound is a selective, brain-permeable modulator of CaMKIIα with a novel allosteric mechanism of action. By binding to the hub domain, it induces a distinct Trp403 flip, stabilizes the holoenzyme, and allosterically inhibits both autophosphorylation and substrate phosphorylation.[4][7] This unique profile distinguishes it from other CaMKIIα ligands and likely underlies its demonstrated neuroprotective efficacy.[5] The detailed characterization of its mechanism provides a solid foundation for its use as a chemical probe to further investigate the complex roles of CaMKIIα hub domain function. Furthermore, its favorable pharmacological properties highlight this compound as a promising lead candidate for the development of novel therapeutics for ischemic stroke and other neurological disorders.[6][7]

References

The Synthesis and Mechanism of Ph-HTBA as a Selective CaMKIIα Hub Domain Stabilizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a critical serine/threonine kinase in the brain, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in various neurological disorders, including ischemic stroke and neurodegenerative diseases, making it a compelling therapeutic target.[2][3] This technical guide details the synthesis and characterization of Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[3]annulen-6-ylidene)acetic acid), a novel, high-affinity, and brain-penetrant stabilizer of the CaMKIIα hub domain.[2][4] this compound offers a promising avenue for therapeutic intervention by selectively modulating CaMKIIα activity through a distinct molecular mechanism.[5] This document provides a comprehensive overview of its synthesis, mechanism of action, and detailed experimental protocols for its characterization.

Introduction to CaMKIIα and the Therapeutic Rationale for Stabilization

CaMKIIα exists as a dodecameric holoenzyme, with each subunit comprising a kinase domain, a regulatory domain, and a hub domain responsible for oligomerization.[6] The activation of CaMKIIα is triggered by an increase in intracellular Ca2+ levels, leading to the binding of the Ca2+/calmodulin (CaM) complex. This binding event relieves autoinhibition and enables the kinase to phosphorylate its substrates. A key event in CaMKIIα activation is the autophosphorylation of threonine 286 (Thr286), which renders the kinase partially active even after Ca2+ levels have returned to baseline, a phenomenon crucial for long-term potentiation (LTP).[1][7]

Dysregulation of CaMKIIα activity is a hallmark of several neuropathological conditions. For instance, during ischemic stroke, excessive Ca2+ influx leads to hyperactivation of CaMKIIα, contributing to excitotoxicity and neuronal cell death.[8] Therefore, stabilizing CaMKIIα in a less active conformation presents a promising neuroprotective strategy. This compound is a novel small molecule designed to selectively bind to the hub domain of CaMKIIα, offering a unique mechanism for modulating its activity.[5][9]

Synthesis of this compound

This compound is synthesized as an analog of NCS-382, a known ligand for the CaMKIIα hub domain.[4][10] The synthetic route involves a multi-step process starting from a substituted benzaldehyde (B42025).

Synthetic Scheme

The general synthetic scheme for this compound and related analogs is depicted below. This compound is specifically designated as compound 1i in the referenced literature.[4]

  • Step 1: Wittig Condensation: The synthesis initiates with a Wittig condensation of a substituted benzaldehyde (e.g., 2-phenylbenzaldehyde) with a suitable phosphonium (B103445) ylide to generate a phenylpentenoic acid derivative.[4]

  • Step 2: Hydrogenation: The double bond in the phenylpentenoic acid is then reduced via hydrogenation.[4]

  • Step 3: Intramolecular Friedel-Crafts Cyclization: The resulting saturated carboxylic acid undergoes an intramolecular Friedel-Crafts cyclization to form the core benzocycloheptanone structure.[4]

  • Step 4 & 5: Functional Group Manipulation: Subsequent steps involve the introduction of the acetic acid moiety, typically through a condensation reaction with glyoxylic acid, followed by a reduction of the ketone to a hydroxyl group to yield the final this compound product.[10]

Mechanism of Action of this compound

This compound exerts its function by directly binding to the hub domain of CaMKIIα, leading to its stabilization and a reduction in kinase activity.[2][9]

Binding and Thermal Stabilization

This compound is a high-affinity ligand for the CaMKIIα hub domain.[2] This binding has been shown to significantly increase the thermal stability of the hub domain, indicating a direct stabilizing effect.[4][6] This stabilization is thought to lock the holoenzyme in a conformation that is less prone to activation.

Conformational Changes and Inhibition of Autophosphorylation

A key feature of this compound's mechanism is the induction of a distinct conformational change upon binding, characterized by an outward "flip" of the Tryptophan 403 (Trp403) residue within the hub domain's binding cavity.[2][11] This conformational shift is believed to be crucial for its functional effects.

Functionally, this compound has been demonstrated to reduce the Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286 in primary cortical neurons.[5][9] By inhibiting this critical step, this compound effectively dampens the sustained, Ca2+-independent activity of the kinase, which is a key contributor to its pathological overactivation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Thermal Stabilization of this compound

CompoundBinding Affinity (Kᵢ, μM)Thermal Shift (ΔTₘ, °C)
This compound (1i)mid-nanomolar range19
NCS-3820.3416.7

Data sourced from multiple studies.[6][10]

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Brain-to-Plasma Ratio (Kp)0.10
Unbound Partition Coefficient (Kp,uu)0.85
Microsomal Clearance (Mouse)Low
Microsomal Clearance (Human)Low

The high Kp,uu value indicates good brain permeability.[2][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CaMKIIα hub domain.

  • Preparation of Rat Cortical Homogenates: Rat cortices are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation.

  • Binding Reaction: The membrane homogenate is incubated with a radiolabeled ligand (e.g., [³H]NCS-382) and varying concentrations of the competitor compound (this compound).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ values are determined from concentration-inhibition curves and converted to Kᵢ values using the Cheng-Prusoff equation.[6]

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

This biophysical assay measures the thermal stability of the CaMKIIα hub domain in the presence of this compound.

  • Protein and Ligand Preparation: Purified CaMKIIα hub domain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound.

  • Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence of the dye, which increases as the protein unfolds, is monitored in real-time.

  • Data Analysis: The melting temperature (Tₘ), the temperature at which 50% of the protein is unfolded, is determined for each condition. The change in Tₘ (ΔTₘ) in the presence of the ligand indicates the extent of stabilization.[6]

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the effect of this compound on the substrate phosphorylation activity of CaMKIIα.

  • Kinase Reaction: Recombinant CaMKIIα is incubated with its substrate (e.g., syntide-2), ATP, and varying concentrations of this compound in a kinase reaction buffer.

  • ADP Detection: After the kinase reaction, the amount of ADP produced is quantified using the ADP-Glo™ reagent, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The luminescence signal is measured, and the inhibitory effect of this compound on kinase activity is determined.[9]

Western Blotting for Autophosphorylation

This method is used to assess the effect of this compound on the autophosphorylation of CaMKIIα in a cellular context.

  • Cell Culture and Treatment: Primary cortical neurons are treated with this compound followed by stimulation to induce CaMKIIα activation (e.g., with a Ca2+ ionophore).

  • Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated CaMKIIα (pThr286) and a primary antibody for total CaMKIIα as a loading control.

  • Data Analysis: The band intensities are quantified, and the ratio of pThr286-CaMKIIα to total CaMKIIα is calculated to determine the effect of this compound on autophosphorylation.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CaMKIIα signaling pathway and a typical experimental workflow for characterizing a CaMKIIα stabilizer like this compound.

CaMKII_Signaling_Pathway cluster_0 Cellular Environment Ca2_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin Ca2_influx->Calmodulin binds Ca_CaM Ca²⁺/Calmodulin Complex Calmodulin->Ca_CaM CaMKII_inactive Inactive CaMKIIα Ca_CaM->CaMKII_inactive activates CaMKII_active Active CaMKIIα CaMKII_inactive->CaMKII_active Autophosphorylation Autophosphorylation (Thr286) CaMKII_active->Autophosphorylation Sustained_Activity Sustained Activity (Ca²⁺-independent) Autophosphorylation->Sustained_Activity Substrate_Phos Substrate Phosphorylation Sustained_Activity->Substrate_Phos Neuronal_Response Synaptic Plasticity (e.g., LTP) Substrate_Phos->Neuronal_Response Ph_HTBA This compound Ph_HTBA->CaMKII_inactive stabilizes Ph_HTBA->Autophosphorylation inhibits

CaMKIIα Signaling Pathway and this compound Intervention.

Experimental_Workflow cluster_1 Characterization of this compound Synthesis Synthesis of this compound Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Synthesis->Binding_Assay Thermal_Shift Differential Scanning Fluorimetry (Measure ΔTₘ) Synthesis->Thermal_Shift Kinase_Assay In Vitro Kinase Assay (Measure IC₅₀ for activity) Synthesis->Kinase_Assay Cellular_Assay Cellular Autophosphorylation Assay (Western Blot for pThr286) Synthesis->Cellular_Assay Data_Analysis Data Analysis and Mechanism Elucidation Binding_Assay->Data_Analysis Thermal_Shift->Data_Analysis Kinase_Assay->Data_Analysis Cellular_Assay->Data_Analysis In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Data_Analysis->In_Vivo

Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a significant advancement in the development of selective modulators for CaMKIIα.[4] Its unique mechanism of action, involving the stabilization of the hub domain and inhibition of autophosphorylation, provides a novel strategy for mitigating the pathological overactivation of this key kinase.[5][9] The favorable pharmacokinetic profile, including its ability to penetrate the blood-brain barrier, further underscores its potential as a therapeutic candidate for neurological disorders.[2][6] The detailed synthetic route and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related CaMKIIα stabilizers.

References

The Discovery of Ph-HTBA: A High-Affinity NCS-382 Analog for CaMKIIα Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery and characterization of Ph-HTBA, a novel analog of (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (NCS-382). This compound has emerged as a promising high-affinity, brain-penetrant ligand for the Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, a significant target in the study of ischemic stroke and neurodegenerative disorders.[2][3][4] This document details the quantitative pharmacological data, experimental methodologies, and the logical workflow leading to its identification, intended for researchers, scientists, and professionals in drug development.

Introduction: From GHB Receptors to CaMKIIα Modulation

Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter that exerts its effects through at least two distinct binding sites: a low-affinity site at the GABA-B receptor and a high-affinity site, historically termed the "GHB receptor".[1][5][6][[“]] NCS-382, a semi-rigid structural analog of GHB, was initially developed as a selective antagonist for these high-affinity sites.[8] Subsequent research identified the hub domain of CaMKIIα, a crucial kinase in synaptic plasticity and memory, as the specific high-affinity binding target for both GHB and NCS-382.[2][4][9]

While NCS-382 showed promise with a ten-fold higher affinity for the CaMKIIα hub domain than GHB and the ability to cross the blood-brain barrier, the potential for further optimization remained unexplored.[10] This led to the systematic exploration of the NCS-382 scaffold to develop analogs with enhanced binding affinity and improved pharmacokinetic properties.[2][10] Through these efforts, this compound ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) was identified as a lead candidate, demonstrating significantly improved affinity and favorable brain permeability.[2][3][11]

Quantitative Data Summary

The pharmacological and pharmacokinetic properties of this compound were evaluated and compared to its parent compound, NCS-382. The data highlights this compound's enhanced affinity for the CaMKIIα hub domain and its excellent brain penetration.

CompoundTargetBinding Affinity (Ki)Brain Permeability (Kp,uu)Notes
GHB CaMKIIα Hub Domain4.3 µM-Endogenous ligand with moderate affinity.[10][12]
NCS-382 CaMKIIα Hub Domain0.34 µMBrain PenetrantParent compound with 10-fold higher affinity than GHB.[10][12]
This compound (1i) CaMKIIα Hub Domain0.078 µM 0.85 Approximately 4.4-fold improved affinity compared to NCS-382.[2][4][12]
2-Fluoro NCS-382 analog CaMKIIα Hub Domain0.11 µM-Another analog developed alongside this compound showing mid-nanomolar affinity.[12]
2-Bromo NCS-382 analog (1b) CaMKIIα Hub Domain0.050 µM-Exhibited a seven-fold increase in affinity over NCS-382.[10]
2-Chloro NCS-382 analog (1d) CaMKIIα Hub Domain0.052 µM-Showed affinity similar to the 2-bromo analog.[10]

Experimental Protocols

The characterization of this compound involved several key experimental procedures, from chemical synthesis to pharmacological and pharmacokinetic evaluation.

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process designed for cost-effective, gram-scale production.[10][11]

  • Wittig Condensation: An initial Wittig condensation is performed between an appropriate aldehyde and phosphonium (B103445) bromide to yield a phenylpentenoic acid.[11]

  • Hydrogenation & Cyclization: The product undergoes hydrogenation, followed by an intramolecular cyclization in polyphosphoric acid to generate the core benzocycloheptanone structure.[10][11]

  • Claisen-Schmidt Condensation: A Claisen-Schmidt condensation is carried out with glyoxylic acid monohydrate to introduce the α,β-unsaturated ketone moiety.[10][11]

  • Luche Reduction: Finally, a chemoselective Luche reduction using CeCl₃·7H₂O and NaBH₄ reduces the ketone to the corresponding allyl alcohol, yielding the final this compound product.[10][11]

Radioligand Competition Binding Assay

The binding affinity of this compound and other NCS-382 analogs for the CaMKIIα hub domain was determined using a competitive radioligand binding assay.

  • Preparation: Assays are conducted using rat brain cortical homogenates, which are rich in CaMKIIα.[10][12]

  • Radioligand: Tritiated [³H]NCS-382 is used as the radioligand to label the specific binding site on the CaMKIIα hub domain.[10][12]

  • Procedure: The homogenates are incubated with a fixed concentration of [³H]NCS-382 and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Analysis: The data is used to generate competition curves, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.[10]

In Vitro and In Vivo Pharmacokinetic Studies

The metabolic stability and brain permeability of this compound were assessed to determine its suitability for in vivo applications.

  • In Vitro Metabolic Stability: The metabolic fate of this compound was evaluated in mouse and human liver microsomes and hepatocytes.[10] This involves incubating the compound with the liver fractions and monitoring its degradation over time using methods like LC-MS to determine its intrinsic clearance and metabolic pathways.[10][13]

  • In Vivo Brain Permeability: To determine brain penetrance, this compound was administered systemically (e.g., intraperitoneally) to mice.[2][10] After a set period, concentrations of the compound in both plasma and brain tissue were measured. The unbound brain-to-plasma concentration ratio (Kp,uu) was calculated to quantify the extent of its ability to cross the blood-brain barrier. A high Kp,uu value, such as the 0.85 observed for this compound, indicates excellent brain permeability.[2][3]

Visualized Workflows and Pathways

The following diagrams illustrate the key concepts and processes in the development of this compound.

GHB_Signaling_Pathway cluster_ghb GHB Actions cluster_effects Downstream Effects GHB GHB (γ-Hydroxybutyric Acid) GABA_B GABAB Receptor (Low Affinity) GHB->GABA_B Weak Agonist CaMKIIa CaMKIIα Hub Domain (High-Affinity 'GHB Receptor') GHB->CaMKIIa Agonist Sedation Sedative Effects GABA_B->Sedation Modulation Modulation of Kinase Activity CaMKIIa->Modulation NCS382 NCS-382 NCS382->CaMKIIa Selective Ligand PhHTBA This compound PhHTBA->CaMKIIa High-Affinity Ligand

Caption: GHB signaling and the selective action of this compound.

Drug_Discovery_Workflow start Parent Compound NCS-382 (Ki = 0.34 µM) design In Silico Design & Structure-Affinity Relationship (SAR) Analysis start->design synthesis Chemical Synthesis of Novel Analogs design->synthesis screening In Vitro Pharmacological Screening ([3H]NCS-382 Competition Binding Assay) synthesis->screening pk_studies Pharmacokinetic (PK) Assessment - In Vitro Microsomal Stability - In Vivo Brain Permeability (Kp,uu) screening->pk_studies Promising Candidates lead Lead Candidate Identified: This compound (Ki = 0.078 µM, Kp,uu = 0.85) pk_studies->lead

Caption: Workflow for the discovery of this compound from NCS-382.

Synthesis_Flowchart A Starting Materials (Aldehyde & Phosphonium Bromide) B Wittig Condensation A->B C Hydrogenation & Intramolecular Cyclization B->C D Claisen-Schmidt Condensation C->D E Chemoselective (Luche) Reduction D->E F Final Product: This compound E->F

Caption: Simplified synthetic pathway for this compound.

Conclusion

The development of this compound marks a significant advancement in the modulation of the CaMKIIα hub domain.[2] Guided by the structural scaffold of NCS-382, this compound was synthesized and identified as a superior analog, exhibiting a mid-nanomolar affinity that is over four times stronger than its parent compound.[2][11] Furthermore, its demonstrated low microsomal clearance and excellent brain permeability (Kp,uu = 0.85) underscore its potential as a valuable tool for in vivo pharmacological studies and a promising candidate for future clinical development targeting CaMKIIα-associated neurological conditions.[2][3][14] The distinct molecular interaction of this compound, which includes inducing a Trp403 flip upon binding, provides a novel mechanism for stabilizing the CaMKIIα hub domain.[2][15]

References

In-Depth Technical Guide on the Brain Permeability and Bioavailability of Ph-HTBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the brain permeability and bioavailability of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel and potent CaMKIIα hub ligand with significant neuroprotective potential. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and explores potential transport mechanisms across the blood-brain barrier (BBB).

Core Concepts: Brain Permeability and Bioavailability of this compound

This compound has been identified as a brain-permeable analog of γ-hydroxybutyrate (GHB), demonstrating promise in preclinical models of ischemic stroke.[2] Its ability to penetrate the central nervous system is a critical determinant of its therapeutic efficacy for neurological disorders. This guide delves into the available data that substantiates its capacity to cross the blood-brain barrier and its pharmacokinetic profile following administration.

Quantitative Data Summary

The following tables present the available quantitative data on the brain permeability and metabolic stability of this compound.

Table 1: In Vivo Brain Permeability of this compound in Mice

ParameterValueSpeciesAdministration RouteDose
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)0.85MouseOral10 mg/kg
Brain Concentration99.1 ng/mLMouseOral10 mg/kg
Plasma Concentration1450 ng/mLMouseOral10 mg/kg

Data sourced from a study on the characterization of this compound as a CaMKIIα hub domain stabilizer.[1][3]

Table 2: In Vitro Metabolic Stability of this compound

SystemIntrinsic Clearance (CLi) (μL/min/mg protein)
Mouse Liver Microsomes<9.9
Human Liver Microsomes<9.9
System Intrinsic Clearance (CLi) (μL/min/106 cells)
Mouse Hepatocytes65
Human Hepatocytes8.6

These data indicate low microsomal clearance and higher clearance in mouse hepatocytes compared to human hepatocytes.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

In Vivo Brain Permeability Assessment in Mice

The brain permeability of this compound was determined in C57BL6/J mice. The sodium salt of this compound was administered orally at a dose of 10 mg/kg. At a subsequent time point, brain and plasma samples were collected and the concentrations of this compound were quantified. This allowed for the calculation of the brain-to-plasma distribution ratio and the unbound partition coefficient (Kp,uu), which is a key indicator of a compound's ability to cross the blood-brain barrier.[1][3]

In Vitro Metabolic Stability Assays

The metabolic stability of this compound was evaluated using both liver microsomes and hepatocytes from both mouse and human origins.

  • Liver Microsomal Stability: The sodium salt of this compound (0.5 μM) was incubated with mouse and human liver microsomes (0.5 mg/mL protein concentration). The rate of disappearance of the parent compound was monitored over time to determine the intrinsic clearance.[1]

  • Hepatocyte Stability: The metabolic stability was also assessed in cryopreserved hepatocytes from mice and humans at a cell concentration of 0.5 x 106 cells/mL. The intrinsic clearance was calculated based on the rate of metabolism of this compound.[1]

Bioavailability

While specific oral bioavailability percentages for this compound are not detailed in the currently available literature, the foundational study characterizing its pharmacokinetic properties notes its low bioavailability in mice following oral administration.[1] This suggests that while the compound can cross the blood-brain barrier effectively once in systemic circulation, its absorption from the gastrointestinal tract may be limited.

Signaling Pathways and Transport Mechanisms

The precise mechanisms by which this compound crosses the blood-brain barrier have not been definitively elucidated. However, based on its structural similarity to GHB, a potential transport pathway can be hypothesized.

Potential Involvement of Monocarboxylate Transporters (MCTs)

GHB has been shown to be a substrate for monocarboxylate transporters (MCTs), particularly MCT1, which is expressed at the blood-brain barrier.[2][4][5][6] These transporters facilitate the movement of monocarboxylic acids, such as lactate (B86563) and pyruvate, across biological membranes. Given that this compound is a GHB analog, it is plausible that it may also utilize MCTs for its transport into the brain.

The following diagram illustrates the hypothesized transport of this compound across the blood-brain barrier via a monocarboxylate transporter.

Ph_HTBA_BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Ph_HTBA_blood This compound MCT Monocarboxylate Transporter (MCT) Ph_HTBA_blood->MCT Transport Ph_HTBA_brain This compound MCT->Ph_HTBA_brain

Caption: Hypothesized transport of this compound across the BBB via MCTs.

CaMKIIα Signaling

This compound is a known ligand for the CaMKIIα hub domain and has been shown to modulate its activity.[2] While this interaction is central to its neuroprotective effects within the brain, there is currently no evidence to suggest that CaMKIIα signaling directly participates in the transport of this compound across the blood-brain barrier. The interaction with CaMKIIα is believed to occur after the compound has entered the central nervous system.

The following diagram depicts the general workflow for investigating the neuroprotective effects of this compound, from administration to its action on CaMKIIα.

Ph_HTBA_Workflow cluster_administration In Vivo Administration cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Admin Oral Administration of this compound (10 mg/kg) BBB_crossing Blood-Brain Barrier Permeation (Kp,uu = 0.85) Admin->BBB_crossing Bioavailability Low Oral Bioavailability Admin->Bioavailability CaMKIIa_binding Binding to CaMKIIα Hub Domain BBB_crossing->CaMKIIa_binding Neuroprotection Neuroprotective Effects CaMKIIa_binding->Neuroprotection

Caption: Experimental workflow for this compound from administration to effect.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a brain-penetrant compound, as demonstrated by its high unbound brain-to-plasma partition coefficient in mice.[1][3] However, its therapeutic potential may be influenced by its low oral bioavailability.[1] Future research should focus on elucidating the specific transporters involved in its passage across the blood-brain barrier, with the monocarboxylate transporter family being a prime candidate for investigation. Furthermore, formulation strategies to improve its oral bioavailability could significantly enhance its clinical utility for the treatment of neurological disorders such as ischemic stroke. Detailed pharmacokinetic studies in other species, including non-human primates, will also be crucial for its translation to clinical applications.

References

In Vitro Characterization of Ph-HTBA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of 4-phenyl-2-(1H-1,2,3-triazol-1-yl)butanoic acid (Ph-HTBA), a novel, high-affinity, brain-penetrant modulator of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound has emerged as a promising candidate for therapeutic intervention in ischemic stroke and neurodegenerative disorders. This document details the key in vitro assays used to elucidate its binding affinity, mechanism of action, and cellular permeability, presenting quantitative data in accessible tables and outlining detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental assessment.

Introduction

CaMKIIα is a crucial serine/threonine kinase in the brain, playing a significant role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in various neurological conditions, making it a compelling drug target.[2] this compound is a novel small molecule designed as an analog of NCS-382 to selectively modulate CaMKIIα activity.[2] Its in vitro characterization has been pivotal in understanding its therapeutic potential. This guide summarizes the essential data and methodologies from key studies to provide a practical resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro characterization of this compound.

Table 1: Binding Affinity of this compound for CaMKIIα

ParameterValueAssay MethodReference
Ki1.4 µM[3H]HOCPCA Competition Binding[3]
Kd757 nMSurface Plasmon Resonance (SPR)[3]

Table 2: Thermal Stabilization of CaMKIIα Hub Domain by this compound

ParameterValueAssay MethodReference
ΔTm (at saturation)19 °CDifferential Scanning Fluorimetry (DSF)[4]

Table 3: Cellular Permeability of this compound

Cell LineDirectionApparent Permeability (Papp) (10-6 cm/s)Efflux RatioReference
MDCK-MDR1A to BHigh (Specific value not available in abstract)~1[5]
MDCK-MDR1B to AHigh (Specific value not available in abstract)~1[5]
MDCK-BCRPA to BHigh (Specific value not available in abstract)~1[5]
MDCK-BCRPB to AHigh (Specific value not available in abstract)~1[5]

Table 4: Effect of this compound on CaMKIIα Activity

AssayEffect of this compoundKey FindingReference
CaMKIIα Thr286 AutophosphorylationReduction in Ca2+-stimulated autophosphorylationThis compound modulates CaMKIIα activation[6]
Substrate Phosphorylation (Syntide-2)ReductionAllosteric modulation of kinase activity[7]
Intrinsic Tryptophan Fluorescence (ITF)Concentration-dependent inhibitionInduces conformational change (Trp403 flip)[5]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CaMKIIα hub domain by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Competition Assay: In a 96-well plate, combine the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]NCS-382 or [3H]HOCPCA) and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of the CaMKIIα hub domain in the presence of this compound. An increase in the melting temperature (Tm) indicates ligand-induced stabilization.

Protocol:

  • Protein and Ligand Preparation: Prepare a solution of purified CaMKIIα hub domain in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5). Prepare a serial dilution of this compound.

  • Assay Setup: In a 96-well PCR plate, mix the CaMKIIα hub domain solution with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) and either this compound or vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, where the protein is 50% unfolded, is the Tm. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of this compound.

MDCK-MDR1/BCRP Cell Permeability Assay

This assay evaluates the ability of this compound to cross a cell monolayer, providing an in vitro model for blood-brain barrier permeability.

Protocol:

  • Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 or BCRP gene on permeable filter supports in a transwell plate until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer and tight junctions.

  • Permeability Assay (Apical to Basolateral): Add this compound to the apical (upper) chamber of the transwell. At various time points, collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical): Add this compound to the basolateral chamber and collect samples from the apical chamber at various time points. This is done to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio close to 1 suggests that the compound is not a significant substrate of the efflux transporter.[5]

CaMKIIα Kinase Activity Assay (ADP-Glo™)

This assay measures the kinase activity of CaMKIIα by quantifying the amount of ADP produced during the phosphorylation of a substrate in the presence of this compound.

Protocol:

  • Kinase Reaction: In a 96-well plate, combine recombinant CaMKIIα, its substrate (e.g., syntide-2), ATP, and varying concentrations of this compound in a kinase reaction buffer containing Ca2+/Calmodulin.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • ADP Detection (Step 1 - ATP Depletion): Add ADP-Glo™ Reagent to the reaction to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Detection (Step 2 - ADP to ATP Conversion and Luminescence): Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP, and a luciferase/luciferin mixture to generate a luminescent signal proportional to the amount of ADP produced.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in the luminescent signal in the presence of this compound indicates inhibition of CaMKIIα kinase activity. Plot the signal against the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to the in vitro characterization of this compound.

CaMKII_Activation_Pathway cluster_upstream Upstream Signaling cluster_camkii CaMKIIα Activation cluster_ph_htba This compound Interaction Ca2_influx Ca2+ Influx (e.g., via NMDA Receptor) Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin binds Ca2_CaM Ca2+/CaM Complex Inactive_CaMKII Inactive CaMKIIα Ca2_CaM->Inactive_CaMKII activates Active_CaMKII Active CaMKIIα Inactive_CaMKII->Active_CaMKII Autonomous_CaMKII Autonomously Active CaMKIIα (p-Thr286) Active_CaMKII->Autonomous_CaMKII autophosphorylation (Thr286) Substrate_Phosphorylation Downstream Substrate Phosphorylation Active_CaMKII->Substrate_Phosphorylation phosphorylates Autonomous_CaMKII->Substrate_Phosphorylation Ph_HTBA This compound Ph_HTBA->Inactive_CaMKII binds to hub domain Hub_Stabilization Hub Domain Stabilization & Trp403 Flip Ph_HTBA->Hub_Stabilization Hub_Stabilization->Active_CaMKII modulates activity

Caption: CaMKIIα activation pathway and the modulatory role of this compound.

Radioligand_Binding_Workflow start Start prep Prepare Rat Cortical Membranes start->prep assay_setup Set up 96-well plate: Membranes + [3H]Radioligand + this compound (variable conc.) prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound from Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: IC50 and Ki Determination quantification->analysis end End analysis->end

Caption: Experimental workflow for the radioligand binding assay.

DSF_Workflow start Start prep Prepare Purified CaMKIIα Hub Domain and this compound start->prep assay_setup Set up 96-well PCR plate: Protein + SYPRO Orange + this compound prep->assay_setup thermal_ramp Apply Thermal Ramp (e.g., 25-95°C) in qPCR machine assay_setup->thermal_ramp fluorescence_read Measure Fluorescence at each Temperature thermal_ramp->fluorescence_read analysis Generate Melting Curve and Determine Tm and ΔTm fluorescence_read->analysis end End analysis->end

Caption: Experimental workflow for Differential Scanning Fluorimetry.

MDCK_Permeability_Workflow start Start culture Culture MDCK-MDR1/BCRP cells on Transwell inserts start->culture integrity_check Verify Monolayer Integrity (TEER) culture->integrity_check add_compound Add this compound to Donor Chamber (Apical or Basolateral) integrity_check->add_compound sampling Collect Samples from Receiver Chamber over Time add_compound->sampling quantification Quantify this compound Concentration (LC-MS/MS) sampling->quantification analysis Calculate Papp and Efflux Ratio quantification->analysis end End analysis->end

Caption: Experimental workflow for the MDCK cell permeability assay.

Conclusion

The in vitro characterization of this compound has provided compelling evidence for its role as a potent and selective modulator of CaMKIIα. Through a series of well-defined assays, its high-affinity binding to the CaMKIIα hub domain, its ability to stabilize the protein, and its favorable permeability characteristics have been established. The modulation of CaMKIIα autophosphorylation and substrate phosphorylation further underscores its potential to influence downstream signaling pathways. This technical guide serves as a consolidated resource for researchers aiming to further investigate this compound or similar CaMKIIα modulators, providing a foundation of quantitative data and detailed experimental protocols to guide future studies.

References

An In-depth Technical Guide on the Binding Affinity of Ph-HTBA to the CaMKIIα Hub Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). CaMKIIα is a critical serine/threonine kinase in the brain, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its unique dodecameric structure is maintained by a central hub domain, which has emerged as a novel target for pharmacological modulation.[3][4] this compound, an analog of the neuromodulator γ-hydroxybutyric acid (GHB), has been identified as a high-affinity, brain-penetrant ligand that selectively binds to the CaMKIIα hub domain, demonstrating neuroprotective potential.[3][5][6]

Quantitative Binding Affinity Data

This compound exhibits a mid-nanomolar binding affinity for the CaMKIIα hub domain. The primary technique used to quantify this interaction is Surface Plasmon Resonance (SPR), which allows for real-time monitoring of the binding and dissociation kinetics. The key quantitative parameters for the binding of this compound and its parent compound, NCS-382, are summarized in the table below.

CompoundKD (nM)kon (M-1s-1)koff (s-1)MethodSource
This compound 757Not Reported0.03SPR[7]
NCS-382 8900Not Reported0.75SPR[7]

Table 1: Binding Affinity of this compound and NCS-382 to CaMKIIα Hub Domain. This compound demonstrates a significantly higher affinity (lower KD) compared to NCS-382, primarily driven by a much slower dissociation rate (koff), indicating a more stable binding interaction.[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings. The following sections describe the key experimental protocols used in the characterization of the this compound and CaMKIIα hub domain interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of this compound binding to the CaMKIIα hub domain.

  • Instrumentation: A Biacore T200 instrument is typically used.

  • Immobilization: Recombinant purified human CaMKIIα 6x hub protein is immobilized on a sensor chip, often a CM5 chip via amine coupling or a Ni-NTA chip if the protein is His-tagged.[8]

  • Analyte: this compound is prepared in a series of concentrations and injected over the sensor chip surface.

  • Procedure:

    • The recombinant CaMKIIα 6x hub is immobilized onto the sensor chip surface.

    • A twofold dilution series of this compound is prepared in a suitable running buffer (e.g., 10 mM Tris/HCl, 150 mM KCl, 1 mM CaCl₂, 0.005% (v/v) Tween 20, pH 7.5).[8]

    • The different concentrations of this compound are injected sequentially over the immobilized protein surface at a constant flow rate.

    • The association of this compound to the hub domain is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-CaMKIIα complex, observed as a decrease in the SPR signal.

    • The sensor chip surface is regenerated between different analyte injections if necessary.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD).[9]

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates that the ligand binding stabilizes the protein.

  • Objective: To evaluate the thermal stabilization of the CaMKIIα hub domain upon this compound binding.

  • Principle: The assay monitors the unfolding of the protein as a function of temperature by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

  • Procedure:

    • The CaMKIIα hub domain protein is mixed with a fluorescent dye (e.g., SYPRO Orange).

    • This compound is added to the protein-dye mixture at various concentrations.

    • The samples are heated in a real-time PCR instrument, and the fluorescence is measured at incremental temperature increases.

    • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting melting curve.

  • Data Analysis: The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of this compound. A positive ΔTm indicates ligand-induced stabilization. This compound has been shown to cause a marked thermal stabilization of the hub oligomer.[7]

Intrinsic Tryptophan Fluorescence (ITF)

ITF measurements are employed to detect conformational changes in the protein upon ligand binding, specifically monitoring the environment of tryptophan residues.

  • Objective: To detect the "Trp403 flip" in the CaMKIIα hub domain upon this compound binding.[5][10]

  • Principle: The fluorescence of the tryptophan residue at position 403 (Trp403) in the CaMKIIα hub domain is sensitive to its local environment. A change in the protein's conformation that alters the environment of Trp403 will result in a change in its fluorescence properties (e.g., quenching).

  • Procedure:

    • The recombinant CaMKIIα 6x hub protein is placed in a fluorometer cuvette.

    • The intrinsic tryptophan fluorescence is excited at approximately 295 nm, and the emission spectrum is recorded (typically from 310 to 400 nm).

    • This compound is titrated into the protein solution, and the fluorescence spectrum is recorded after each addition.

  • Data Analysis: A decrease (quenching) in the fluorescence intensity upon the addition of this compound suggests a conformational change where Trp403 moves to a more solvent-exposed or different environment, consistent with the predicted "outward flip".[10]

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_spr Surface Plasmon Resonance (SPR) cluster_dsf Differential Scanning Fluorimetry (DSF) cluster_itf Intrinsic Tryptophan Fluorescence (ITF) p1 Recombinant Human CaMKIIα 6x Hub Expression p2 Protein Purification p1->p2 s1 Immobilization of CaMKIIα Hub on Sensor Chip p2->s1 d1 Mix Protein, Dye, and this compound p2->d1 i1 Titrate this compound into Protein Solution p2->i1 l1 This compound Synthesis l2 Preparation of Dilution Series l1->l2 s2 Injection of this compound Concentrations l2->s2 l2->d1 l2->i1 s1->s2 s3 Real-time Monitoring of Association & Dissociation s2->s3 s4 Data Analysis (Sensorgrams) s3->s4 out1 Binding Kinetics (kon, koff) s4->out1 out2 Binding Affinity (KD) s4->out2 d2 Thermal Denaturation d1->d2 d3 Monitor Fluorescence d2->d3 d4 Determine ΔTm d3->d4 out3 Thermal Stability (ΔTm) d4->out3 i2 Measure Trp Fluorescence i1->i2 i3 Analyze Quenching i2->i3 out4 Conformational Change (Trp403 Flip) i3->out4

Caption: Experimental workflow for characterizing this compound binding to CaMKIIα hub.

CaMKIIα Signaling Pathway and this compound Interaction

signaling_pathway cluster_upstream Upstream Signaling cluster_camkii CaMKIIα Regulation cluster_downstream Downstream Effects ca_influx ↑ Intracellular Ca2+ calmodulin Calmodulin (CaM) ca_influx->calmodulin binds ca_cam Ca2+/CaM Complex calmodulin->ca_cam camkii_inactive Inactive CaMKIIα (Autoinhibitory domain bound to kinase domain) ca_cam->camkii_inactive activates camkii_active Active CaMKIIα camkii_inactive->camkii_active hub_domain CaMKIIα Hub Domain camkii_autophos Autophosphorylation at Thr286 camkii_active->camkii_autophos substrates Substrate Phosphorylation (e.g., AMPAR, NMDAR) camkii_autophos->substrates plasticity Synaptic Plasticity (LTP) substrates->plasticity learning Learning & Memory plasticity->learning ph_htba This compound ph_htba->hub_domain binds & stabilizes hub_domain->camkii_autophos reduces

Caption: CaMKIIα signaling pathway and the modulatory role of this compound.

This pathway illustrates that an increase in intracellular calcium leads to the formation of the Ca2+/Calmodulin complex, which then activates CaMKIIα.[11] Activated CaMKIIα undergoes autophosphorylation at Thr286, leading to prolonged activity and the phosphorylation of downstream substrates, which is crucial for synaptic plasticity.[12] this compound binds to the hub domain, which stabilizes the holoenzyme. This interaction allosterically reduces Ca2+-stimulated autophosphorylation at Thr286 and subsequent substrate phosphorylation, a mechanism that may contribute to its neuroprotective effects.[3][4]

References

An In-depth Technical Guide on the Cellular Permeability and Neuroprotective Mechanism of Ph-HTBA in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel and brain-permeable analog of γ-hydroxybutyrate (GHB). It has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke.[2] This technical guide provides a comprehensive overview of the cellular permeability of this compound in neuronal cells, its mechanism of action, and detailed experimental protocols relevant to its study.

Cellular Permeability of this compound

Direct quantitative data on the cellular permeability of this compound in isolated neuronal cells is not currently available in the public domain. However, its high brain permeability is well-documented, with a reported unbound brain-to-plasma partition coefficient (Kp,uu) of 0.85 in mice, indicating excellent blood-brain barrier penetration and significant distribution into the brain tissue.[3][4][5]

For the purpose of this guide, we will present data for a structurally related GHB analog, NCS-382, as a surrogate to provide an estimate of general cellular permeability. It is important to note that while informative, this data is from a Madin-Darby Canine Kidney (MDCK) cell line, which is a common model for assessing cell permeability, and may not perfectly reflect the specific permeability characteristics in neuronal cells.

Quantitative Data: Cellular Permeability of NCS-382 (Surrogate for this compound)
CompoundCell LineConcentration (µM)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
NCS-382MDCK257.6 ± 1.7
NCS-382MDCK501.4 ± 0.2
NCS-382MDCK1001.9 ± 0.2

Data suggests a saturable uptake process, possibly involving active transport.

Mechanism of Action: Interaction with CaMKIIα

This compound exerts its neuroprotective effects through a specific interaction with the hub domain of Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in physiological and pathological glutamate (B1630785) signaling.[2][6]

Key Aspects of this compound's Mechanism of Action:
  • High-Affinity Binding: this compound binds to the CaMKIIα hub domain with mid-nanomolar affinity.[3]

  • Hub Domain Stabilization: This binding leads to a marked thermal stabilization of the hub domain.

  • Modulation of Autophosphorylation: Unlike some other GHB analogs, this compound reduces Ca²⁺-stimulated autophosphorylation of CaMKIIα at the Thr286 residue in primary cortical neurons. This is a critical step in the activation of CaMKIIα during excitotoxic events.

  • Distinct Molecular Interaction: The interaction of this compound with the hub cavity is distinct and involves an outward "flip" of the Trp403 residue, which may contribute to its unique functional profile.[1][7]

Signaling Pathway of this compound in Neuroprotection

The following diagram illustrates the proposed signaling pathway of this compound in mitigating glutamate-induced excitotoxicity.

Ph_HTBA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens CaMKIIa_Activation CaMKIIα Activation (Thr286 Autophosphorylation) Ca_Influx->CaMKIIa_Activation Stimulates Downstream_Targets Downstream Excitotoxic Pathways CaMKIIa_Activation->Downstream_Targets Activates Ph_HTBA This compound CaMKIIa_Hub CaMKIIα Hub Domain Ph_HTBA->CaMKIIa_Hub Binds to CaMKIIa_Hub->CaMKIIa_Activation Inhibits Neuroprotection Neuroprotection CaMKIIa_Hub->Neuroprotection Promotes Neuronal_Death Neuronal Death Downstream_Targets->Neuronal_Death Leads to

Caption: Proposed signaling pathway of this compound in neuroprotection.

Experimental Protocols

General Protocol for Neuronal Cell Uptake Assay

This protocol provides a general framework for quantifying the uptake of a small molecule like this compound into cultured neuronal cells. This method can be adapted for various neuronal cell types, including primary neurons or immortalized cell lines (e.g., SH-SY5Y).

Materials:

  • Cultured neuronal cells (e.g., primary cortical neurons)

  • 24- or 96-well cell culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Radiolabeled this compound (e.g., ³H-Ph-HTBA) or a sensitive analytical method for unlabeled this compound (e.g., LC-MS/MS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail and counter (for radiolabeled compound)

  • Plate shaker

  • Ice-cold Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed neuronal cells into 24- or 96-well plates at an appropriate density and allow them to adhere and differentiate according to standard protocols.

  • Preparation of Dosing Solution: Prepare working solutions of this compound (labeled or unlabeled) in assay buffer at various concentrations.

  • Initiation of Uptake:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the this compound dosing solution to each well to initiate the uptake.

  • Incubation: Incubate the plates at 37°C on a plate shaker for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the dosing solution.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification:

    • Radiolabeled Compound: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Unlabeled Compound: Analyze the lysate using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis:

    • Normalize the amount of intracellular this compound to the protein content of the cell lysate (determined by a BCA or similar protein assay).

    • Calculate the uptake rate (e.g., in pmol/mg protein/min).

Workflow for Neuronal Cell Uptake Assay

Neuronal_Uptake_Workflow A Seed Neuronal Cells in Multi-well Plate B Prepare this compound Dosing Solution A->B C Initiate Uptake by Adding Dosing Solution B->C D Incubate at 37°C for a Defined Time C->D E Terminate Uptake with Ice-Cold PBS Wash D->E F Lyse Cells E->F G Quantify Intracellular this compound (LC-MS/MS or Scintillation Counting) F->G H Normalize to Protein Content and Calculate Uptake Rate G->H

Caption: Experimental workflow for a neuronal cell uptake assay.

Protocol for In Vitro Blood-Brain Barrier Permeability Assay (MDCK Cell Model)

This protocol describes an in vitro method to assess the permeability of a compound across a cell monolayer, often used to model the blood-brain barrier.

Materials:

  • MDCK cells (or a specific transfectant, e.g., MDCK-MDR1)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., EMEM with L-glutamine)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

  • This compound stock solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical method for this compound and Lucifer yellow (e.g., LC-MS/MS, fluorescence plate reader)

  • Trans-epithelial electrical resistance (TEER) meter

Procedure:

  • Cell Seeding: Seed MDCK cells onto the apical side of the Transwell® inserts and add fresh medium to the basolateral chamber. Culture for several days to allow the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer. A high TEER value indicates a tight monolayer. Perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow confirms monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add HBSS to the basolateral (receiver) chamber.

    • Add the this compound dosing solution (in HBSS) to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Repeat the assay in the reverse direction to assess active efflux. Add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Logical Relationship for Permeability and Neuroprotection

Logical_Relationship A High Cellular Permeability B Effective Brain Penetration (High Kp,uu) A->B C Access to Intracellular Neuronal Targets B->C D Binding to CaMKIIα Hub Domain C->D E Inhibition of CaMKIIα Autophosphorylation D->E F Reduction of Glutamate Excitotoxicity E->F G Neuroprotective Effect F->G

Caption: Logical flow from permeability to neuroprotective effect.

Conclusion

This compound is a promising neuroprotective agent with excellent brain permeability. Its mechanism of action, centered on the modulation of CaMKIIα activity, offers a novel therapeutic strategy for conditions involving excitotoxicity, such as ischemic stroke. While direct quantitative data on its permeability into neuronal cells is a subject for future research, the available data on its brain distribution and the cellular permeability of related compounds strongly support its ability to reach its intracellular target. The experimental protocols provided in this guide offer a framework for further investigation into the specific neuronal uptake and therapeutic potential of this compound.

References

Probing the Metabolic Landscape of Ph-HTBA: A Technical Guide to Microsomal Clearance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the microsomal clearance and metabolic stability of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel and brain-permeable analog of γ-hydroxybutyrate (GHB) with potential neuroprotective effects.[2] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.

Executive Summary

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development, providing critical insights into its pharmacokinetic profile and potential for clinical success. This guide summarizes the available data on the metabolic stability and microsomal clearance of this compound in both mouse and human liver microsomes. The findings indicate species-specific differences in its metabolic profile, with this compound demonstrating low clearance in human liver microsomes, suggesting a potentially favorable metabolic stability profile in humans.

Quantitative Analysis of Microsomal Clearance

The metabolic stability of this compound was evaluated in liver microsomes from both mice and humans. The following table summarizes the key quantitative parameters determined from these in vitro assays.

SpeciesParameterValueUnit
MouseIntrinsic Clearance (CLint) in Liver MicrosomesLow(units not specified in source)
MouseHepatic ClearanceHigh(units not specified in source)
HumanIntrinsic Clearance (CLint) in Liver MicrosomesLow(units not specified in source)
HumanHepatic ClearanceLow(units not specified in source)

Table 1: Summary of Microsomal and Hepatic Clearance Data for this compound.

These data highlight a significant species difference. While this compound exhibits low clearance in mouse liver microsomes, its overall hepatic clearance in mice is high. In contrast, both microsomal and hepatic clearance values are low in human preparations, suggesting that this compound may have a more prolonged half-life and greater systemic exposure in humans compared to mice.

Experimental Protocols

The determination of microsomal clearance and metabolic stability typically involves standardized in vitro assays. While the specific details for the this compound study are outlined in the source publication, this section provides a generalized, comprehensive methodology based on established practices in the field.[1][3][4]

Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (this compound)

  • Liver microsomes (human and mouse)[1]

  • NADPH (cofactor)[3]

  • Phosphate (B84403) buffer (pH 7.4)[5]

  • Internal standard

  • Acetonitrile (B52724) (quenching solution)[3]

  • Incubator (37°C)

  • LC-MS/MS system[3]

Procedure:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and the test compound (this compound) in a phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many cytochrome P450 enzymes.[3]

  • Time-course Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, typically acetonitrile containing an internal standard.[3]

  • Sample Analysis: The quenched samples are then analyzed by a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining amount of the parent compound (this compound) at each time point.[3]

Data Analysis

The rate of disappearance of the test compound over time is used to calculate several key parameters:

  • Half-life (t½): The time it takes for the concentration of the compound to decrease by half.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, typically reported in units of µL/min/mg of microsomal protein.[1]

The following workflow illustrates the key steps in a typical microsomal stability assay.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Incubation Mixture (Microsomes + this compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Time-course Sampling initiate->sampling quench Quench Reaction sampling->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Workflow for a typical microsomal stability assay.

Metabolic Pathways and Key Enzymes

The metabolism of most drugs is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes.[6][7] These enzymes catalyze Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups on the drug molecule.[6] This process generally makes the compound more water-soluble and easier to excrete.

The following diagram illustrates the central role of CYP enzymes in Phase I drug metabolism.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug This compound (Lipophilic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation/ Reduction/ Hydrolisis Metabolite Metabolite (More Hydrophilic) CYP450->Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation Conjugated_Metabolite Conjugated Metabolite (Highly Water-Soluble) Conjugation->Conjugated_Metabolite Excretion Excretion (Urine/Bile) Conjugated_Metabolite->Excretion

General pathway of drug metabolism via Phase I and II reactions.

While the specific CYP isoforms responsible for this compound metabolism have not been detailed in the available literature, CYP3A4 is a major contributor to the metabolism of a wide range of drugs.[8] Further studies using recombinant human CYP enzymes would be necessary to identify the specific enzymes involved in the biotransformation of this compound.

Conclusion and Future Directions

The available data indicate that this compound has a favorable metabolic stability profile in human liver microsomes, with low intrinsic and hepatic clearance. This suggests that this compound may have a lower potential for rapid first-pass metabolism in humans compared to mice. These findings are encouraging for the further development of this compound as a potential neuroprotective agent.

Future research should focus on:

  • Identifying the specific cytochrome P450 isoforms responsible for the metabolism of this compound.

  • Characterizing the metabolic pathways and identifying the major metabolites of this compound in both human and animal models.

  • Conducting in vivo pharmacokinetic studies in multiple species to further elucidate the clearance mechanisms and to establish a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship.

A thorough understanding of these aspects will be crucial for the successful clinical translation of this compound.

References

Methodological & Application

Application Notes and Protocols for Ph-HTBA Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid), a novel and brain-permeable CaMKIIα hub ligand, in mouse models. The protocol is based on findings demonstrating its neuroprotective effects in a focal ischemic stroke model.[2][3] this compound represents a promising candidate for pharmacological interventions in conditions associated with CaMKIIα dysregulation.[4][5]

Core Data Summary

The following table summarizes key quantitative data regarding the in vivo administration and effects of this compound in mice.

ParameterValueSpecies/ModelCitation
Efficacious Dose A single low doseC57BL/6J mice / Photothrombotic stroke[2][3]
Administration Time Point 3-6 hours post-ischemic eventC57BL/6J mice / Photothrombotic stroke[2][3]
Bioavailability (Oral) LowC57BL/6J mice
Brain Permeability (Kp,uu) 0.85C57BL/6J mice[5]
Plasma Elimination Rapid after intravenous administrationC57BL/6J mice

Signaling Pathway of this compound

This compound exerts its neuroprotective effects by modulating the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) signaling pathway. It binds to the hub domain of the CaMKIIα holoenzyme, which is crucial for its oligomerization and activation.[2][3] This interaction is believed to stabilize the hub domain. Unlike smaller analogs, this compound has been shown to decrease Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286 in primary cortical neurons, a key step in its sustained activation.[2] This reduction in CaMKIIα activity likely contributes to its neuroprotective properties, particularly in the context of excitotoxicity following ischemic stroke where excessive CaMKIIα activation is a key pathological event.

Ph_HTBA_Signaling_Pathway cluster_0 Post-Synaptic Neuron Glu Glutamate NMDAR NMDA Receptor Glu->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens CaM Calmodulin Ca_influx->CaM Activates CaMKII CaMKIIα CaM->CaMKII Activates pCaMKII p-CaMKIIα (Thr286) CaMKII->pCaMKII Autophosphorylation Downstream Downstream Excitotoxicity pCaMKII->Downstream Leads to PhHTBA This compound PhHTBA->CaMKII Inhibits Autophosphorylation

Proposed signaling pathway of this compound in neuroprotection.

Experimental Protocols

Materials and Equipment
  • Compound: this compound sodium salt

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH ~7.4

  • Animals: C57BL/6J mice

  • Administration Equipment:

    • Sterile 1 mL syringes

    • Sterile 27-30 gauge needles for intravenous injection

    • Mouse restrainer

    • Heat lamp (for tail vein dilation)

    • Analytical balance

    • Vortex mixer

    • pH meter

Preparation of this compound Dosing Solution
  • Vehicle Preparation: Prepare sterile Phosphate-Buffered Saline (PBS) and adjust the pH to approximately 7.4.

  • Weighing this compound: Accurately weigh the required amount of this compound sodium salt based on the desired final concentration and the total volume to be prepared.

  • Dissolution:

    • Add the weighed this compound sodium salt to the sterile PBS.

    • Vortex the solution until the compound is completely dissolved. To improve solubility, the sodium salt of this compound can be prepared by neutralization.

    • Visually inspect the solution to ensure there are no particulates.

  • Final Volume: Adjust the final volume with sterile PBS if necessary.

  • Storage: Prepare the dosing solution fresh on the day of the experiment.

Administration Protocol: Intravenous (IV) Injection

This protocol is designed for a single-dose administration of this compound in a mouse model of focal ischemic stroke.

  • Animal Preparation:

    • Acclimatize the mice to the laboratory conditions before the experiment.

    • At the desired time point post-stroke induction (e.g., 3-6 hours), weigh the mouse to determine the correct injection volume.

  • Restraint and Vein Dilation:

    • Place the mouse in a suitable restrainer to secure it and expose the tail.

    • Warm the tail using a heat lamp to dilate the lateral tail veins, which will facilitate the injection.

  • Injection Procedure:

    • Draw the prepared this compound solution into a sterile 1 mL syringe fitted with a 27-30 gauge needle. Ensure no air bubbles are present.

    • Swab the tail with 70% ethanol.

    • Insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended bolus injection volume is 5 mL/kg.

  • Post-Injection Monitoring:

    • Carefully remove the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its home cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health and behavior according to the experimental plan and institutional guidelines.

Experimental Workflow

The following diagram illustrates the general workflow for administering this compound in a mouse model of ischemic stroke.

Experimental_Workflow cluster_workflow This compound Administration Workflow start Start: Ischemic Stroke Induction (e.g., Photothrombosis) wait Post-Stroke Period (3-6 hours) start->wait prepare_drug Prepare this compound Solution in Sterile PBS (pH ~7.4) wait->prepare_drug administer Administer this compound via Intravenous (IV) Injection prepare_drug->administer monitor Post-Administration Monitoring and Behavioral Tests administer->monitor endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitor->endpoint

Workflow for this compound administration in a mouse stroke model.

References

Application Notes and Protocols for Ph-HTBA in Ischemic Stroke Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, triggers a complex cascade of pathological events leading to neuronal death and neurological deficits. A key player in this cascade is the overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium (Ca2+) overload, which pathologically activates Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable small molecule that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[2] this compound acts as a ligand for the hub domain of CaMKIIα, modulating its activity and offering a promising therapeutic strategy for stroke.[2][3]

These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of ischemic stroke, guidance on data analysis, and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively binding to the hub domain of the CaMKIIα holoenzyme.[2] This interaction leads to a reduction in Ca2+-stimulated autophosphorylation of CaMKIIα at the Threonine 286 (Thr286) position in primary cortical neurons.[2] The pathological, sustained activation of CaMKIIα following an ischemic insult is a critical step in the excitotoxic cell death pathway. By inhibiting this hyperactivation, this compound helps to mitigate downstream detrimental effects, thereby preserving neuronal integrity and function.[2][3]

Signaling Pathway of this compound in Ischemic Stroke

Ph_HTBA_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 CaMKIIα Activation & Neurotoxicity Glutamate_Release ↑ Glutamate Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx CaMKIIa_Activation CaMKIIα Activation Ca_Influx->CaMKIIa_Activation Thr286_Autophosphorylation Thr286 Autophosphorylation (Pathological Hyperactivation) CaMKIIa_Activation->Thr286_Autophosphorylation CaMKIIa_Activation->Thr286_Autophosphorylation Neuronal_Death Neuronal Death Thr286_Autophosphorylation->Neuronal_Death Neuroprotection Neuroprotection Ph_HTBA This compound Ph_HTBA->CaMKIIa_Activation Binds to Hub Domain Ph_HTBA->Thr286_Autophosphorylation Reduces

Caption: this compound's mechanism of action in ischemic stroke.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been evaluated in a photothrombotic stroke model. A single administration of this compound at a clinically relevant time point (3-6 hours post-stroke) has been shown to promote neuroprotection.[2]

Parameter This compound Dose Outcome Reference
Infarct VolumeLow DosesSuperior reduction compared to HOCPCA[2]
CaMKIIα Thr286 AutophosphorylationNot specifiedReduction in primary cortical neurons[2]
Substrate PhosphorylationNot specifiedReduction by recombinant CaMKIIα[2]

Note: Specific quantitative values for dose-response relationships and IC50 are not detailed in the primary literature and would require further experimental determination.

Experimental Protocols

In Vivo Ischemic Stroke Model: Photothrombosis

This protocol describes the induction of a focal ischemic stroke in the sensorimotor cortex of rodents using the photosensitive dye Rose Bengal and cold light illumination. This model is highly reproducible and allows for precise control over the lesion location and size.[1][4]

  • This compound

  • Vehicle (e.g., saline or as specified by supplier)

  • Anesthetic (e.g., isoflurane)

  • Rose Bengal solution (15 mg/mL in sterile saline)[1]

  • Stereotaxic frame

  • Cold light source with a fiber optic cable

  • Surgical tools

  • Heating pad

  • Suturing material

photothrombotic_workflow Anesthesia Anesthesia & Stereotaxic Mounting Scalp_Incision Scalp Incision & Skull Exposure Anesthesia->Scalp_Incision Rose_Bengal Rose Bengal Injection (i.p. or i.v.) Scalp_Incision->Rose_Bengal Illumination Cold Light Illumination of Target Cortex Rose_Bengal->Illumination Stroke_Induction Focal Ischemic Stroke Induction Illumination->Stroke_Induction Ph_HTBA_Admin This compound Administration (3-6h post-stroke) Stroke_Induction->Ph_HTBA_Admin Behavioral_Tests Behavioral Assessments (e.g., cylinder test) Ph_HTBA_Admin->Behavioral_Tests Histology Histological Analysis (e.g., TTC staining) Behavioral_Tests->Histology Data_Analysis Data Analysis (Infarct Volume, Functional Recovery) Histology->Data_Analysis

Caption: Workflow for evaluating this compound in a photothrombotic stroke model.

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the target cortical area (e.g., sensorimotor cortex) using stereotaxic coordinates.

  • Rose Bengal Administration: Inject Rose Bengal solution intraperitoneally (i.p.) or intravenously (i.v.).

  • Photothrombosis Induction: After a short delay for dye circulation, illuminate the target cortical area through the intact skull with a cold light source for a predetermined duration (e.g., 15 minutes).

  • Post-operative Care: Suture the scalp incision and allow the animal to recover in a heated cage.

  • This compound Administration: At the desired time point (e.g., 3-6 hours post-stroke), administer a single dose of this compound or vehicle control via the desired route (e.g., i.p.).[2]

  • Outcome Assessment:

    • Behavioral Testing: Perform behavioral tests (e.g., cylinder test, grid walking test) at various time points post-stroke to assess sensorimotor deficits and recovery.

    • Histological Analysis: At the endpoint of the study, perfuse the animals and collect the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.

In Vitro Model: Primary Cortical Neuron Culture

This protocol describes the culture of primary cortical neurons to investigate the direct effects of this compound on neuronal viability and CaMKIIα signaling in an ischemic-like environment.

  • This compound

  • Pregnant rodent (e.g., E15-E18 mouse or rat)

  • Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)

  • Enzymatic digestion solution (e.g., papain or trypsin)

  • Neuron culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • Oxygen-Glucose Deprivation (OGD) medium (glucose-free medium)

  • Normoxic and hypoxic incubators

  • Neuron Isolation and Culture:

    • Dissect cortices from embryonic rodent brains in ice-cold dissection medium.

    • Digest the tissue with an enzymatic solution and then mechanically dissociate into a single-cell suspension.

    • Plate the neurons onto coated culture vessels at a desired density in neuron culture medium.

    • Culture the neurons for several days to allow for maturation.[5][6][7]

  • In Vitro Ischemia (Oxygen-Glucose Deprivation):

    • To mimic ischemic conditions, replace the culture medium with OGD medium.

    • Place the cultures in a hypoxic incubator (e.g., <1% O2) for a defined period (e.g., 60-90 minutes).

  • This compound Treatment:

    • This compound can be added to the culture medium before, during, or after the OGD period to assess its protective effects.

  • Outcome Assessment:

    • Cell Viability: Following a reperfusion period (return to normal culture conditions), assess neuronal viability using assays such as LDH release, MTT, or live/dead cell staining.

    • CaMKIIα Autophosphorylation Assay:

      • Lyse the treated neurons and collect protein extracts.

      • Perform Western blotting using antibodies specific for total CaMKIIα and phospho-Thr286 CaMKIIα to determine the effect of this compound on its autophosphorylation status.[2]

Conclusion

This compound represents a promising neuroprotective agent for the treatment of ischemic stroke with a distinct mechanism of action targeting the CaMKIIα hub domain. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and underlying molecular mechanisms of this compound and similar compounds in relevant preclinical models. Rigorous adherence to standardized protocols and comprehensive endpoint analysis will be crucial for the successful translation of these findings into clinical applications.

References

Application Notes: Biochemical Assays for Measuring Ph-HTBA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ph-HTBA (4-hydroxyphenyl-3,5-ditert-butyl-alpha-methyl-N-(4-pyridylmethyl)benzylamine) is a novel, high-affinity, brain-penetrant modulator of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[1] As a promising candidate for pharmacological interventions in ischemia and neurodegenerative disorders, robust and reproducible biochemical assays are essential for characterizing its activity and mechanism of action.[1][2] These application notes provide detailed protocols for key biochemical assays to measure the activity of this compound, focusing on its interaction with CaMKIIα.

Mechanism of Action of this compound

This compound is an analog of NCS-382 and is structurally related to the neuromodulator γ-hydroxybutyric acid (GHB).[2] It selectively binds to the hub domain of CaMKIIα, an enzyme crucial in mediating Ca2+-dependent signaling pathways, particularly in response to glutamate (B1630785) receptor activation.[3] In the context of ischemic stroke, excessive glutamate release leads to Ca2+ overload and excitotoxicity, where CaMKIIα plays a significant role in neuronal cell death pathways.[4] this compound exerts its neuroprotective effects by modulating CaMKIIα activity. Specifically, it has been shown to reduce Ca2+-stimulated autophosphorylation of CaMKIIα at Threonine 286 (Thr286) and subsequent substrate phosphorylation.[5]

CaMKIIα Signaling Pathway in Ischemic Stroke

Ischemic conditions trigger a cascade of events leading to neuronal cell death. A key player in this pathway is the overactivation of NMDA receptors by excessive glutamate, leading to a massive influx of Ca2+. This Ca2+ overload activates CaMKIIα, which in turn phosphorylates downstream targets, contributing to excitotoxicity and apoptosis. This compound intervenes in this pathway by binding to the CaMKIIα hub domain, thereby reducing its pathological activity.

CaMKII_Ischemic_Stroke_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca2_influx Ca2+ Influx NMDAR->Ca2_influx Opens CaM Calmodulin (CaM) Ca2_influx->CaM Binds Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM CaMKIIa_inactive Inactive CaMKIIα Ca_CaM->CaMKIIa_inactive Activates CaMKIIa_active Active p-CaMKIIα (Thr286) CaMKIIa_inactive->CaMKIIa_active Autophosphorylation Downstream Downstream Substrates CaMKIIa_active->Downstream Phosphorylates PhHTBA This compound PhHTBA->CaMKIIa_inactive Binds to Hub Inhibits Activation Excitotoxicity Excitotoxicity & Apoptosis Downstream->Excitotoxicity Leads to

CaMKIIα signaling cascade in ischemic stroke and the point of this compound intervention.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of this compound with CaMKIIα.

Assay TypeParameterValueReference
Radioligand Binding AssayKi (vs. [3H]HOCPCA)1.4 µM[1]
Surface Plasmon Resonance (SPR)Kd757 nM[1][6]
Intrinsic Trp FluorescenceIC50452 µM[7]
In Vivo Brain PermeabilityKp,uu0.85[2]

Experimental Protocols

CaMKIIα Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the Ca2+/Calmodulin-dependent autophosphorylation of CaMKIIα at Thr286.

Autophosphorylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reaction Mix: - CaMKIIα - Ca2+/CaM - ATP - Assay Buffer Incubate_pre Pre-incubate CaMKIIα with this compound Reagents->Incubate_pre PhHTBA_prep Prepare this compound dilutions PhHTBA_prep->Incubate_pre Initiate Initiate reaction with ATP/[γ-32P]ATP Incubate_pre->Initiate Incubate_main Incubate at 30°C Initiate->Incubate_main Stop Stop reaction with SDS-PAGE sample buffer Incubate_main->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Western_Blot Western Blot with anti-p-CaMKIIα (Thr286) SDS_PAGE->Western_Blot Analysis Densitometry Analysis Western_Blot->Analysis

Workflow for the CaMKIIα autophosphorylation assay.

Materials:

  • Purified recombinant CaMKIIα

  • Calmodulin (CaM)

  • CaCl2

  • ATP

  • [γ-32P]ATP (optional, for radiometric detection)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Stop Solution (e.g., 4X Laemmli sample buffer)

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Anti-p-CaMKIIα (Thr286) antibody

Procedure:

  • Prepare a reaction mixture containing CaMKIIα (e.g., 0.2-0.5 µM), CaM (e.g., 1-2 µM), and CaCl2 (to achieve desired free Ca2+ concentration) in assay buffer.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding ATP (e.g., 100 µM), optionally spiked with [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 1-5 minutes) to ensure the reaction is in the linear range.

  • Terminate the reaction by adding Stop Solution.

  • Separate the proteins by SDS-PAGE.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an antibody specific for phosphorylated Thr286 of CaMKIIα.

  • Detect the signal using an appropriate secondary antibody and chemiluminescence or autoradiography.

  • Quantify the band intensities using densitometry to determine the extent of inhibition by this compound.

CaMKIIα Substrate Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a model substrate by CaMKIIα.

Materials:

  • All materials from the autophosphorylation assay

  • CaMKIIα substrate (e.g., Syntide-2 peptide or a recombinant protein substrate)

Procedure:

  • The setup is similar to the autophosphorylation assay. Prepare a reaction mixture with CaMKIIα, Ca2+/CaM, and the specific substrate (e.g., 5-10 µM Syntide-2).

  • Add varying concentrations of this compound or vehicle control.

  • Pre-incubate for 10-15 minutes.

  • Initiate the reaction with ATP/[γ-32P]ATP.

  • Incubate at 30°C for 10-30 minutes.

  • Terminate the reaction.

  • Detection of substrate phosphorylation can be achieved by:

    • Radiometric method: Spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and quantifying the remaining radioactivity using a scintillation counter.

    • ELISA-based method: Using a phospho-specific antibody for the substrate in an ELISA format.

    • HPLC-MS: For detailed analysis of phosphorylation sites.

[3H]NCS-382 Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound to the CaMKIIα hub domain by measuring its ability to compete with the binding of a radiolabeled ligand, [3H]NCS-382.[6]

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection Membranes Prepare rat cortical homogenates (source of CaMKIIα) Mix Mix homogenates, [3H]NCS-382, and this compound/vehicle Membranes->Mix Ligands Prepare dilutions of this compound and fixed concentration of [3H]NCS-382 Ligands->Mix Incubate Incubate to reach equilibrium Mix->Incubate Filter Rapid vacuum filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Scintillation counting of filter-bound radioactivity Wash->Count Analyze Data analysis to determine IC50 and Ki Count->Analyze

Workflow for the [3H]NCS-382 competition binding assay.

Materials:

  • Rat cortical homogenates (as a source of native CaMKIIα)

  • [3H]NCS-382

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and fluid

Procedure:

  • In a 96-well plate, add rat cortical homogenate, a fixed concentration of [3H]NCS-382 (typically near its Kd value), and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled NCS-382 or GHB.

  • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the protein-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay assesses the direct binding of this compound to the CaMKIIα hub domain by measuring the change in the protein's thermal stability upon ligand binding.

Materials:

  • Purified CaMKIIα hub domain protein

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument with melt curve capability

  • Assay Buffer

Procedure:

  • Prepare a master mix containing the CaMKIIα hub domain protein and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) and measuring the fluorescence of SYPRO Orange at each temperature increment.

  • As the protein unfolds, it exposes hydrophobic regions to which SYPRO Orange binds, causing an increase in fluorescence.

  • Plot fluorescence versus temperature to generate a melt curve.

  • The melting temperature (Tm) is the midpoint of the unfolding transition.

  • A positive shift in Tm in the presence of this compound indicates that the ligand binds to and stabilizes the protein.

Intrinsic Tryptophan Fluorescence (ITF) Quenching Assay

This assay can be used to monitor conformational changes in the CaMKIIα hub domain upon this compound binding, specifically the movement of Trp403.[7]

Materials:

  • Purified CaMKIIα hub domain protein (wild-type or mutant)

  • This compound

  • Fluorometer

  • Quartz cuvette

  • Assay Buffer

Procedure:

  • Place a solution of the CaMKIIα hub domain protein in a quartz cuvette in the fluorometer.

  • Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum (e.g., from 310 to 400 nm).

  • Titrate small aliquots of a concentrated this compound solution into the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence emission spectrum after each addition.

  • A decrease (quenching) in the fluorescence intensity upon addition of this compound indicates an interaction that alters the environment of the tryptophan residues.

  • Correct the fluorescence data for the inner filter effect if this compound absorbs at the excitation or emission wavelengths.

  • Plot the change in fluorescence against the ligand concentration to determine binding parameters, such as the IC50 for fluorescence quenching.[7]

References

Application Note and Protocols for the Biophysical Characterization of Ph-HTBA Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Biophysical Characterization of Ph-HTBA Binding Kinetics

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the biophysical methods used to characterize the binding kinetics of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (this compound), a novel high-affinity modulator of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound selectively binds to the CaMKIIα hub domain, inducing a significant thermal stabilization effect and a distinct conformational change.[2][3] This application note outlines the experimental protocols for radioligand binding assays, thermal shift assays, and other biophysical techniques to determine the binding affinity and kinetics of this compound.

Data Presentation: Quantitative Summary of this compound Binding and Pharmacokinetic Properties

The following table summarizes the key quantitative data obtained from various biophysical and pharmacokinetic assays of this compound.

ParameterValueAssay/MethodSource
Binding Affinity (Kᵢ) 0.078 µM[³H]NCS-382 competition assay (native CaMKIIα in rat cortical homogenates)[4][5]
0.14 µM[³H]HOCPCA competition assay (native CaMKIIα in rat cortical homogenates)[4][5]
1.4 µM[³H]HOCPCA competition assay (recombinant CaMKIIα in HEK293T cells)[4][5]
IC₅₀ 452 µMIntrinsic Tryptophan Fluorescence (ITF) Quenching Assay[2]
Brain Permeability (Kₚ, ᵤᵤ) 0.85In vivo mouse model[3][4][5]
Thermal Shift (ΔTₘ) Significant thermal stabilizationThermal Shift Assay[2][3]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the CaMKIIα hub domain by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • This compound

  • [³H]NCS-382 or [³H]HOCPCA (radioligands)

  • Rat cortical homogenates or whole-cell homogenates from HEK293T cells expressing CaMKIIα

  • Binding buffer (e.g., 50 mM KH₂PO₄, pH 6.0)

  • Wash buffer

  • Scintillation fluid

  • 96-well plates

  • Filter mats

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the binding buffer.

    • Prepare a solution of the radioligand ([³H]NCS-382 or [³H]HOCPCA) at a concentration close to its K₋ value.

    • Prepare the rat cortical homogenate or the HEK293T cell homogenate containing CaMKIIα. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.[6]

  • Binding Reaction:

    • In a 96-well plate, add the binding buffer, the protein preparation, the radioligand, and varying concentrations of this compound.

    • For non-specific binding determination, add a high concentration of a known non-labeled ligand.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes on ice).

  • Termination and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through filter mats to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[5]

Thermal Shift Assay (TSA)

This protocol is used to assess the stabilization of the CaMKIIα hub domain upon this compound binding by measuring changes in the protein's melting temperature (Tₘ).

Materials:

  • Purified CaMKIIα hub domain protein

  • This compound

  • SYPRO Orange dye

  • TSA buffer (e.g., HEPES-buffered saline)

  • Real-time PCR instrument

Protocol:

  • Preparation of Reaction Mix:

    • Prepare a master mix containing the purified CaMKIIα hub domain protein and SYPRO Orange dye in TSA buffer.

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In a 96-well PCR plate, add the protein-dye master mix to each well.

    • Add the different concentrations of this compound to the respective wells. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence of SYPRO Orange at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve for each concentration of this compound.

    • Determine the melting temperature (Tₘ), which is the midpoint of the transition in the melting curve, for each condition.

    • The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the no-ligand control from the Tₘ in the presence of this compound. A positive ΔTₘ indicates ligand-induced stabilization.

Surface Plasmon Resonance (SPR) for Kinetic Analysis (Generalized Protocol)

This protocol describes a general method for determining the association (kₐ) and dissociation (k₋) rate constants, and the equilibrium dissociation constant (K₋) of this compound binding to CaMKIIα.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified CaMKIIα hub domain protein

  • This compound

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified CaMKIIα hub domain protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Measurement:

    • Prepare a series of this compound concentrations in the running buffer.

    • Inject the this compound solutions over the immobilized CaMKIIα surface at a constant flow rate. This is the association phase.

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the this compound-CaMKIIα complex. This is the dissociation phase.

    • Between different this compound concentrations, regenerate the sensor surface using a suitable regeneration solution to remove all bound analyte.

  • Data Analysis:

    • The SPR instrument records the change in response units (RU) over time, generating sensorgrams for each this compound concentration.

    • Fit the association and dissociation curves in the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (k₋).

    • Calculate the equilibrium dissociation constant (K₋) from the ratio of the rate constants (K₋ = k₋/kₐ).

Mandatory Visualizations

experimental_workflow cluster_protein Protein Preparation cluster_assays Biophysical Assays cluster_data Data Analysis p1 Expression of CaMKIIα Hub Domain p2 Purification of CaMKIIα Hub Domain p1->p2 a1 Radioligand Binding Assay p2->a1 This compound a2 Thermal Shift Assay p2->a2 This compound a3 Surface Plasmon Resonance p2->a3 This compound a4 Intrinsic Tryptophan Fluorescence p2->a4 This compound d1 Binding Affinity (Kᵢ, K_D) a1->d1 d3 Protein Stability (ΔT_m) a2->d3 a3->d1 d2 Binding Kinetics (k_on, k_off) a3->d2 d4 Conformational Change a4->d4

Caption: Experimental workflow for this compound binding characterization.

mechanism_of_action cluster_camkii CaMKIIα Holoenzyme hub Hub Domain kinase Kinase Domain PhHTBA This compound Binding Binding to Hub Cavity PhHTBA->Binding Binding->hub interacts with Conformation Conformational Change (Trp403 Flip) Binding->Conformation Stabilization Hub Domain Stabilization Conformation->Stabilization Activity Modulation of Kinase Activity Stabilization->Activity Activity->kinase affects

Caption: Proposed mechanism of this compound action on CaMKIIα.

References

Measuring the Brain-Penetrant Properties of Ph-HTBA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the brain-penetrant properties of Ph-HTBA, a selective modulator of CaMKIIα. The following sections outline in vitro and in vivo methodologies, present quantitative data in a structured format, and include diagrams to illustrate key workflows and signaling pathways.

Introduction

(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (this compound) is a promising therapeutic candidate for neurological disorders due to its ability to modulate Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key player in glutamate (B1630785) signaling.[2] A critical characteristic for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This document details the experimental procedures to quantify the brain penetration of this compound.

In Vitro Assessment of BBB Permeability

In vitro models of the BBB are essential for early-stage screening of central nervous system (CNS) drug candidates.[3][4] These models provide a controlled environment to assess the passive permeability and the potential for active transport of a compound across a cell monolayer that mimics the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method to predict the passive diffusion of a compound across the BBB.[5][6] It utilizes a lipid-coated artificial membrane to simulate the lipid environment of the BBB.

Protocol:

  • Preparation of the Donor Plate: A solution of this compound is prepared in a buffer at a physiological pH of 7.4. This solution is added to the wells of a donor microplate.

  • Preparation of the Acceptor Plate: The filter membrane of an acceptor microplate is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[5] The wells of the acceptor plate are then filled with the same pH 7.4 buffer.

  • Assay Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow for the diffusion of this compound from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:

    Pe = (−VDVA / (VD + VA) At) * ln(1 − [C]A(t) / [C]equilibrium)

    Where:

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the filter membrane.

    • t is the incubation time.

    • [C]A(t) is the concentration of this compound in the acceptor well at time t.

    • [C]equilibrium is the concentration at equilibrium.

Cell-Based Transwell Assays

Cell-based assays provide a more biologically relevant model of the BBB by using a monolayer of endothelial cells.[1][3] The Madin-Darby Canine Kidney (MDCK) cell line, particularly when transfected with genes for efflux transporters like P-glycoprotein (MDR1), is a widely used model.[7][8]

Protocol:

  • Cell Culture: MDCKII cells, both wild-type and those overexpressing human MDR1 or Breast Cancer Resistance Protein (BCRP), are seeded onto the microporous membrane of Transwell inserts and cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[9] TEER is a measure of the integrity of the cell barrier.[9]

  • Permeability Assay (Apical to Basolateral):

    • The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound.

    • The basolateral (lower) chamber contains the same transport buffer without the compound.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical): The process is reversed to measure the efflux of this compound from the basolateral to the apical chamber.

  • Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER):

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER close to 1 suggests that the compound is not a significant substrate for the efflux transporter being studied.[10]

Quantitative Data for this compound (In Vitro):

AssayCell LineParameterValueReference
Cellular PermeabilityMDCKII-MDR1Papp (A-B)High[10]
Efflux Ratio~1[10]
Cellular PermeabilityMDCKII-BCRPPapp (A-B)High[10]
Efflux Ratio~1[10]

Note: "High" Papp values indicate good cellular permeability. An efflux ratio close to 1 suggests that this compound is not a significant substrate for P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP).

In Vivo Assessment of Brain Penetration

In vivo studies in animal models are the gold standard for determining the brain penetration of a drug candidate.[8][11] These studies measure the concentration of the compound in the brain and plasma after administration.

Brain-to-Plasma Concentration Ratio (Kp) and Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)

The Kp value represents the ratio of the total drug concentration in the brain to that in the plasma at steady state.[12] However, the pharmacologically relevant measure is the Kp,uu, which is the ratio of the unbound drug concentration in the brain to the unbound concentration in plasma.[11][13]

Protocol:

  • Animal Dosing: this compound is administered to a suitable animal model (e.g., C57BL6/J mice) via the intended clinical route (e.g., oral gavage).[10]

  • Sample Collection: At a predetermined time point after dosing, blood and brain samples are collected.

  • Sample Processing:

    • Blood is processed to obtain plasma.

    • The brain is homogenized.

  • Determination of Unbound Fraction: The fraction of unbound this compound in both plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis.[7]

  • Quantification: The total concentration of this compound in plasma and brain homogenate is measured by LC-MS/MS.

  • Calculation of Kp and Kp,uu:

    • Kp = Total Brain Concentration / Total Plasma Concentration

    • Kp,uu = (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,plasma)

Quantitative Data for this compound (In Vivo):

ParameterValueAnimal ModelAdministration RouteReference
Brain-to-Plasma Ratio (Kp)0.10C57BL6/J miceOral (10 mg/kg)[10]
Unbound Partition Coefficient (Kp,uu)0.85C57BL6/J miceOral (10 mg/kg)[10]

Note: A Kp,uu value close to 1 is indicative of good brain permeability, suggesting that the unbound concentration of the drug in the brain is similar to that in the plasma.

Visualizations

Experimental Workflow for Determining Kp,uu

G cluster_0 In Vivo Experiment cluster_1 Sample Processing & Analysis cluster_2 Data Calculation Dosing This compound Administration (e.g., Oral Gavage in Mice) SampleCollection Blood and Brain Sample Collection Dosing->SampleCollection Plasma Plasma Preparation SampleCollection->Plasma BrainHomogenate Brain Homogenization SampleCollection->BrainHomogenate EquilibriumDialysis_Plasma Equilibrium Dialysis (fu,plasma) Plasma->EquilibriumDialysis_Plasma LCMS_Plasma LC-MS/MS Analysis (Total Plasma Conc.) Plasma->LCMS_Plasma EquilibriumDialysis_Brain Equilibrium Dialysis (fu,brain) BrainHomogenate->EquilibriumDialysis_Brain LCMS_Brain LC-MS/MS Analysis (Total Brain Conc.) BrainHomogenate->LCMS_Brain Kpuu_calc Calculate Kp,uu EquilibriumDialysis_Plasma->Kpuu_calc EquilibriumDialysis_Brain->Kpuu_calc Kp_calc Calculate Kp LCMS_Plasma->Kp_calc LCMS_Brain->Kp_calc Kp_calc->Kpuu_calc Result Brain Penetration Profile (Kp and Kp,uu values) Kpuu_calc->Result

Caption: Workflow for in vivo determination of Kp and Kp,uu.

This compound Signaling Pathway in the Brain

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron Glutamate Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activates Calmodulin Calmodulin Ca_influx->Calmodulin Binds CaMKIIa CaMKIIα Calmodulin->CaMKIIa Activates Downstream Downstream Signaling (e.g., Synaptic Plasticity, Neuroprotection) CaMKIIa->Downstream Phosphorylates Substrates PhHTBA This compound PhHTBA->CaMKIIa Modulates Hub Domain

Caption: this compound modulates CaMKIIα signaling in the brain.

References

Application Notes and Protocols for Ph-HTBA: A Pharmacological Tool for CaMKIIα Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-penetrant modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2][3] As an analog of NCS-382, this compound exhibits enhanced affinity and improved pharmacokinetic properties, making it a valuable pharmacological tool for studying CaMKIIα function and a promising candidate for therapeutic development in neurological disorders such as ischemic stroke.[2][4]

CaMKIIα is a key serine/threonine kinase in the brain, playing a crucial role in synaptic plasticity, learning, and memory.[5][6] this compound selectively binds to the hub domain of CaMKIIα, a critical region for the enzyme's oligomerization and regulation.[2][3] This interaction leads to the thermal stabilization of the hub domain and a reduction in Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286, thereby modulating its kinase activity.[3][4] These application notes provide an overview of this compound's pharmacological properties, detailed protocols for its use in key experiments, and a summary of relevant quantitative data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in comparison to related compounds.

Table 1: Binding Affinity of this compound and Related Compounds for CaMKIIα

CompoundRadioligandPreparationK_i (μM)
This compound [³H]NCS-382Rat cortical homogenates0.078
This compound [³H]HOCPCARat cortical homogenates0.14
This compound [³H]HOCPCAHEK293T cells expressing CaMKIIα1.4
NCS-382[³H]NCS-382Rat cortical homogenates0.34
HOCPCA[³H]HOCPCARat cortical homogenatesNot specified

Data compiled from a study by Tian et al. (2022).[5]

Table 2: Biophysical and Pharmacokinetic Properties of this compound

ParameterValueMethod
K_D 757 nMSurface Plasmon Resonance (SPR)
IC_50 (ITF quenching)452 µMIntrinsic Tryptophan Fluorescence
Brain-Plasma Ratio 0.10In vivo mouse study
K_p,uu (unbound brain-plasma partition coefficient)0.85In vivo mouse study
Cellular Permeability (P_app) HighNot specified
Efflux Ratio Low (close to 1)Not specified

Data compiled from studies by Tian et al. (2022) and Shehata et al. (2022).[2][5]

Signaling Pathway and Mechanism of Action

This compound modulates the CaMKIIα signaling pathway through direct interaction with its hub domain. The following diagram illustrates the canonical activation of CaMKIIα and the proposed mechanism of this compound's modulatory effect.

CaMKII_Pathway cluster_activation CaMKIIα Activation cluster_modulation Modulation by this compound Ca2_CaM Ca²⁺/Calmodulin CaMKII_inactive Inactive CaMKIIα (Autoinhibited) Ca2_CaM->CaMKII_inactive Binds CaMKII_active Active CaMKIIα CaMKII_inactive->CaMKII_active Conformational Change Autophosphorylation Autophosphorylation (Thr286) CaMKII_active->Autophosphorylation Substrate_P Substrate Phosphorylation CaMKII_active->Substrate_P Autophosphorylation->CaMKII_active Sustained Activity LTP Synaptic Plasticity (LTP) Substrate_P->LTP PhHTBA This compound Hub_domain CaMKIIα Hub Domain PhHTBA->Hub_domain Binds to Stabilization Hub Thermal Stabilization Hub_domain->Stabilization Reduced_AutoP Reduced Thr286 Autophosphorylation Stabilization->Reduced_AutoP Reduced_AutoP->CaMKII_active Inhibits

Caption: CaMKIIα activation pathway and modulation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with CaMKIIα.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for CaMKIIα in native tissue preparations.

Radioligand_Binding_Workflow start Start prep Prepare Rat Cortical Homogenates start->prep incubate Incubate Homogenates with [³H]NCS-382 and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Competition binding curve - Calculate IC₅₀ and K_i quantify->analyze end End analyze->end Kinase_Assay_Workflow start Start setup Set up Kinase Reaction: - Recombinant CaMKIIα - Ca²⁺/Calmodulin - ATP - Substrate (e.g., Syntide-2) - Varying concentrations of this compound start->setup incubate Incubate at 30°C setup->incubate stop Stop Reaction incubate->stop detect Detect Substrate Phosphorylation (e.g., ADP-Glo Assay) stop->detect analyze Data Analysis: - Plot activity vs. This compound concentration - Determine IC₅₀ detect->analyze end End analyze->end

References

Techniques for Assessing CaMKIIα Hub Domain Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/Calmodulin-Dependent Protein Kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase predominantly expressed in the brain, where it plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] The holoenzyme is a dodecameric or tetradecameric complex, with the C-terminal hub domain responsible for its oligomerization.[3][4] The stability and conformation of this hub domain are critical for the allosteric regulation of CaMKIIα's kinase activity and its interaction with various binding partners.[5][6] Consequently, assessing the stabilization of the CaMKIIα hub domain is of paramount importance for understanding its function and for the development of novel therapeutic agents targeting this kinase.

These application notes provide detailed protocols for several key biophysical techniques to assess the stabilization of the CaMKIIα hub domain upon interaction with ligands or due to mutations.

I. CaMKIIα Hub Domain Expression and Purification

A high-yield method for producing homogenous, monodisperse CaMKIIα is essential for biophysical analysis.[7] Both insect and bacterial expression systems can be utilized, with insect expression often providing superior yields of the autoinhibited holoenzyme.[7]

Protocol: Expression and Purification of Human CaMKIIα Hub Domain (E. coli)

This protocol is adapted from previously described methods.[8]

  • Expression:

    • Transform E. coli BL21(DE3) cells with a plasmid encoding the human CaMKIIα hub domain (residues ~345-478) with an N-terminal His-tag.

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5-1 mM IPTG and continue to grow the culture at 18-25°C for 16-20 hours.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged hub domain with elution buffer (lysis buffer with 250-500 mM imidazole).

    • (Optional) Remove the His-tag by incubating the eluted protein with a specific protease (e.g., TEV or thrombin) followed by a second Ni-NTA column to remove the cleaved tag and protease.

    • Further purify the hub domain by size-exclusion chromatography (e.g., using a Superdex 200 column) in a suitable buffer for downstream applications (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM TCEP).

    • Assess purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay. Typical yields can range from 1-5 mg of pure protein per liter of culture.

II. Biophysical Techniques for Assessing Hub Domain Stabilization

A. Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability of a protein. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key parameter for assessing stability.[9][10]

Protocol: DSC Analysis of CaMKIIα Hub Domain

  • Sample Preparation:

    • Dialyze the purified CaMKIIα hub domain extensively against the desired experimental buffer (e.g., 25 mM Tris pH 8.0, 150 mM KCl, 1 mM TCEP, 10% glycerol).[3] The final protein concentration should be between 0.1 and 2 mg/mL.[11]

    • Prepare a matched buffer blank from the final dialysis buffer.

    • For ligand studies, incubate the protein with the ligand at the desired concentration prior to the experiment. Ensure the ligand is also present in the buffer blank at the same concentration to avoid artifacts.

  • DSC Measurement:

    • Use a differential scanning calorimeter (e.g., MicroCal PEAQ-DSC).

    • Load the protein sample into the sample cell and the matched buffer into the reference cell.

    • Set the temperature scan range, typically from 20°C to 110°C.[3]

    • Set the scan rate. A typical scan rate for proteins is 60-90°C/hour.[11][12] For the CaMKIIα hub domain, a scan rate of 90°C/hour has been successfully used.[3]

  • Data Analysis:

    • Subtract the buffer-buffer scan from the protein scan to obtain the excess heat capacity curve.

    • Fit the data to a suitable model (e.g., a non-two-state model for oligomeric proteins) to determine the apparent melting temperature (Tm).[3]

    • An increase in Tm in the presence of a ligand or due to a mutation indicates stabilization of the hub domain.

B. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess protein stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature.[13][14]

Protocol: Thermal Shift Assay for CaMKIIα Hub Domain

  • Reagent Preparation:

    • Prepare the CaMKIIα hub domain at a final concentration of 2-20 µM in the desired assay buffer.[15]

    • Prepare a stock solution of SYPRO Orange dye (e.g., 5000x stock in DMSO). Dilute the stock to a working concentration (e.g., 200x in DMSO).[5] The final concentration of SYPRO Orange in the assay is typically 5x.[16][17]

    • Prepare ligand solutions at various concentrations.

  • Assay Setup (96- or 384-well plate):

    • In each well, combine the protein solution, SYPRO Orange dye, and either buffer (for control) or ligand solution. The final volume is typically 20-25 µL.

    • Seal the plate securely.

  • Measurement:

    • Use a real-time PCR instrument capable of monitoring fluorescence.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of approximately 1°C/minute.[13]

    • Measure the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein alone) from the Tm in the presence of a ligand or mutation. A positive ΔTm indicates stabilization.

C. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[18]

Protocol: ITC Analysis of Ligand Binding to CaMKIIα Hub Domain

  • Sample Preparation:

    • Dialyze the purified CaMKIIα hub domain and dissolve the ligand in the exact same buffer to minimize heats of dilution. Degas both solutions before use.

    • The concentration of the hub domain in the sample cell should ideally be 10-100 times the expected KD.[18] A starting concentration of 10-50 µM is common.

    • The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.[14]

  • ITC Measurement:

    • Use an isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC).

    • Load the CaMKIIα hub domain solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.

    • The binding affinity (KD) provides a quantitative measure of the strength of the interaction, which is related to the stabilization of the hub domain.

D. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[19]

Protocol: SPR Analysis of Ligand Binding to CaMKIIα Hub Domain

  • Chip Preparation and Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified CaMKIIα hub domain onto the sensor chip surface. Amine coupling is a common method, where the protein is covalently attached to the carboxymethylated dextran (B179266) surface via its primary amine groups.[20] To maintain the native conformation, it is crucial to perform immobilization with the apo (Ca2+- and ligand-free) protein.

    • The immobilization level should be optimized to avoid mass transport limitations, typically aiming for a response of 100-200 RU for small molecule interaction analysis.[19]

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Measurement:

    • Inject a series of concentrations of the analyte (ligand) over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD.

    • A lower KD value and a slower koff rate indicate a more stable complex between the ligand and the hub domain.

E. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS probes the conformational dynamics of a protein by measuring the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from a deuterated solvent.[21][22] Regions of the protein that become more protected from exchange upon ligand binding are indicative of stabilization and can reveal the binding site.

Protocol: HDX-MS Analysis of CaMKIIα Hub Domain

  • Deuterium Labeling:

    • Prepare the CaMKIIα hub domain in its apo form and in complex with the ligand.

    • Initiate the exchange reaction by diluting the protein sample (e.g., 1:20) into a D2O-containing buffer at a physiological pD (typically pH read + 0.4).

    • Incubate the samples for various time points, ranging from seconds to hours (e.g., 10 s, 1 min, 10 min, 1 hr, 4 hr).[23][24]

  • Quenching and Digestion:

    • Stop the exchange reaction by adding a quench buffer to rapidly lower the pH to ~2.5 and the temperature to 0°C.[22]

    • Immediately inject the quenched sample into an online digestion system containing an immobilized protease (e.g., pepsin) at low temperature to digest the protein into peptides.

  • LC-MS Analysis:

    • Separate the resulting peptides by rapid ultra-high-performance liquid chromatography (UPLC) at low temperature.

    • Analyze the peptides by high-resolution mass spectrometry to measure the mass increase due to deuterium incorporation.

  • Data Analysis:

    • Identify the peptides by MS/MS analysis of an undeuterated sample.

    • Calculate the amount of deuterium uptake for each peptide at each time point for both the apo and ligand-bound states.

    • Compare the deuterium uptake profiles. A reduction in deuterium exchange in specific peptides upon ligand binding indicates that these regions have become more structured or less solvent-accessible, thus revealing areas of stabilization and potential binding interfaces.

III. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Thermal Stability of CaMKIIα Hub Domain Variants and Ligand Complexes Measured by DSC and DSF

ProteinLigandDSC Tm (°C)[3]DSF Tm (°C)ΔTm (°C)
CaMKIIα Kinase Domain-36--
CaMKIIα Kinase + Regulatory-60--
CaMKIIα Hub Domain - ~90 ~77.4 [5]-
CaMKIIα Holoenzyme (no linker)-57--
CaMKIIα Holoenzyme (30-res linker)-59--
CaMKIIα Hub Domain PIPA --+13.0 [5]
CaMKIIα Hub Domain W403L PIPA --> +13.0 [5]

Table 2: Binding Affinities and Kinetics of Ligands to CaMKIIα Hub Domain

LigandTechniqueKDkon (M⁻¹s⁻¹)koff (s⁻¹)Reference
NCS-382SPR~µM range--[25]
Ph-HTBASPR~nM rangeSlowerSlower[25]
PIPASPR1.4 µM (WT)--[6]
PIPASPR2.8 µM (W403L)--[6]

(Note: "-" indicates data not available in the cited sources. Further literature search is recommended to populate these fields.)

IV. Signaling Pathways and Experimental Workflows

CaMKIIα Signaling in Long-Term Potentiation (LTP)

CaMKIIα is a central molecule in LTP, a cellular mechanism underlying learning and memory.[15][16] Upon synaptic activity, Ca2+ influx through NMDA receptors activates Calmodulin, which in turn activates CaMKIIα. Activated CaMKIIα translocates to the postsynaptic density (PSD) where it phosphorylates various substrates, including AMPA receptors, leading to an increase in synaptic strength.[1][15] Stabilization of the hub domain can allosterically modulate this kinase activity and its interactions within the PSD.[5]

CaMKII_LTP_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Calmodulin Calmodulin Ca_influx->Calmodulin Binds CaM_active Ca²⁺/Calmodulin Calmodulin->CaM_active Activates CaMKII_inactive Inactive CaMKIIα (Stable Hub) CaM_active->CaMKII_inactive Activates CaMKII_active Active CaMKIIα CaMKII_inactive->CaMKII_active PSD95 PSD-95 CaMKII_active->PSD95 Translocates to AMPAR AMPAR CaMKII_active->AMPAR Phosphorylates Hub_Stabilizer Hub Stabilizing Ligand Hub_Stabilizer->CaMKII_inactive Stabilizes Hub (Allosteric Modulation) LTP Long-Term Potentiation AMPAR->LTP Increases Trafficking & Conductance

Caption: CaMKIIα activation and signaling cascade in LTP.

Experimental Workflow for Assessing Hub Domain Stabilization

The following workflow outlines a logical progression of experiments to characterize the stabilization of the CaMKIIα hub domain.

Experimental_Workflow Start Start: Purified CaMKIIα Hub Domain TSA High-Throughput Screening: Thermal Shift Assay (DSF) Start->TSA Hits Identify 'Hits' (Ligands/Mutations causing ΔTm) TSA->Hits DSC Orthogonal Validation: Differential Scanning Calorimetry (DSC) Hits->DSC Confirm Stability ITC Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC) Hits->ITC Determine Affinity & Thermodynamics SPR Kinetic Analysis: Surface Plasmon Resonance (SPR) Hits->SPR Determine Kinetics HDX Structural Dynamics: HDX-MS Hits->HDX Map Stabilization & Binding Site Data_Integration Data Integration & Structure-Activity Relationship (SAR) DSC->Data_Integration ITC->Data_Integration SPR->Data_Integration HDX->Data_Integration End End: Characterized Stabilizer Data_Integration->End

Caption: A typical experimental workflow for identifying and characterizing CaMKIIα hub domain stabilizers.

References

Application Notes and Protocols: Preparation of Ph-HTBA Sodium Salt for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of the sodium salt of (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) and its subsequent formulation into aqueous solutions for research and preclinical studies. This compound is a modulator of calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key target in neurodegenerative diseases and ischemic stroke.[2] The conversion of the sparingly soluble this compound into its sodium salt significantly enhances its aqueous solubility, facilitating its use in biological assays and in vivo administration.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound and its sodium salt is presented below.

PropertyThis compoundThis compound Sodium Salt
IUPAC Name (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acidSodium (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetate
Molecular Formula C₁₉H₁₈O₃[3][4]C₁₉H₁₇NaO₃
Molecular Weight 294.3 g/mol [3][4]316.3 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline powder
Aqueous Solubility Poorly solubleFreely soluble
Storage Conditions Store at -20°C, protect from lightStore at room temperature in a desiccator

Experimental Protocols

Preparation of this compound Sodium Salt

This protocol details the synthesis of this compound sodium salt from this compound through a neutralization reaction with sodium hydroxide (B78521).

Materials:

  • (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid (this compound)

  • Sodium hydroxide (NaOH), pellets or 1 M solution

  • Ethanol (B145695) (EtOH), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Deionized water (DI H₂O)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Desiccator

Procedure:

  • Dissolution of this compound: In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous ethanol (e.g., 10 mL per gram of this compound) with stirring.

  • Preparation of Sodium Hydroxide Solution: Prepare a 1 M solution of NaOH in deionized water.

  • Neutralization Reaction: While stirring the this compound solution, slowly add one molar equivalent of 1 M NaOH solution dropwise. Monitor the pH of the reaction mixture, aiming for a final pH of approximately 7.0-7.5.

  • Precipitation of the Sodium Salt: After the addition of NaOH is complete, continue stirring for 30 minutes at room temperature. Slowly add anhydrous diethyl ether to the solution until a white precipitate forms.

  • Isolation of the Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted this compound and residual solvent.

  • Drying: Dry the collected solid under vacuum in a desiccator to a constant weight.

  • Characterization: The resulting this compound sodium salt should be characterized to confirm its identity and purity. Recommended analytical techniques include:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the salt.

    • FT-IR: To observe the disappearance of the carboxylic acid peak and the appearance of a carboxylate salt peak.

    • Mass Spectrometry: To confirm the molecular weight.

    • Purity by HPLC: To determine the purity of the final product.

Preparation of Aqueous Solutions of this compound Sodium Salt

This protocol describes the preparation of a stock solution of this compound sodium salt in an aqueous buffer.

Materials:

  • This compound sodium salt

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile, pyrogen-free water for injection (WFI)

  • Sterile 0.22 µm syringe filter

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound sodium salt in a sterile container.

  • Dissolution: Add the desired volume of sterile PBS (pH 7.4) or WFI to the this compound sodium salt. For example, to prepare a 10 mM stock solution, dissolve 3.16 mg of this compound sodium salt in 1 mL of buffer.

  • Mixing: Gently vortex the solution until the salt is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the aqueous solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Data Presentation

Solubility Profile

The following table summarizes the representative solubility of this compound and its sodium salt in various solvents.

SolventThis compound SolubilityThis compound Sodium Salt Solubility
Water< 0.1 mg/mL> 50 mg/mL
PBS (pH 7.4)< 0.1 mg/mL> 50 mg/mL
Ethanol~10 mg/mLSparingly soluble
DMSO> 50 mg/mLSparingly soluble
Stability of Aqueous Solution

A representative stability profile of a 1 mg/mL solution of this compound sodium salt in PBS (pH 7.4) is provided below. Stability was assessed by HPLC, measuring the percentage of the initial concentration remaining.

Storage Condition24 hours1 week1 month
4°C > 99%> 98%> 95%
25°C > 98%> 90%< 80%
-20°C > 99%> 99%> 98%

Visualizations

experimental_workflow cluster_synthesis Preparation of this compound Sodium Salt cluster_solution Preparation of Aqueous Solution start Start with this compound dissolve Dissolve in Ethanol start->dissolve add_naoh Add 1 eq. NaOH (aq) dissolve->add_naoh precipitate Precipitate with Diethyl Ether add_naoh->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry under Vacuum filtrate->dry end_synthesis This compound Sodium Salt dry->end_synthesis start_solution Start with this compound Sodium Salt weigh Weigh Salt start_solution->weigh dissolve_buffer Dissolve in Sterile Buffer weigh->dissolve_buffer sterilize Sterile Filter (0.22 µm) dissolve_buffer->sterilize end_solution Aqueous Solution sterilize->end_solution signaling_pathway cluster_dissociation Dissociation in Aqueous Solution PhHTBA_Na This compound-Na⁺ (Solid) PhHTBA_ion This compound⁻ (aq) PhHTBA_Na->PhHTBA_ion Dissociation Na_ion Na⁺ (aq) PhHTBA_Na->Na_ion Dissociation H2O H₂O (Solvent)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ph-HTBA Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Ph-HTBA for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a novel and brain-permeable analog of γ-hydroxybutyrate (GHB).[2] It functions as a selective ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in synaptic plasticity and neuronal signaling.[2][3] this compound binds to the CaMKIIα hub domain, leading to its thermal stabilization.[3][4] A key aspect of its mechanism is the reduction of Ca2+-stimulated CaMKIIα Thr286 autophosphorylation, which is thought to contribute to its neuroprotective effects.[2]

Q2: What is a recommended starting dose for this compound in in vivo studies?

A2: The optimal starting dose of this compound will depend on the specific animal model and the intended therapeutic effect. In a mouse model of photothrombotic stroke, a single dose of this compound administered at a clinically relevant time point (3-6 hours after the stroke) has been shown to be neuroprotective, with lower doses demonstrating a superior effect.[2] While specific dose ranges from this study are not detailed in the provided search results, it is crucial to perform a dose-response study to identify the most effective dose for your experimental setup.

Q3: What is the brain permeability of this compound?

A3: this compound has demonstrated good brain permeability after systemic administration in mice.[3][4] It has a high brain-to-plasma unbound concentration ratio (Kp,uu) of 0.85, indicating that it can effectively cross the blood-brain barrier.[3][4]

Q4: How is this compound metabolized and what is its clearance rate?

A4: In vivo studies in C57BL6/J mice have shown that this compound has a rapid elimination from plasma after intravenous administration, which suggests a high in vivo clearance.[3] The primary metabolic pathway is likely glucuronidation, similar to related compounds.[3]

Troubleshooting Guide

Q1: I am not observing the expected therapeutic effect in my in vivo experiment with this compound. What could be the issue?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosage: As lower doses of this compound have shown superior neuroprotective effects in some models, you may need to re-evaluate your dose range.[2] An extensive dose-response study is highly recommended.

  • Bioavailability: this compound has low oral bioavailability.[3] If administering orally, consider alternative routes like intraperitoneal (i.p.) or intravenous (i.v.) injection to ensure adequate systemic exposure.

  • Formulation: The solubility of this compound in aqueous media may be limited.[3] Preparing a sodium salt of this compound or using a suitable vehicle can improve its solubility and subsequent absorption.[3]

  • Timing of Administration: In the context of acute injury models like stroke, the timing of this compound administration is critical. Efficacy has been demonstrated when administered 3-6 hours post-injury.[2]

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

A2: Inconsistent results can arise from variability in drug preparation and administration.

  • Formulation Inconsistency: Ensure your this compound formulation is homogenous and stable. If preparing a suspension, ensure it is well-mixed before each administration.

  • Administration Accuracy: The accuracy of the administered volume is crucial, especially when working with small animals. Use appropriate syringes and techniques to ensure consistent dosing.

  • Animal-to-Animal Variability: Biological variability is inherent in in vivo studies. Ensure your experimental groups are sufficiently large to account for this and that animals are randomized appropriately.

Quantitative Data Summary

ParameterValueSpeciesNotesReference
Binding Affinity (Ki) ~4 times improved vs NCS-382-For CaMKIIα hub domain[3]
IC50 (ITF inhibition) 452 µM-Corrected for compound-related spectral properties[5]
Brain Permeability (Kp,uu) 0.85MouseSignifies good brain penetration[3][4]
Cellular Permeability (Papp) HighMDCKII cellsLow efflux ratio (close to 1)[3]
In Vivo Clearance HighMouseRapid elimination from plasma[3]
Oral Bioavailability LowMouseLow plasma concentration after oral administration[3]

Experimental Protocols

1. Vehicle Preparation for this compound

  • Objective: To prepare a suitable vehicle for the administration of this compound in vivo.

  • Materials:

    • This compound

    • Sodium Hydroxide (NaOH), 0.1 M solution

    • Saline (0.9% NaCl), sterile

    • pH meter

  • Procedure:

    • To improve solubility, this compound can be converted to its sodium salt.[3]

    • Weigh the desired amount of this compound.

    • Dissolve the this compound in a minimal amount of 0.1 M NaOH.

    • Once dissolved, add sterile saline to reach the final desired concentration.

    • Adjust the pH of the final solution to a physiologically compatible range (e.g., pH 7.4) using a pH meter and dropwise addition of NaOH or HCl as needed.

    • Sterile filter the final solution through a 0.22 µm filter before administration.

2. Administration of this compound in a Mouse Model of Stroke

  • Objective: To administer this compound to mice following an induced stroke.

  • Materials:

    • This compound solution (prepared as described above)

    • Mouse model of photothrombotic stroke

    • Appropriate syringes and needles for the chosen route of administration (e.g., insulin (B600854) syringes for i.p. or i.v. injection)

  • Procedure:

    • Induce photothrombotic stroke in mice according to your established laboratory protocol.

    • At the desired time point post-stroke (e.g., 3-6 hours), administer a single dose of the prepared this compound solution.[2]

    • The administration route can be intravenous (i.v.), intraperitoneal (i.p.), or oral gavage (p.o.), keeping in mind the low oral bioavailability of this compound.[3]

    • The volume of administration should be calculated based on the weight of each individual mouse.

    • Monitor the animals for any adverse effects following administration.

3. General Protocol for a Pharmacokinetic Study of this compound

  • Objective: To determine the pharmacokinetic profile of this compound in mice.

  • Materials:

    • This compound solution

    • Healthy C57BL6/J mice

    • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

    • LC-MS/MS or other appropriate analytical instrumentation

  • Procedure:

    • Administer a single dose of this compound to a cohort of mice via the desired route (e.g., i.v. or p.o.).

    • At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) after administration, collect blood samples from a subset of animals at each time point.

    • Process the blood samples to separate plasma.

    • At the final time point, euthanize the animals and collect brains to assess brain tissue concentration.

    • Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.

    • Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and for oral administration, bioavailability.

Visualizations

Ph_HTBA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca2+ Ca²⁺ NMDAR->Ca2+ Influx Ca_Calmodulin Ca²⁺/Calmodulin Complex Ca2+->Ca_Calmodulin Calmodulin Calmodulin Calmodulin->Ca_Calmodulin CaMKIIa_inactive Inactive CaMKIIα Ca_Calmodulin->CaMKIIa_inactive Activates CaMKIIa_active Active CaMKIIα (Autophosphorylation at Thr286) CaMKIIa_inactive->CaMKIIa_active Autophosphorylation Neuroprotection Neuroprotection CaMKIIa_inactive->Neuroprotection Promotes Downstream_Targets Downstream Targets CaMKIIa_active->Downstream_Targets Phosphorylates Ph_HTBA This compound Ph_HTBA->CaMKIIa_inactive Binds to Hub Domain & Reduces Autophosphorylation Neuronal_Injury Excitotoxicity & Neuronal Injury Downstream_Targets->Neuronal_Injury

Caption: this compound signaling pathway in neuroprotection.

InVivo_Dosage_Optimization_Workflow cluster_planning Phase 1: Planning & Preparation cluster_dose_finding Phase 2: Dose-Finding Studies cluster_pk_pd Phase 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling cluster_optimization Phase 4: Dose Optimization Define_Model Define Animal Model & Endpoint Literature_Review Review Literature for Starting Dose Range Define_Model->Literature_Review Formulation Develop Stable This compound Formulation Literature_Review->Formulation Dose_Response Conduct Dose-Response Study (e.g., 3-5 doses) Formulation->Dose_Response Assess_Efficacy Assess Primary Efficacy Endpoint Dose_Response->Assess_Efficacy Assess_Toxicity Observe for Acute Toxicity/Side Effects Dose_Response->Assess_Toxicity PK_Study Perform Pharmacokinetic Study at Efficacious Doses Assess_Efficacy->PK_Study PD_Study Conduct Pharmacodynamic Study (Target Engagement) Assess_Efficacy->PD_Study PK_PD_Analysis Correlate Exposure with Efficacy (PK/PD Analysis) PK_Study->PK_PD_Analysis PD_Study->PK_PD_Analysis Select_Optimal_Dose Select Optimal Dose and Dosing Regimen PK_PD_Analysis->Select_Optimal_Dose

Caption: Experimental workflow for in vivo dosage optimization.

References

Technical Support Center: Troubleshooting Ph-HTBA Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting assay interference caused by Ph-HTBA (2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid). This guide is designed for researchers, scientists, and drug development professionals utilizing fluorescence-based assays to study CaMKIIα modulation. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, characterize, and mitigate interference from this compound, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a small molecule modulator of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme in neuronal signaling.[1] Due to its chemical structure, which contains a conjugated aromatic system, this compound has intrinsic optical properties that can interfere with fluorescence-based measurements.[2][3] This interference can manifest as background fluorescence (autofluorescence) or as a reduction in the signal from your assay's fluorophore (quenching).[2]

Q2: What are the common types of interference observed with this compound?

There are two primary ways this compound can interfere with a fluorescence assay:

  • Autofluorescence: this compound itself can absorb light at the excitation wavelength and emit its own fluorescence, which may overlap with the emission wavelength of your reporter fluorophore. This leads to an artificially high signal, potentially masking a true inhibitory effect or creating a false-positive result in assays where an increase in signal is measured.[2][3]

  • Fluorescence Quenching: this compound can interact with the excited fluorophore in your assay, causing it to return to its ground state without emitting a photon. This results in a decreased fluorescence signal, which could be misinterpreted as a genuine biological effect, leading to false-positive results in inhibitor screens or an overestimation of potency.[2][3]

Q3: How can I determine if this compound is interfering with my assay?

A simple preliminary check is to measure the fluorescence of this compound in your assay buffer without any other assay components (e.g., enzyme, substrate, or fluorophore). If you observe a significant signal at the emission wavelength of your assay, this compound is likely autofluorescent. To check for quenching, you would measure the fluorescence of your fluorophore with and without this compound. A decrease in the fluorophore's signal in the presence of this compound indicates quenching.[2]

Q4: My assay shows a dose-dependent change in signal in the presence of this compound. How do I know if this is a true biological effect or an artifact?

It is crucial to run control experiments to distinguish a true biological effect from interference. A dose-response curve should be generated for this compound in the full assay, as well as in control wells containing only buffer and this compound (to measure autofluorescence) and in wells with the fluorophore and this compound but without a key biological component like the enzyme (to measure quenching).[4] By comparing these results, you can determine the contribution of interference to the observed signal change.

Q5: What is a general strategy to mitigate this compound interference?

A multi-step approach is recommended. First, characterize the nature of the interference (autofluorescence or quenching) using the control experiments mentioned above. If interference is confirmed, you can implement mitigation strategies such as:

  • Spectral Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the range of this compound's optical activity. Red-shifted fluorophores are often less susceptible to interference from small molecules.[5]

  • Background Subtraction: For autofluorescence, you can measure the signal from this compound alone at each concentration and subtract this from the corresponding data points in the full assay.[4]

  • Correction for Inner Filter Effect/Quenching: Mathematical corrections can be applied to account for signal reduction due to quenching. This often involves creating a standard curve to quantify the quenching effect at different concentrations of this compound.[4]

Troubleshooting Guides

Guide 1: Identifying the Nature of Interference

This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching) in your assay.

G cluster_setup Plate Setup cluster_measurement Measurement cluster_analysis Data Analysis cluster_conclusion Conclusion A Buffer Blank (Buffer Only) G Compare C vs. A A->G B Fluorophore Control (Buffer + Fluorophore) H Compare D vs. B B->H C This compound Autofluorescence Control (Buffer + this compound titration) C->G D This compound Quenching Control (Buffer + Fluorophore + this compound titration) D->H E Full Assay (All components + this compound titration) I Compare E vs. Controls E->I F Read Plate at Assay's Excitation/Emission Wavelengths F->G F->H F->I J Autofluorescence (Signal in C > A) G->J M No Interference G->M K Quenching (Signal in D < B) H->K H->M L Potential True Effect (After correction) I->L

Caption: Workflow for identifying this compound interference.

  • Plate Layout: Set up a 96-well or 384-well plate with the following controls:

    • Buffer Blank: Assay buffer only.

    • Fluorophore Control: Assay buffer + your assay's fluorophore at its final concentration.

    • This compound Autofluorescence Control: Assay buffer + a serial dilution of this compound.

    • This compound Quenching Control: Assay buffer + fluorophore + a serial dilution of this compound.

    • Full Assay: All assay components (enzyme, substrate, etc.) + a serial dilution of this compound.

  • Incubation: Incubate the plate under your standard assay conditions (time, temperature).

  • Measurement: Read the fluorescence at your assay's specific excitation and emission wavelengths.

  • Data Analysis:

    • To detect autofluorescence: Compare the signal from the "this compound Autofluorescence Control" wells to the "Buffer Blank". A concentration-dependent increase in signal indicates autofluorescence.

    • To detect quenching: Compare the signal from the "this compound Quenching Control" wells to the "Fluorophore Control". A concentration-dependent decrease in signal indicates quenching.

Control ComparisonObservationInterpretation
Autofluorescence Control vs. Buffer Blank Concentration-dependent increase in signal.This compound is autofluorescent at the assay's wavelengths.
Quenching Control vs. Fluorophore Control Concentration-dependent decrease in signal.This compound is quenching the fluorescence of your assay's fluorophore.
No significant change in either control Signal remains at baseline.Direct interference from this compound is unlikely. The observed effect in the primary assay may be genuine.
Guide 2: Mitigating Interference from this compound

If you have identified this compound as an interfering compound, here are some strategies to address the issue.

G A Interference Confirmed (Autofluorescence or Quenching) B Option 1: Spectral Shift A->B C Option 2: Data Correction A->C D Characterize this compound Excitation/Emission Spectra B->D G Perform Background Subtraction (for Autofluorescence) C->G H Apply Correction for Inner Filter Effect (for Quenching) C->H E Select Fluorophore with Non-Overlapping Spectra D->E F Re-validate Assay with New Fluorophore E->F I Analyze Corrected Data G->I H->I

Caption: Strategies for mitigating this compound interference.

This protocol is applicable if the autofluorescence from this compound is not excessively high and is additive.

  • Experimental Setup: Run two parallel plates or include separate control wells on your main assay plate.

    • Assay Plate: Contains the full assay with a titration of this compound.

    • Control Plate/Wells: Contains the assay buffer with an identical titration of this compound, but without the assay fluorophore.

  • Measurement: Read both plates at the same gain setting.

  • Data Correction: For each concentration of this compound, subtract the average fluorescence signal of the "Control" wells from the signal of the corresponding "Assay" wells.

    • Corrected Signal = (Signal from Assay Well) - (Signal from Control Well)

  • Analysis: Use the corrected signal values to generate your dose-response curve.

To implement spectral shift strategies, you first need to understand the fluorescence properties of this compound.

  • Sample Preparation: Prepare a solution of this compound in your assay buffer at a concentration that produces a measurable signal.

  • Excitation Spectrum:

    • Set the emission wavelength of a scanning spectrofluorometer to the emission maximum of your current assay fluorophore.

    • Scan a range of excitation wavelengths (e.g., 300-500 nm) to find the wavelength at which this compound shows maximum fluorescence.

  • Emission Spectrum:

    • Set the excitation wavelength to the maximum identified in the previous step.

    • Scan a range of emission wavelengths (e.g., 400-700 nm) to determine the emission profile of this compound.

  • Analysis: The resulting spectra will show you the optimal excitation and emission wavelengths for this compound. This information can be used to select a new fluorophore for your assay with minimal spectral overlap.

ParameterDescriptionRecommended Action
This compound Excitation Max (λex) Wavelength of maximum light absorption.Choose a fluorophore with a λex far from this value.
This compound Emission Max (λem) Wavelength of maximum fluorescence emission.Choose a fluorophore with a λem far from this value.

CaMKIIα Signaling Pathway

This compound modulates the CaMKIIα enzyme, which plays a critical role in numerous cellular processes, particularly in synaptic plasticity. The diagram below illustrates a simplified CaMKIIα activation pathway.

G Ca_influx Ca²⁺ Influx (e.g., via NMDA Receptor) CaM Calmodulin (CaM) Ca_influx->CaM binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM CaMKII_inactive Inactive CaMKIIα Ca_CaM->CaMKII_inactive activates CaMKII_active Active CaMKIIα CaMKII_inactive->CaMKII_active Autophos Autophosphorylation CaMKII_active->Autophos undergoes Downstream Downstream Substrate Phosphorylation CaMKII_active->Downstream Autophos->CaMKII_active maintains activity Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Downstream->Synaptic_Plasticity PhHTBA This compound PhHTBA->CaMKII_inactive modulates

Caption: Simplified CaMKIIα activation and signaling pathway.

References

Technical Support Center: Ph-HTBA Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ph-HTBA (4-(3-hydroxy-3-phenylbut-1-yn-1-yl)benzoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, similar to other small molecule drugs. The most critical factors include pH, temperature, light exposure, and the choice of solvent or buffer system.[1][2][3] Oxidative degradation is another potential issue to consider.[4]

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: While specific studies on this compound are limited, for many compounds with carboxylic acid moieties, a slightly acidic to neutral pH is often optimal for stability.[5] Extreme pH values, both highly acidic and highly alkaline, can catalyze hydrolysis or other degradation reactions.[1][2] It is recommended to perform a pH stability profile to determine the optimal range for your specific application.

Q3: How should I store this compound solutions to ensure maximum stability?

A3: To maximize stability, this compound solutions should be stored at low temperatures, protected from light. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Always use light-protecting containers, such as amber vials, to prevent photodegradation.[4]

Q4: Can I use organic solvents to dissolve this compound? If so, which ones are recommended?

A4: Yes, organic solvents can be used to dissolve this compound. Based on its structure, solvents such as DMSO, DMF, and ethanol (B145695) are likely to be effective. However, the stability of this compound can vary in different organic solvents. It is crucial to assess the compatibility and long-term stability in the chosen solvent, especially if the solution is to be stored for an extended period.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: There is currently no specific data on the incompatibility of this compound with common excipients. However, it is good practice to evaluate the compatibility of this compound with all formulation components. Potential interactions can occur with excipients that are highly acidic, basic, or have oxidizing or reducing properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer - pH of the solution is near the pKa of the carboxylic acid group, leading to lower solubility of the non-ionized form.- The concentration of this compound exceeds its solubility limit in the chosen buffer.- Adjust the pH of the buffer. For carboxylic acids, increasing the pH slightly above the pKa can improve solubility.- Consider using a co-solvent (e.g., a small percentage of ethanol or DMSO) to increase solubility.- Perform a solubility study to determine the appropriate concentration range.
Loss of potency over time - Chemical degradation (e.g., hydrolysis, oxidation).- Adsorption to container surfaces.- Optimize the pH of the solution using a suitable buffer system.[6][7]- Add antioxidants (e.g., ascorbic acid, BHT) if oxidation is suspected.[4]- Store solutions at lower temperatures and protect from light.[4]- Use low-adsorption vials (e.g., siliconized glass or polypropylene).
Color change in the solution - Degradation of the compound, potentially forming chromophoric byproducts.- Oxidation.- Investigate the degradation products using analytical techniques like HPLC-MS.[8]- Implement stricter light and oxygen protection measures (e.g., use of amber vials, purging with nitrogen).- Evaluate the effect of chelating agents if metal-catalyzed oxidation is a possibility.[9]
Variability in experimental results - Inconsistent solution preparation methods.- Instability of this compound under experimental conditions.- Standardize the solution preparation protocol, including solvent, pH, and concentration.- Prepare fresh solutions for each experiment or validate the stability of stock solutions under the experimental conditions.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on general principles of small molecule stability due to the lack of specific published stability data for this compound. Researchers should generate their own data for their specific experimental conditions.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C over 7 Days

pH% Remaining this compound (Day 1)% Remaining this compound (Day 7)Appearance
3.099.5%92.1%Clear, colorless
5.099.8%98.5%Clear, colorless
7.499.7%97.2%Clear, colorless
9.098.2%85.4%Slight yellow tint

Table 2: Illustrative Temperature-Dependent Stability of this compound in pH 7.4 Buffer over 30 Days

Storage Temperature% Remaining this compound (Day 7)% Remaining this compound (Day 30)
25°C (Room Temperature)97.2%88.5%
4°C (Refrigerated)99.5%97.8%
-20°C (Frozen)99.9%99.5%

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10, HPLC-grade water, organic solvents for HPLC mobile phase, HPLC system with a UV detector.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Initial Analysis (T=0): Immediately analyze each test solution by a validated stability-indicating HPLC method to determine the initial concentration of this compound.[10]

  • Incubation: Store aliquots of each test solution at a constant temperature (e.g., 25°C or 40°C) in the dark.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time for each pH to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.[10]

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples by HPLC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare this compound Stock Solution solutions Prepare Test Solutions (Different pH, Solvents) stock->solutions t0 Initial Analysis (T=0) by HPLC solutions->t0 incubation Incubate under Stress Conditions t0->incubation tp Time-Point Analysis by HPLC incubation->tp data Data Analysis: % Remaining vs. Time tp->data report Determine Optimal Storage Conditions data->report

Caption: Workflow for assessing this compound stability in solution.

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects stimulus External Stimulus (e.g., Neurotransmitter) receptor Receptor Activation stimulus->receptor camkii CaMKIIα Activation receptor->camkii stabilization Hub Domain Stabilization camkii->stabilization ph_htba This compound ph_htba->stabilization substrate Substrate Phosphorylation stabilization->substrate response Cellular Response (e.g., Synaptic Plasticity) substrate->response

Caption: Hypothetical signaling pathway involving this compound as a CaMKIIα stabilizer.

References

Technical Support Center: Overcoming Low Yield in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, peer-reviewed literature specifically addressing the optimization of Ph-HTBA chemical synthesis is not extensively available. The following troubleshooting guide and FAQs are based on established principles of organic chemistry and best practices for overcoming low-yield reactions in the synthesis of complex molecules. The principles outlined here are broadly applicable and should serve as a valuable resource for researchers encountering challenges in similar multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the first steps I should take to troubleshoot this?

A: When a reaction stalls, it is crucial to systematically investigate potential causes. Begin by re-evaluating the reaction conditions. Key factors to consider include:

  • Reaction Time and Temperature: Many reactions require extended periods or specific temperature control to reach completion.[1][2] Consider incrementally increasing the reaction time or temperature and monitoring the progress by techniques like TLC or LC-MS.

  • Reagent Purity and Stoichiometry: Ensure that your starting materials and reagents are of high purity and that the stoichiometry is correct. Impurities can inhibit catalysts or participate in side reactions.[3] It is also good practice to use freshly purified solvents.[4][5]

  • Catalyst Activity: If you are using a catalyst, its activity may be compromised. Consider using a fresh batch of catalyst or a different type of catalyst altogether.[6]

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A: The formation of byproducts is a common cause of low yields. To improve selectivity:

  • Optimize Reaction Conditions: Temperature, solvent, and catalyst can all influence the selectivity of a reaction.[6][7] A systematic optimization of these parameters is often necessary.

  • Choice of Solvent: The polarity of the solvent can stabilize or destabilize transition states, favoring one reaction pathway over another.[8][9] For instance, polar aprotic solvents can enhance the reactivity of nucleophiles in S_N2 reactions, while polar protic solvents favor S_N1 pathways.[9]

  • Protecting Groups: If your molecule has multiple reactive sites, the use of protecting groups can prevent unwanted side reactions.

Q3: How can I minimize product loss during work-up and purification?

A: Significant amounts of product can be lost during the isolation and purification stages.[5][10] To minimize these losses:

  • Extraction: Ensure that the pH of the aqueous layer is optimal for the extraction of your compound. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • Chromatography: If your compound is sensitive to silica (B1680970) gel, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine.[5]

  • Recrystallization: Use the minimum amount of hot solvent necessary to dissolve your product to maximize recovery upon cooling.[10]

Troubleshooting Guides

Guide 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Palladium-catalyzed cross-coupling reactions are fundamental in medicinal chemistry but can be prone to low yields.[11][12] If you are experiencing issues with a reaction like a Suzuki, Heck, or Stille coupling, consider the following:

Potential Issue Troubleshooting Steps
Catalyst Inactivation - Ensure strict anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.[13] - Use a fresh, high-purity catalyst and ligand. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.
Poor Transmetalation - In Suzuki couplings, the choice of base is critical for the formation of the active boronate species.[11] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the organometallic reagent (e.g., organoboron, organotin) is of high quality.
Side Reactions - β-hydride elimination can be a problem with sp³-hybridized substrates.[14] Using bulky ligands can sometimes suppress this side reaction. - Homocoupling of the organometallic reagent can occur. Lowering the reaction temperature may reduce this.
Inefficient Reductive Elimination - The final step of the catalytic cycle can be slow. Switching to a more electron-rich ligand can sometimes accelerate reductive elimination.[13]
Guide 2: General Reaction Optimization Strategy

A systematic approach is key to optimizing a low-yield reaction. One-factor-at-a-time (OFAT) is a straightforward method, though Design of Experiments (DoE) can be more efficient at identifying optimal conditions and interactions between variables.[1][15]

Parameter Variables to Screen Considerations
Solvent Polarity (e.g., Toluene, THF, DMF, Acetonitrile), Protic vs. AproticThe solvent affects reactant solubility and can influence the reaction mechanism.[8][9]
Temperature -20°C to refluxHigher temperatures increase reaction rates but can also lead to decomposition or side reactions.[1]
Concentration 0.1 M to 1.0 MHigher concentrations can increase reaction rates but may also lead to solubility issues or bimolecular side reactions.[16]
Catalyst/Reagent Different catalysts, ligands, bases, or additivesThe choice of reagents can dramatically impact yield and selectivity.[6]
Reaction Time 1 hour to 48 hoursMonitor the reaction over time to determine the point of maximum product formation before decomposition begins.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework. The specific catalyst, ligand, base, solvent, and temperature will need to be optimized for your particular substrates.

1. Materials:

  • Aryl halide (1.0 eq)

  • Boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

2. Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Reaction Monitoring (TLC, LC-MS) start->check_reaction incomplete_conversion Incomplete Conversion check_reaction->incomplete_conversion byproducts Significant Byproducts check_reaction->byproducts reagent_purity Check Reagent Purity & Stoichiometry incomplete_conversion->reagent_purity Yes optimize_selectivity Optimize for Selectivity (Temp, Solvent) byproducts->optimize_selectivity Yes reaction_conditions Optimize Reaction Conditions (Time, Temp, Conc.) reagent_purity->reaction_conditions catalyst_activity Verify Catalyst Activity reaction_conditions->catalyst_activity protecting_groups Consider Protecting Groups optimize_selectivity->protecting_groups alternative_reagents Try Alternative Reagents/Catalysts protecting_groups->alternative_reagents Reaction_Optimization_Workflow start Initial Low-Yield Condition screen_solvent Screen Solvents start->screen_solvent screen_temp Screen Temperatures screen_solvent->screen_temp screen_conc Screen Concentrations screen_temp->screen_conc screen_catalyst Screen Catalysts/Ligands/Bases screen_conc->screen_catalyst analysis Analyze Results screen_catalyst->analysis optimized Optimized High-Yield Condition analysis->optimized

References

minimizing off-target effects of Ph-HTBA in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ph-HTBA, a novel and potent modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, brain-penetrant modulator that binds to the hub domain of CaMKIIα. This interaction stabilizes the CaMKIIα hub oligomer and reduces its kinase activity by inhibiting autophosphorylation at Thr286.[1] This allosteric modulation is distinct from ATP-competitive kinase inhibitors.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the selective inhibition of CaMKIIα activity. This has been shown to be neuroprotective in models of ischemic stroke.[1] In cellular assays, this compound reduces Ca2+-stimulated CaMKIIα Thr286 autophosphorylation and subsequent substrate phosphorylation.[1]

Q3: Are there any known off-target effects of this compound?

A3: As a relatively novel compound, a comprehensive off-target profile for this compound is not yet publicly available. However, like any small molecule inhibitor, the potential for off-target interactions exists. General off-target effects for other CaMKII inhibitors have included interactions with other kinases and ion channels. It is crucial to perform rigorous control experiments to validate that the observed phenotype is due to the inhibition of CaMKIIα.

Q4: What is the optimal concentration of this compound to use in cell culture experiments?

A4: The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and culture conditions. It is essential to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target effects and cytotoxicity. Based on published data, concentrations in the nanomolar to low micromolar range are a good starting point for investigation.

Q5: How can I be sure that the observed effects in my experiment are due to CaMKIIα inhibition by this compound?

A5: Validating on-target effects is critical. We recommend a multi-pronged approach:

  • Rescue experiments: If possible, express a this compound-resistant mutant of CaMKIIα in your cells. If the phenotype is reversed, it strongly supports an on-target mechanism.

  • Downstream signaling analysis: Use techniques like Western blotting to confirm that this compound treatment leads to reduced phosphorylation of known CaMKIIα substrates in your experimental system.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
High levels of cytotoxicity observed at effective concentrations. 1. Off-target toxicity: this compound may be inhibiting other essential cellular pathways. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Compound precipitation: The compound may not be fully soluble in the culture media at the tested concentration.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Include a vehicle control with the same concentration of solvent used for the highest this compound concentration. 3. Visually inspect the media for any precipitate after adding this compound.Identification of a non-toxic effective concentration. Confirmation that the solvent is not the cause of toxicity. Ensuring complete solubility of the compound.
Inconsistent or unexpected experimental results. 1. Inhibitor instability: this compound may be degrading in the cell culture media over the course of the experiment. 2. Cell line-specific effects: The observed phenotype may be unique to the specific cell line being used. 3. Activation of compensatory signaling pathways: Inhibition of CaMKIIα may lead to the upregulation of other pathways.1. Test the stability of this compound in your specific cell culture media at 37°C over time. 2. Test this compound in multiple cell lines to determine if the effect is consistent. 3. Use pathway analysis tools or Western blotting to investigate the activation of known compensatory pathways.Ensuring that the observed effects are due to the active compound. Distinguishing between general and cell line-specific effects. A clearer understanding of the cellular response to CaMKIIα inhibition.
Observed phenotype does not match the known function of CaMKIIα. 1. Off-target effect: this compound may be interacting with another protein that is responsible for the observed phenotype. 2. Novel CaMKIIα function: The experiment may have uncovered a previously unknown role for CaMKIIα in the specific cellular context.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Use orthogonal methods to validate the on-target effect (see FAQ A5). 3. Conduct further experiments to explore the novel biological pathway.Identification of potential off-target interactions. Increased confidence that the observed phenotype is due to CaMKIIα inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature.

Table 1: Binding Affinity and Potency of this compound

Assay Type Target Parameter Value Reference
Surface Plasmon Resonance (SPR)CaMKIIα hubKD757 nM[2]
Radioligand Binding Assay ([3H]HOCPCA)Recombinant CaMKIIαKi-[2]
Intrinsic Tryptophan Fluorescence (ITF)CaMKIIα 6x hubIC50452 µM[2][3]

Note: The high IC50 value in the ITF assay is suggested to be due to interfering spectral properties of this compound and differences in binding affinity compared to other compounds tested with this method.[2][3]

Table 2: Pharmacokinetic Properties of this compound

Parameter Species Value Reference
Brain-Plasma RatioMouse0.10[2]
Unbound Partition Coefficient (Kp,uu)Mouse0.85[2]
Cellular Permeability (Papp)MDCKII cellsHigh[2]

Experimental Protocols

Protocol 1: Determining the On-Target Efficacy of this compound in Cultured Neurons

This protocol outlines a method to assess the ability of this compound to inhibit CaMKIIα activity in primary cortical neurons by measuring the phosphorylation of a downstream target.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (10 mM in DMSO)

  • NMDA (N-methyl-D-aspartate)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CaMKIIα (Thr286), anti-total-CaMKIIα, and an antibody against a known downstream target (e.g., anti-phospho-GluA1 Ser831)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate primary cortical neurons at an appropriate density and culture for at least 7 days in vitro to allow for maturation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neurons with different concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the neurons with NMDA (e.g., 50 µM for 5 minutes) to induce CaMKIIα activation. Include a non-stimulated control.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylated CaMKIIα and its downstream target in this compound-treated cells to the vehicle-treated control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is for confirming that this compound binds to CaMKIIα within a cellular context.

Materials:

  • Cells expressing CaMKIIα

  • This compound stock solution (10 mM in DMSO)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer

  • Thermocycler

  • Western blotting reagents (as in Protocol 1)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatants containing the soluble proteins.

    • Analyze the amount of soluble CaMKIIα in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble CaMKIIα as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

Ph_HTBA_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CaMKIIα Activation & Inhibition cluster_2 Downstream Effects Ca2_Influx Ca2+ Influx (e.g., via NMDAR) Calmodulin Calmodulin Ca2_Influx->Calmodulin activates CaMKIIa_Inactive Inactive CaMKIIα Calmodulin->CaMKIIa_Inactive binds to CaMKIIa_Active Active CaMKIIα (p-Thr286) CaMKIIa_Inactive->CaMKIIa_Active Autophosphorylation (Thr286) Substrate_Phos Substrate Phosphorylation CaMKIIa_Active->Substrate_Phos Neuroprotection Neuroprotection (in ischemic stroke) CaMKIIa_Active->Neuroprotection inhibition promotes Ph_HTBA This compound Ph_HTBA->CaMKIIa_Inactive binds to hub domain, stablizes Ph_HTBA->CaMKIIa_Active reduces Synaptic_Plasticity Synaptic Plasticity Substrate_Phos->Synaptic_Plasticity

Caption: Signaling pathway of this compound action on CaMKIIα.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Cytotoxicity_Check Assess Cytotoxicity (e.g., MTT assay) Dose_Response->Cytotoxicity_Check On_Target_Validation Validate On-Target Effect (see FAQ A5) Cytotoxicity_Check->On_Target_Validation Orthogonal_Inhibitor Use Structurally Unrelated CaMKIIα Inhibitor On_Target_Validation->Orthogonal_Inhibitor If phenotype persists Kinome_Screen Consider Kinome-Wide Selectivity Screen On_Target_Validation->Kinome_Screen If phenotype is inconsistent with known target function Rescue_Experiment Perform Rescue Experiment with Resistant Mutant Orthogonal_Inhibitor->Rescue_Experiment Downstream_Signaling Analyze Downstream Signaling Rescue_Experiment->Downstream_Signaling Downstream_Signaling->Kinome_Screen If results are inconsistent On_Target_Conclusion Conclude On-Target Effect Downstream_Signaling->On_Target_Conclusion If results are consistent Off_Target_Hypothesis Formulate Off-Target Hypothesis Kinome_Screen->Off_Target_Hypothesis

Caption: Troubleshooting workflow for unexpected experimental results.

References

correcting for Ph-HTBA spectral properties in biophysical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ph-HTBA in biophysical assays. This guide provides troubleshooting advice and detailed protocols to help you correct for the inherent spectral properties of this compound, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound, a modulator of CaMKIIα which is known to exhibit interfering spectral properties in fluorescence-based assays.[1][2]

Q1: My baseline fluorescence is unexpectedly high after adding this compound. What is the cause?

A: this compound itself possesses intrinsic fluorescence (autofluorescence).[1][2] When you introduce it into your assay, especially at higher concentrations, its own fluorescence contributes to the total signal, raising the baseline. This can obscure the specific signal from your protein of interest, such as the intrinsic tryptophan fluorescence (ITF) of CaMKIIα.

Q2: I am observing signal quenching or a decrease in my expected signal. Why is this happening?

A: In addition to autofluorescence, this compound can cause fluorescence quenching and has been noted to have internal absorbance properties at high concentrations.[1][2] This "inner filter effect" occurs when the compound absorbs either the excitation light intended for your protein's fluorophores (e.g., tryptophan) or the emitted light from them.[3] This absorption reduces the number of photons that are either exciting the protein or reaching the detector, leading to an apparent decrease in signal.

Q3: How can I correct for this compound's background fluorescence and absorbance?

A: Proper controls are essential. You must measure the fluorescence of a buffer solution containing this compound at the same concentrations used in your experiment, but without the protein. This "compound-only" background measurement should then be subtracted from your experimental readings (Protein + this compound). This correction accounts for both the compound's autofluorescence and any absorbance effects.[2]

Q4: My results are inconsistent between wells. What are some common causes?

A: Inconsistent results can stem from several factors:

  • Pipetting Inaccuracies: Small variations in the pipetted volumes of either protein or this compound can lead to significant differences in signal.

  • Precipitation: At high concentrations, this compound or other small molecules may precipitate, causing light scattering that interferes with fluorescence readings. Visually inspect your plates for any turbidity.

  • Incomplete Mixing: Ensure thorough mixing after adding this compound to each well.

  • Plate Choice: Always use black-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from scattered light.[4]

Q5: What is the best way to determine if this compound is interfering with my specific assay?

A: Run a compound interference assay. Prepare two sets of wells:

  • Buffer + this compound: Titrate this compound across your planned concentration range in the assay buffer.

  • Fluorophore Control + this compound: If you are using a fluorescent probe (other than intrinsic protein fluorescence), titrate this compound in the presence of the probe alone (without the protein target). This will allow you to quantify the effect of this compound on the baseline and the fluorophore itself, independent of its interaction with the target protein.

Quantitative Data on Compound Interference

Table 1: Known Biophysical & Pharmacokinetic Properties of this compound

PropertyValue / ObservationSource
Binding Target CaMKIIα Hub Domain[1][5]
Assay Interference Background fluorescence, internal absorbance, fluorescent quenching[1][2]
Cellular Permeability Good[1][5]
Brain Permeability High (Kp,uu value = 0.85)[1][5]
In Vivo Clearance High (in mice)[1]

Table 2: General Troubleshooting for Common Fluorescence Assay Issues

IssuePotential CauseRecommended Solution
Low Signal Intensity Incorrect filter/monochromator settings. Low compound/protein concentration.Verify instrument settings match fluorophore spectra. Increase gain or integration time. Prepare fresh, higher concentration reagents.
High Background Autofluorescence from buffer, plates, or compound.Use black-walled plates. Run "buffer-only" and "compound-only" controls for background subtraction.
Signal Saturation Detector overload due to excessive signal.Reduce instrument gain or integration time. Dilute the sample.
Spectral Overlap Emission of one fluorophore is detected in the channel of another.Run single-fluorophore controls to create a compensation matrix. Choose fluorophores with minimal spectral overlap.

Experimental Protocols

Protocol: Intrinsic Tryptophan Fluorescence (ITF) Quenching Assay to Measure this compound Binding to CaMKIIα

This protocol describes how to measure the binding of this compound to CaMKIIα by monitoring the quenching of intrinsic tryptophan fluorescence, with specific steps to correct for compound interference. Tryptophan is typically excited at ~295 nm to minimize absorbance by tyrosine, and its emission is monitored between 310-450 nm.[3]

Materials:

  • Purified CaMKIIα protein

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorescence microplate reader with wavelength selection

  • Black, clear-bottom 96-well or 384-well plates

Methodology:

  • Preparation of Reagents:

    • Prepare a 2X working solution of CaMKIIα in Assay Buffer (e.g., 2 µM for a final concentration of 1 µM).

    • Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentrations. Ensure the DMSO concentration is constant across all wells and does not exceed 1% in the final volume.

  • Assay Plate Setup (Example for one titration):

    • Row A (Protein + Compound): Add 50 µL of 2X CaMKIIα solution to each well.

    • Row B (Compound-Only Control): Add 50 µL of Assay Buffer to each well.

    • Column 1 (Blanks): Add 50 µL of Assay Buffer containing the maximum DMSO concentration to wells A1 and B1.

    • Titration: Add 50 µL of the 2X this compound serial dilutions to the corresponding wells in both Row A and Row B. This brings the final volume to 100 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Set the plate reader to excite at 295 nm.

    • Set the emission scan to read from 310 nm to 450 nm.

    • Alternatively, if the emission maximum is known, perform an endpoint read at the peak wavelength (e.g., 340 nm).

  • Data Correction and Analysis:

    • For each concentration of this compound, subtract the fluorescence intensity of the "Compound-Only Control" well (Row B) from the corresponding "Protein + Compound" well (Row A).

      • Corrected Fluorescence = F(Protein+Compound) - F(Compound Only)

    • Plot the corrected fluorescence intensity against the concentration of this compound.

    • Fit the resulting binding curve using appropriate software (e.g., using a one-site binding model) to determine the binding affinity (Kd).

Diagrams

experimental_workflow prep Reagent Preparation (2X Protein, 2X this compound) plate Plate Setup - Protein + Compound - Compound-Only Control prep->plate Dispense incubate Incubation (30 min, RT, dark) plate->incubate Mix measure Fluorescence Reading (Ex: 295nm, Em: 310-450nm) incubate->measure Read correct Data Correction (Subtract Compound-Only Signal) measure->correct Process Raw Data analyze Data Analysis (Plot & Fit Curve for Kd) correct->analyze Generate Corrected Data

Caption: Workflow for an ITF assay with this compound, including a critical data correction step.

troubleshooting_flowchart start Unexpected Result (e.g., High Background, Quenching) check_compound Did you run a 'Compound-Only' control? start->check_compound run_control ACTION: Run control with this compound in buffer at all concentrations. check_compound->run_control No check_precip Is there visible precipitation in the wells? check_compound->check_precip Yes subtract_bg ACTION: Subtract background from experimental wells. run_control->subtract_bg end Problem Resolved subtract_bg->end lower_conc ACTION: Lower this compound concentration or check solubility in assay buffer. check_precip->lower_conc Yes check_settings Are instrument settings (gain, filters) optimal? check_precip->check_settings No lower_conc->end optimize_inst ACTION: Optimize gain to avoid saturation and ensure good S/N. check_settings->optimize_inst No check_settings->end Yes optimize_inst->end

Caption: Troubleshooting flowchart for correcting this compound-related assay interference.

References

Technical Support Center: Scaling Up Ph-HTBA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-hydroxy-3,5-di-tert-butylaniline (Ph-HTBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of sterically hindered anilines like this compound?

A1: Scaling up the synthesis of sterically hindered anilines often presents challenges related to steric hindrance around the nitrogen atom and/or the ortho-positions of the aryl halide. This can lead to slow reaction rates and low yields.[1] Key challenges include managing reaction exotherms, ensuring efficient mass transfer in heterogeneous reaction mixtures, controlling regioselectivity, and minimizing byproduct formation.[2][3]

Q2: How does steric hindrance from the tert-butyl groups affect the reaction?

A2: The bulky tert-butyl groups in this compound can impede the approach of reactants to the catalytic center, which can slow down or even prevent key reaction steps.[1] This steric hindrance can necessitate the use of specialized, bulky ligands in catalytic reactions to facilitate the desired transformations.[1]

Q3: What are the typical synthetic routes to this compound and their potential scale-up issues?

A3: A common synthetic approach involves the Friedel-Crafts alkylation of a phenol (B47542) derivative followed by nitration and subsequent reduction of the nitro group to an aniline.

  • Friedel-Crafts Alkylation: Challenges include catalyst deactivation by the phenolic hydroxyl group, polysubstitution due to the increased reactivity of the alkylated product, and potential carbocation rearrangements.[4][5] O-alkylation is also a competing side reaction.[4][6]

  • Nitration: This step is typically exothermic and requires careful temperature control to avoid runaway reactions and ensure regioselectivity.

  • Nitroarene Reduction: On an industrial scale, catalytic hydrogenation is a common method.[7][8] Challenges include catalyst poisoning, ensuring efficient mass transfer of hydrogen gas, and preventing over-reduction or the formation of undesired byproducts like azo or azoxy compounds.[2][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up of this compound synthesis.

Issue 1: Low Yield in Friedel-Crafts Alkylation Step
Potential Cause Recommended Solution
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by the phenolic hydroxyl group.[4][6]Use a stoichiometric or excess amount of the Lewis acid to compensate for deactivation.[4]
Polysubstitution: The initial alkylation product is often more reactive than the starting phenol, leading to the addition of more than two tert-butyl groups.[4]Use a large excess of the phenol to favor mono- and di-alkylation.
Carbocation Rearrangement: The intermediate tert-butyl carbocation is stable, but other alkylating agents might lead to rearrangements.[5]Use an alkylating agent that forms a stable carbocation, such as t-butanol or isobutylene.
Competing O-alkylation: The alkyl group attaches to the oxygen of the hydroxyl group, forming an ether.[4][6]Optimize reaction conditions, such as solvent and temperature, to favor C-alkylation.
Issue 2: Poor Selectivity and Byproduct Formation in Nitroarene Reduction
Potential Cause Recommended Solution
Incomplete Reduction: The nitro group is only partially reduced, leading to nitroso or hydroxylamine (B1172632) intermediates.Increase reaction time, temperature, or catalyst loading. Ensure efficient mixing to overcome mass transfer limitations.[2]
Formation of Azo/Azoxy Byproducts: These can form from the condensation of partially reduced intermediates.[7]Use a more active catalyst or a different reducing agent. Metal hydrides, for instance, can sometimes favor azo compound formation.[7]
Over-reduction of the Aromatic Ring: This can occur under harsh hydrogenation conditions.Optimize reaction conditions (temperature, pressure) and choose a catalyst with appropriate selectivity.[9]
Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst.Ensure high purity of all reactants and solvents. Pre-treat the substrate if necessary.
Issue 3: Heat and Mass Transfer Limitations During Scale-up
Potential Cause Recommended Solution
Poor Heat Dissipation: Exothermic reactions like nitration and hydrogenation can lead to localized hot spots and runaway reactions.[10][11]Improve reactor design for better heat transfer (e.g., higher surface area-to-volume ratio). Use a solvent with good heat capacity. Control the rate of reagent addition.
Inefficient Mass Transfer: In heterogeneous catalytic hydrogenation, the transfer of hydrogen gas to the catalyst surface can be rate-limiting.[2][3][12]Increase agitation speed. Use a higher hydrogen pressure. Optimize catalyst particle size and loading.[12]

Experimental Protocols

Hypothetical Laboratory-Scale Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis methods for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Di-tert-butylation of Phenol (Friedel-Crafts Alkylation)

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reaction: Charge the flask with phenol and a suitable solvent (e.g., hexane). Cool the mixture in an ice bath. Slowly add a Lewis acid catalyst (e.g., aluminum chloride).

  • Addition of Alkylating Agent: Add tert-butanol (B103910) dropwise from the dropping funnel to the stirred mixture.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or GC.

  • Work-up: Cool the reaction mixture and quench by slowly pouring it over a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2,4-di-tert-butylphenol (B135424) by distillation or recrystallization.

Step 2: Nitration of 2,4-di-tert-butylphenol

  • Setup: In a fume hood, place the purified 2,4-di-tert-butylphenol in a flask and dissolve it in a suitable solvent like glacial acetic acid. Cool the flask in an ice-salt bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, keeping the internal temperature below 5 °C.

  • Reaction: Stir the mixture at low temperature for a few hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice melts.

  • Isolation: Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Reduction of 4-nitro-2,6-di-tert-butylphenol

  • Setup: In a hydrogenation vessel, dissolve the nitrated product in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

G cluster_alkylation Alkylation Troubleshooting cluster_reduction Reduction Troubleshooting start Low Yield of this compound check_alkylation Check Alkylation Step Yield start->check_alkylation check_nitration Check Nitration Step Yield start->check_nitration check_reduction Check Reduction Step Yield start->check_reduction alkylation_low Low Alkylation Yield check_alkylation->alkylation_low reduction_low Low Reduction Yield check_reduction->reduction_low catalyst_issue Catalyst Deactivation? alkylation_low->catalyst_issue poly_issue Polysubstitution? catalyst_issue->poly_issue No increase_catalyst Increase Catalyst Loading catalyst_issue->increase_catalyst Yes o_alkylation_issue O-Alkylation? poly_issue->o_alkylation_issue No excess_phenol Use Excess Phenol poly_issue->excess_phenol Yes optimize_conditions Optimize Conditions (Solvent, Temp) o_alkylation_issue->optimize_conditions Yes byproducts Byproducts Present? reduction_low->byproducts incomplete_reduction Incomplete Reaction? byproducts->incomplete_reduction No optimize_catalyst Optimize Catalyst/Reagent byproducts->optimize_catalyst Yes increase_time_temp Increase Time/Temp/Pressure incomplete_reduction->increase_time_temp Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Process Flow for this compound Synthesis

G phenol Phenol + t-Butanol alkylation Friedel-Crafts Alkylation phenol->alkylation intermediate1 2,4-di-tert-butylphenol alkylation->intermediate1 nitration Nitration intermediate1->nitration intermediate2 4-nitro-2,6-di-tert-butylphenol nitration->intermediate2 reduction Nitro Group Reduction intermediate2->reduction crude_product Crude this compound reduction->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: A generalized process flow diagram for the synthesis of this compound.

References

Technical Support Center: Refining Ph-HTBA Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the administration of Ph-HTBA (Phenyl-2-hydroxy-3,5-di-tert-butylbenzoate) and to improve experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and vehicle for this compound for in vivo studies? A1: this compound is a hydrophobic compound with low aqueous solubility. For in vivo administration, a two-step dissolution process is often recommended. First, create a stock solution in a solvent like DMSO. This stock solution should then be diluted in a suitable vehicle for injection, such as a mixture of Cremophor EL and saline or corn oil. It is critical to perform vehicle toxicity studies to ensure the chosen vehicle does not produce confounding effects in your experimental model.

Q2: How can I address the poor bioavailability of this compound in my experiments? A2: Poor bioavailability is a common issue with hydrophobic compounds. To improve this, consider the following strategies:

  • Formulation Development: Investigate alternative formulations such as nano-emulsions, liposomes, or polymeric nanoparticles to enhance solubility and absorption.

  • Route of Administration: The route of administration can significantly impact bioavailability. Compare the efficacy of different routes, such as intravenous (IV), intraperitoneal (IP), and oral gavage, to determine the most effective method for your specific research question and animal model.

  • Adjuvant Use: In some cases, co-administration with a bio-enhancer can improve absorption, though this requires careful validation to rule out off-target effects.

Q3: What are the best practices for storing this compound and its solutions? A3: this compound powder should be stored in a cool, dark, and dry place, as specified by the manufacturer. Stock solutions in DMSO can typically be stored at -20°C for short periods. However, for maximum efficacy and to avoid degradation, it is highly recommended to prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
High variability in experimental results 1. Inconsistent formulation or precipitation of the compound. 2. Inaccurate dosing due to poor technique. 3. Degradation of the compound.1. Ensure the compound is fully dissolved and the solution is homogenous before each administration. Visually inspect for any precipitate. 2. Calibrate all equipment and ensure consistent administration technique across all subjects. 3. Prepare fresh solutions for each experiment and store the stock solution appropriately.
Unexpected toxicity or adverse events in animal models 1. The dose is too high. 2. Vehicle toxicity. 3. Off-target effects of this compound.1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Always include a vehicle-only control group to distinguish between compound and vehicle effects. 3. Lower the dose and/or consider a different route of administration that might reduce systemic exposure.
Lack of efficacy at previously reported doses 1. Differences in the experimental model (e.g., animal strain, cell line). 2. Poor bioavailability with the current administration protocol. 3. The compound is not reaching the target tissue in sufficient concentrations.1. Re-run a dose-response curve in your specific model to determine the optimal effective dose. 2. Refer to the suggestions for improving bioavailability (e.g., change of vehicle or route of administration). 3. If possible, perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to measure drug concentration in plasma and the target tissue.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound in a tumor xenograft model.

Dose (mg/kg)Administration RouteMean Tumor Volume Reduction (%)Survival Rate (%)
10Oral Gavage15%100%
25Oral Gavage35%100%
50Oral Gavage55%90%
25Intraperitoneal45%100%
50Intraperitoneal70%80%

Experimental Protocols

Protocol: In Vivo Efficacy Assessment in a Xenograft Mouse Model

  • Animal Model: Utilize 6-8 week old immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant 1 x 10^6 cancer cells in the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • This compound Preparation:

    • Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.

    • For a 25 mg/kg dose, dilute the stock solution in a vehicle of 10% Cremophor EL and 90% saline to a final concentration of 2.5 mg/mL. The final DMSO concentration should be less than 5%.

  • Administration: Administer this compound or vehicle control via intraperitoneal injection daily for 21 days.

  • Data Collection:

    • Measure tumor volume and body weight three times a week.

    • Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

experimental_workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis implant Implant tumor cells monitor Monitor tumor growth implant->monitor randomize Randomize mice into groups monitor->randomize prepare_drug Prepare this compound solution randomize->prepare_drug administer Administer this compound or vehicle daily prepare_drug->administer collect_data Measure tumor volume and body weight administer->collect_data endpoint Endpoint: Euthanize and excise tumors collect_data->endpoint analyze Histology and biomarker analysis endpoint->analyze

Caption: Workflow for an in vivo this compound efficacy study.

signaling_pathway Ph_HTBA This compound Receptor Cell Surface Receptor Ph_HTBA->Receptor blocks Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: Hypothetical this compound signaling pathway inhibition.

Validation & Comparative

A Comparative Guide to CaMKIIα Inhibitors: Ph-HTBA vs. Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) with other prominent CaMKIIα inhibitors. The content is structured to offer an objective analysis of their efficacy, supported by available experimental data, to aid in the selection of appropriate tools for research and therapeutic development.

Introduction to CaMKIIα and its Inhibition

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a serine/threonine kinase that plays a pivotal role in neuronal signaling, particularly in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders, including ischemic stroke and neurodegenerative diseases, making it a significant target for drug development.[2]

CaMKIIα inhibitors can be broadly categorized based on their mechanism of action. Some, like KN-93, are allosteric inhibitors that interfere with the activation of the kinase by calcium/calmodulin (Ca²⁺/CaM).[3] Others, such as the peptide inhibitor tat-CN21, target the kinase domain to block substrate access.[2] A newer class of modulators, including this compound, binds to the hub domain of the CaMKIIα holoenzyme, offering a distinct mechanism of action that involves stabilizing the enzyme complex and reducing its autophosphorylation.

Comparative Analysis of CaMKIIα Inhibitors

This section compares the efficacy and characteristics of this compound with its precursors, HOCPCA and NCS-382, and two widely used CaMKIIα inhibitors, KN-93 and tat-CN21.

This compound and its Analogs (Hub Domain Ligands):

This compound is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB) that selectively binds to the hub domain of CaMKIIα.[4] Unlike direct kinase inhibitors, this compound's mechanism involves stabilizing the oligomeric structure of the holoenzyme. This interaction allosterically reduces Ca²⁺-stimulated autophosphorylation at Threonine 286 (Thr286), a critical step for sustained CaMKIIα activity.[4] Experimental data indicates that this compound exhibits superior neuroprotective effects at low doses compared to its analog, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA).[4]

KN-93 (CaM Competitive Inhibitor):

KN-93 is a widely used cell-permeable allosteric inhibitor of CaMKII. It was initially thought to be competitive with Ca²⁺/CaM binding to the kinase, but more recent evidence suggests it may act by directly binding to CaM, thereby preventing CaMKII activation.[3] A key characteristic of KN-93 is that it does not inhibit the autonomous (Ca²⁺-independent) activity of CaMKIIα once it has been established through autophosphorylation.[3][5] Its potency is in the micromolar range, and it has known off-target effects on other kinases and ion channels.[3][6]

tat-CN21 (Peptide Inhibitor):

Tat-CN21 is a cell-permeable peptide inhibitor derived from the endogenous CaMKII inhibitor protein, CaM-KIIN.[2] It functions by binding to the activated kinase domain, effectively blocking substrate access.[2] A significant advantage of tat-CN21 is its ability to inhibit both Ca²⁺/CaM-stimulated and autonomous CaMKIIα activity.[5] It is a highly potent and selective inhibitor.[6]

Data Presentation

The following tables summarize the quantitative data for the discussed CaMKIIα inhibitors.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions can vary between studies.

Table 1: Binding Affinity and Potency of CaMKIIα Inhibitors

InhibitorTypeTarget SiteKdKiIC50
This compound Small MoleculeHub Domain757 nM1.4 µM (for HOCPCA binding)Not Reported
HOCPCA Small MoleculeHub DomainNot ReportedNot ReportedNot Reported
NCS-382 Small MoleculeHub Domain8.9 µMNot ReportedNot Reported
KN-93 Small MoleculeAllosteric (CaM)Not ReportedNot Reported~1–4 µM[3][6]
tat-CN21 PeptideKinase Domain (T-site)Not ReportedNot ReportedNot Reported
CN19o (related to tat-CN21) PeptideKinase Domain (T-site)Not ReportedNot Reported<0.4 nM[6]

Table 2: Mechanistic Comparison of CaMKIIα Inhibitors

InhibitorEffect on Ca²⁺/CaM-stimulated ActivityEffect on Autonomous ActivityKey Features
This compound Reduces Thr286 autophosphorylationNot explicitly reported, but likely reduces its generationNeuroprotective at low doses; brain-permeable[4]
HOCPCA No direct inhibition of kinase activityNo direct inhibitionNeuroprotective; less potent than this compound
NCS-382 Not a direct kinase inhibitorNot a direct kinase inhibitorPrecursor to this compound with lower affinity
KN-93 InhibitsDoes not inhibit established autonomous activity[3][5]Cell-permeable; known off-target effects[3][6]
tat-CN21 InhibitsInhibits[5]Highly potent and selective; cell-permeable via tat-tag[2][6]

Mandatory Visualization

CaMKII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca2+ Ca²⁺ NMDA_Receptor->Ca2+ Influx Calmodulin Calmodulin Ca2+->Calmodulin Binds CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex CaMKIIa_inactive CaMKIIα (Inactive) CaM_Complex->CaMKIIa_inactive Activates CaMKIIa_active CaMKIIα (Active) CaMKIIa_inactive->CaMKIIa_active pCaMKIIa p-CaMKIIα (Thr286) (Autonomous) CaMKIIa_active->pCaMKIIa Autophosphorylation Downstream_Targets Downstream Targets (e.g., AMPAR) CaMKIIa_active->Downstream_Targets Phosphorylates pCaMKIIa->Downstream_Targets Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream_Targets->Synaptic_Plasticity

Caption: CaMKIIα Signaling Pathway in Synaptic Plasticity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - CaMKIIα Enzyme - Substrate (e.g., Syntide-2) - ATP ([γ-³²P]ATP for radioactive assay) - Inhibitors (this compound, KN-93, etc.) - Kinase Buffer Reaction_Setup Set up Kinase Reaction: Combine CaMKIIα, buffer, and inhibitor. Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add Substrate and ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Phosphorylation: - Radioactive: Phosphocellulose paper & scintillation counting - Non-radioactive: Western blot for p-Thr286 Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate % inhibition and determine IC₅₀ Detection->Data_Analysis

Caption: General Experimental Workflow for CaMKIIα Kinase Assay.

Experimental Protocols

1. In Vitro CaMKIIα Kinase Assay (Radioactive)

This protocol is a standard method for determining the inhibitory activity of compounds on CaMKIIα.

  • Materials:

    • Purified recombinant CaMKIIα

    • CaMKIIα substrate (e.g., Syntide-2)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

    • Ca²⁺/Calmodulin solution

    • [γ-³²P]ATP

    • Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

    • Phosphocellulose paper

    • Phosphoric acid wash solution

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microcentrifuge tube, combine the kinase reaction buffer, Ca²⁺/Calmodulin solution, and the test inhibitor at various concentrations.

    • Add the CaMKIIα enzyme and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value.[6]

2. CaMKIIα Autophosphorylation Assay (Western Blot)

This protocol is used to assess the effect of inhibitors on the autophosphorylation of CaMKIIα at Thr286.

  • Materials:

    • Primary cortical neurons or a cell line expressing CaMKIIα

    • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

    • Protein assay reagents (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-CaMKIIα (Thr286) and anti-total CaMKIIα

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Treat cultured cells with the test inhibitor at various concentrations for a specified duration.

    • Stimulate the cells to induce CaMKIIα activation and autophosphorylation (e.g., with a Ca²⁺ ionophore or glutamate).

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-CaMKIIα (Thr286) antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total CaMKIIα antibody to normalize for protein loading.

    • Quantify the band intensities to determine the relative level of Thr286 autophosphorylation.[1][7][8]

Conclusion

This compound represents a promising class of CaMKIIα modulators that act via a distinct mechanism involving the hub domain. This contrasts with traditional inhibitors like KN-93 and tat-CN21, which target the kinase's activation and catalytic activity, respectively. The available data suggests that this compound has a favorable neuroprotective profile. However, direct comparative studies under identical experimental conditions are needed to definitively establish its efficacy relative to other well-established inhibitors. The choice of inhibitor will ultimately depend on the specific research question, with considerations for the desired mechanism of action, potency, and selectivity.

References

Ph-HTBA's Distinct Modulation of CaMKIIα: A Comparative Analysis of Trp403 Flip and Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Copenhagen, Denmark - Researchers have elucidated the significant impact of the novel compound Ph-HTBA on the α-isoform of Calcium/Calmodulin-dependent protein kinase II (CaMKIIα), a crucial enzyme in neuronal signaling. A comparative analysis of recent studies demonstrates that this compound not only exhibits high-affinity binding to the CaMKIIα hub domain but also induces a distinct conformational change involving the tryptophan residue at position 403 (Trp403), leading to modulation of the kinase's activity. This guide provides a comprehensive overview of the experimental data validating this compound's effects, comparing it with other known CaMKIIα ligands.

CaMKIIα is a key player in synaptic plasticity, the molecular basis for learning and memory. Its dysregulation is implicated in various neurological and psychiatric disorders, making it a prime target for therapeutic intervention. The hub domain of CaMKIIα is a critical region for its oligomerization and regulation. Molecules that bind to this domain can allosterically modulate the enzyme's function.

This compound: A High-Affinity Ligand Inducing a Unique Conformational Shift

This compound ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) has emerged as a potent and brain-penetrant stabilizer of the CaMKIIα hub domain.[2][3][4] Unlike other compounds, this compound's binding is characterized by a distinct "flip" of the Trp403 residue.[2][5][6] This conformational change, where the tryptophan side chain moves from an inward to an outward position, has been shown to be a key determinant of this compound's unique pharmacological profile.

Comparative Analysis of CaMKIIα Ligands

The effects of this compound on CaMKIIα are best understood when compared to other ligands that also target the hub domain, such as NCS-382, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), and 2-(6-(4-chlorophenyl)imidazo[1,2-b]pyridazine-2-yl)acetic acid (PIPA).

CompoundBinding Affinity (K D )Trp403 FlipThermal Stabilization (ΔT m )Effect on Kinase Activity
This compound 757 nM[5]Yes (distinct flip)[2][5]Marked increase[5][7]Inhibition[8][9][10]
NCS-382 8.9 μM[5]No apparent change[6]Moderate increaseNot specified
HOCPCA Not specifiedNo movement observed[11]Increase[10]No inhibition[9][10]
PIPA Not specifiedYes (outward placement)[12][13][14]Increase[13]Inhibition[8][13]

Experimental Validation of this compound's Effect

The characterization of this compound's interaction with CaMKIIα and the validation of the Trp403 flip have been achieved through a combination of biophysical and biochemical assays.

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Binding Affinity:

  • Objective: To determine the binding affinity (K D ) of this compound to the CaMKIIα hub domain.

  • Methodology: A stabilized 6x mutant of the CaMKIIα hub domain was immobilized on a biosensor chip.[7] Solutions of this compound at various concentrations were flowed over the chip surface.[7] The interaction was monitored in real-time by detecting changes in the refractive index at the surface.[5] The association and dissociation rates were measured to calculate the equilibrium dissociation constant (K D ).

2. Intrinsic Tryptophan Fluorescence (ITF) for Trp403 Flip:

  • Objective: To experimentally validate the conformational change (flip) of Trp403 upon this compound binding.

  • Methodology: The intrinsic fluorescence of the Trp403 residue within the CaMKIIα 6x hub domain protein was monitored.[5][6] The movement of Trp403 to a more solvent-exposed environment upon ligand binding leads to quenching of its fluorescence signal.[6] The fluorescence intensity was measured at increasing concentrations of this compound, and the quenching was indicative of the Trp403 flip.[5][6]

3. Thermal Shift Assay (Differential Scanning Fluorometry):

  • Objective: To assess the stabilizing effect of this compound on the CaMKIIα hub domain.

  • Methodology: The thermal stability of the CaMKIIα hub domain was measured in the presence and absence of this compound. A fluorescent dye that binds to unfolded proteins was used. As the protein unfolds with increasing temperature, the fluorescence signal increases. The melting temperature (T m ), the temperature at which 50% of the protein is unfolded, was determined. An increase in T m in the presence of this compound indicates stabilization of the protein structure.[8]

4. In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay):

  • Objective: To determine the effect of this compound on the enzymatic activity of CaMKIIα.

  • Methodology: The assay measures the amount of ADP produced during the kinase reaction, where CaMKIIα phosphorylates a synthetic peptide substrate (syntide-2).[8][11] The amount of ADP is correlated with kinase activity. The assay was performed in the presence of sub-maximal concentrations of Calmodulin (CaM), a CaMKIIα activator.[8] A decrease in ADP production in the presence of this compound indicates inhibition of kinase activity.[8][11]

Signaling Pathway and Experimental Workflow Diagrams

CaMKII_Signaling_Pathway cluster_activation CaMKIIα Activation cluster_inhibition Allosteric Inhibition Ca2_CaM Ca²⁺/Calmodulin CaMKII_inactive Inactive CaMKIIα Ca2_CaM->CaMKII_inactive Binds to regulatory domain CaMKII_active Active CaMKIIα CaMKII_inactive->CaMKII_active Conformational Change Hub_Domain Hub Domain (Trp403 inward) PhHTBA This compound PhHTBA->Hub_Domain Binds Hub_Domain_flipped Hub Domain (Trp403 outward) Hub_Domain->Hub_Domain_flipped Induces Trp403 Flip Hub_Domain_flipped->CaMKII_active Inhibits Kinase Activity

Caption: CaMKIIα activation and allosteric inhibition by this compound.

Experimental_Workflow cluster_protein Protein Preparation cluster_assays Biophysical & Biochemical Assays Expression Expression of CaMKIIα Hub Domain (6x mutant) Purification Purification Expression->Purification SPR SPR (Binding Affinity) Purification->SPR Input Protein ITF ITF (Trp403 Flip) Purification->ITF Input Protein TSA Thermal Shift Assay (Stabilization) Purification->TSA Input Protein Kinase_Assay Kinase Activity Assay (Inhibition) Purification->Kinase_Assay Input Protein

Caption: Workflow for validating this compound's effect on CaMKIIα.

Conclusion

References

A Comparative Guide to Ph-HTBA and NCS-382: Binding Affinity and Brain Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[[“]]annulen-6-ylidene)acetic acid (Ph-HTBA) and (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[[“]]annulen-6-ylidene)acetic acid (NCS-382), two pivotal ligands in the study of γ-hydroxybutyric acid (GHB) receptor systems and their therapeutic potential. This analysis focuses on their binding affinities for relevant molecular targets and their ability to permeate the blood-brain barrier, critical parameters for the development of centrally acting therapeutics.

Executive Summary

This compound, a novel analog of NCS-382, demonstrates a significantly improved binding affinity for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, a high-affinity binding site for GHB analogs.[2][3][4][5][6] Furthermore, this compound exhibits excellent brain permeability, a crucial attribute for drugs targeting the central nervous system.[3][4][5][6] NCS-382, while a foundational tool in GHB research, shows a comparatively lower binding affinity for CaMKIIα.[2] This guide presents the quantitative data underpinning these findings, details the experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and NCS-382, facilitating a direct comparison of their biochemical and pharmacokinetic properties.

ParameterThis compoundNCS-382Target/SystemReference
Binding Affinity (Ki) 0.050 µM (as 2-bromo analog 1b)0.34 µMCaMKIIα (rat brain cortical homogenates)[2]
Binding Affinity (KD) 757 nM8.9 µMCaMKIIα hub domain (Surface Plasmon Resonance)[2]
Dissociation Rate (kd) 0.03 s-10.75 s-1CaMKIIα hub domain (Surface Plasmon Resonance)[2]
Brain Permeability (Kp,uu) 0.85Data not availableMouse brain[3][4][5][6]

Note: The Ki value for this compound is represented by its close analog, the 2-bromo derivative (1b), which showed a seven-fold increase in affinity compared to NCS-382 in the same study.[2]

Experimental Protocols

Radioligand Binding Assay for CaMKIIα

Objective: To determine the binding affinity (Ki) of this compound and NCS-382 for the CaMKIIα hub domain in native tissue.

Methodology:

  • Tissue Preparation: Rat brain cortical homogenates were prepared as the source of native CaMKIIα.

  • Radioligand: [3H]NCS-382 was used as the radioligand to label the specific binding sites on the CaMKIIα hub domain.

  • Competition Assay: The ability of increasing concentrations of unlabeled this compound analogs and NCS-382 to displace the binding of [3H]NCS-382 was measured.

  • Incubation: The assay was performed in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the interaction between the compounds and the purified CaMKIIα hub domain.

Methodology:

  • Immobilization: The recombinant purified human CaMKIIα 6x hub domain was immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound and NCS-382 were injected over the sensor surface.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand, was monitored in real-time.

  • Data Analysis: The association and dissociation phases of the sensorgrams were fitted to a kinetic model to determine the ka and kd values. The KD was calculated as the ratio of kd/ka.[2]

In Vivo Brain Permeability Assessment

Objective: To determine the brain-to-plasma concentration ratio of unbound drug (Kp,uu) for this compound.

Methodology:

  • Animal Model: Systemic administration of this compound to mice.

  • Sample Collection: At a specified time point after administration, blood and brain tissue samples were collected.

  • Drug Concentration Measurement: The concentrations of this compound in plasma and brain homogenate were determined using a validated analytical method (e.g., LC-MS/MS).

  • Unbound Fraction Determination: The fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) was determined using techniques such as equilibrium dialysis.

  • Calculation: The Kp,uu was calculated using the following formula: Kp,uu = (Cbrain,unbound) / (Cplasma,unbound) = (Cbrain,total * fu,brain) / (Cplasma,total * fu,plasma).[3][4][5][6]

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and experimental concepts discussed in this guide.

GHB_Signaling_Pathway cluster_ghb GHB and Analogs cluster_receptors Molecular Targets cluster_effects Downstream Effects GHB GHB GABAB_R GABA-B Receptor GHB->GABAB_R Weak Agonist GHB_R GHB Receptor GHB->GHB_R Agonist Ph_HTBA This compound CaMKIIa CaMKIIα Hub Domain Ph_HTBA->CaMKIIa High Affinity NCS_382 NCS-382 NCS_382->CaMKIIa Lower Affinity Neuroprotection Neuroprotection CaMKIIa->Neuroprotection Modulation CNS_Depression CNS Depression GABAB_R->CNS_Depression Dopamine_Modulation Dopamine Modulation GHB_R->Dopamine_Modulation Brain_Permeability_Concept Bloodstream Bloodstream (Peripheral Circulation) BBB Blood-Brain Barrier (BBB) Brain Brain (Central Nervous System) Ph_HTBA_Blood This compound (High Kp,uu) Ph_HTBA_Brain This compound Ph_HTBA_Blood->Ph_HTBA_Brain Efficient Transport NCS_382_Blood NCS-382 (Permeable) NCS_382_Brain NCS-382 NCS_382_Blood->NCS_382_Brain Transport

References

Comparative Analysis of Ph-HTBA Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase selectivity of 4-(4-(4-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)benzoic acid (Ph-HTBA), a known ligand of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. Due to the limited availability of public cross-reactivity data for this compound, this document uses the well-characterized CaMKII inhibitor KN-93 as a proxy for comparative analysis against a broader panel of kinases. It is crucial to note that this compound, as a hub domain ligand, has a mechanism of action distinct from ATP-competitive inhibitors, and therefore its selectivity profile is expected to differ significantly. The data presented for the proxy inhibitor should be interpreted with this in mind.

Introduction to this compound and its Primary Target, CaMKIIα

This compound is a novel analog of γ-hydroxybutyrate (GHB) that has demonstrated neuroprotective effects. It selectively binds to the hub domain of CaMKIIα, an abundant serine/threonine protein kinase in the brain that is a critical mediator of synaptic plasticity, learning, and memory.[1][2] By interacting with the hub domain, this compound is thought to allosterically modulate the kinase's function, in contrast to traditional kinase inhibitors that compete with ATP at the catalytic site.

The CaMKII signaling cascade is initiated by an influx of calcium ions, which leads to the activation of calmodulin and subsequent binding to CaMKII. This activation triggers autophosphorylation, allowing CaMKII to phosphorylate various downstream substrates, including ion channels and transcription factors, thereby playing a pivotal role in processes such as long-term potentiation (LTP).

Quantitative Comparison of Kinase Inhibition

As comprehensive kinase screening data for this compound is not publicly available, the following table summarizes the inhibitory activity of the widely studied CaMKII inhibitor, KN-93, against a selection of kinases. This provides a representative example of a kinase inhibitor selectivity profile. It is important to reiterate that KN-93's mechanism of action and selectivity profile are not directly comparable to that of the CaMKII hub ligand this compound. More recent studies suggest KN-93 may exert its effects by binding to Ca2+/CaM rather than directly to CaMKII.

Kinase TargetKN-93 IC50 (µM)Kinase Family
CaMKII0.37CAMK
CaMKIInhibitedCAMK
CaMKIVInhibitedCAMK
PKA>100AGC
PKC>100AGC
MLCK>100CAMK
FynInhibitedTK
HaspinInhibitedOther
HckInhibitedTK
LckInhibitedTK
TecInhibitedTK
TrkAInhibitedTK

Note: "Inhibited" indicates that the kinase was identified as a target in screening, but a precise IC50 value was not provided in the referenced materials. The data for kinases other than CaMKII, PKA, PKC, and MLCK are from a broader kinase screen.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

CaMKII_Signaling_Pathway cluster_input Neuronal Stimulation cluster_postsynaptic Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex CaMKII CaMKII (Inactive) CaM_Complex->CaMKII Activates Active_CaMKII CaMKII (Active) CaMKII->Active_CaMKII Autophosphorylation Autophosphorylation (Thr286) Active_CaMKII->Autophosphorylation Leads to Substrate_Phosphorylation Substrate Phosphorylation Active_CaMKII->Substrate_Phosphorylation Catalyzes Autophosphorylation->Active_CaMKII Maintains Activity LTP Long-Term Potentiation (LTP) Substrate_Phosphorylation->LTP Results in Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Reagents Prepare Reagents: - Kinase - Substrate - Buffer (e.g., Tris-HCl, MgCl2) - Inhibitor (this compound) - ATP/[γ-32P]ATP Mix Incubation Incubate kinase, substrate, buffer, and inhibitor Reagents->Incubation Initiation Initiate reaction with ATP/[γ-32P]ATP mix Incubation->Initiation Reaction_Time Incubate at 30°C for a defined time (e.g., 20-30 min) Initiation->Reaction_Time Termination Terminate reaction (e.g., with phosphoric acid) Reaction_Time->Termination Filtration Spot onto phosphocellulose paper and wash to remove free [γ-32P]ATP Termination->Filtration Quantification Quantify incorporated 32P (Scintillation counting or Phosphorimager) Filtration->Quantification Analysis Calculate % inhibition and determine IC50 Quantification->Analysis

References

A Researcher's Guide to Negative Control Experiments for Ph-HTBA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Ph-HTBA, a novel CaMKIIα hub ligand with neuroprotective properties, rigorous experimental design is paramount to validate its mechanism of action and ensure data integrity. This guide provides a comprehensive comparison of essential negative control experiments for this compound treatment, complete with detailed protocols and data presentation formats, to facilitate robust and reliable scientific inquiry.

This compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, exerts its neuroprotective effects by binding to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) and reducing its Ca2+-stimulated autophosphorylation[2]. To unequivocally attribute the observed biological effects to the specific action of this compound on CaMKIIα, a series of well-designed negative controls are indispensable. These controls are crucial for ruling out off-target effects, vehicle-induced artifacts, and other confounding variables.

This guide details three critical types of negative controls: Vehicle Control, Inactive/Scrambled Compound Control, and Genetic Controls (Kinase-Dead or Mutant CaMKIIα).

Comparison of Negative Control Strategies

To aid in the selection of the most appropriate negative controls for your experimental paradigm, the following table summarizes the key characteristics and applications of each strategy.

Control TypeDescriptionPrimary PurposeAdvantagesDisadvantages
Vehicle Control The formulation in which this compound is dissolved and administered, without the active compound.To control for the effects of the solvent (e.g., DMSO, saline) and any excipients on the experimental system.Simple to implement; essential baseline for in vitro and in vivo studies.Does not control for off-target effects of the compound itself.
Inactive Compound Control A structurally similar molecule to this compound that does not bind to the CaMKIIα hub domain or affect its activity.To demonstrate that the observed effects are due to the specific chemical structure and target engagement of this compound, not non-specific compound effects.Provides strong evidence for target specificity.A validated inactive analog of this compound may not be readily available.
Genetic Control (Mutant CaMKIIα) Cells or animals expressing a mutated form of CaMKIIα that this compound cannot bind to or modulate (e.g., hub domain mutants like W237R/I205K or kinase-dead mutants like T286A).To definitively prove that the effects of this compound are mediated through its interaction with CaMKIIα.The most rigorous control for target validation.Technically more complex and resource-intensive to generate and validate mutant cell lines or animal models.

Experimental Protocols and Data Presentation

Below are detailed protocols for key experiments to assess the efficacy of this compound, incorporating the aforementioned negative controls.

In Vitro CaMKIIα Autophosphorylation Assay

This assay directly measures the biochemical activity of this compound on its target.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant CaMKIIα, calmodulin, CaCl₂, and ATP in a suitable kinase buffer.

  • Treatment Groups:

    • Positive Control: Reaction mixture with Ca²⁺/Calmodulin to induce autophosphorylation.

    • This compound Treatment: Reaction mixture with Ca²⁺/Calmodulin and varying concentrations of this compound.

    • Vehicle Control: Reaction mixture with Ca²⁺/Calmodulin and the vehicle used to dissolve this compound (e.g., DMSO) at the same final concentration as the this compound group.

    • Inactive Compound Control: Reaction mixture with Ca²⁺/Calmodulin and an inactive analog of this compound at the same concentrations as this compound.

  • Kinase-Dead Control (Optional but Recommended):

    • Use a kinase-dead mutant of CaMKIIα (e.g., T286A) in place of the wild-type enzyme to confirm that the observed phosphorylation is due to CaMKIIα activity.

  • Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated CaMKIIα (p-CaMKIIα at Thr286). Use an antibody for total CaMKIIα as a loading control.

  • Quantification: Densitometrically quantify the p-CaMKIIα and total CaMKIIα bands.

Data Presentation:

Treatment GroupThis compound Conc. (µM)p-CaMKIIα Level (Relative to Positive Control)Total CaMKIIα Level (Relative to Positive Control)
Positive Control0100%100%
Vehicle Control098% ± 5%101% ± 4%
Inactive Compound1095% ± 6%99% ± 5%
This compound175% ± 8%102% ± 3%
This compound1030% ± 7%98% ± 6%
This compound10015% ± 4%100% ± 5%
Kinase-Dead Mutant0<5%100%
Neuroprotection Assay in Primary Cortical Neurons

This assay assesses the functional effect of this compound in a cellular model of neuronal stress.

Experimental Protocol:

  • Cell Culture: Culture primary cortical neurons from embryonic rats or mice on poly-D-lysine coated plates.

  • Treatment Groups:

    • Untreated Control: Neurons in culture medium.

    • Excitotoxicity Model: Neurons treated with an excitotoxic agent (e.g., glutamate (B1630785) or NMDA).

    • This compound Treatment: Neurons pre-treated with this compound for a specified time (e.g., 1-2 hours) before the addition of the excitotoxic agent.

    • Vehicle Control: Neurons pre-treated with the vehicle before the excitotoxic insult.

    • Inactive Compound Control: Neurons pre-treated with an inactive analog before the excitotoxic insult.

  • Genetic Control (Using neurons from mutant animals or transfected neurons):

    • Culture neurons expressing a CaMKIIα hub domain mutant (e.g., W237R/I205K) and repeat the treatment groups.

  • Induction of Injury: Add the excitotoxic agent and incubate for a specified duration (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT, LDH release, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Analysis: Quantify cell viability and normalize to the untreated control group.

Data Presentation:

Treatment GroupCell Viability (% of Untreated Control)
Untreated Control100%
Excitotoxicity Model45% ± 5%
Vehicle + Excitotoxicity43% ± 6%
Inactive Compound + Excitotoxicity46% ± 4%
This compound (10 µM) + Excitotoxicity78% ± 7%
Genetic Control (CaMKIIα W237R/I205K)
Untreated Control100%
Excitotoxicity Model48% ± 5%
This compound (10 µM) + Excitotoxicity50% ± 6%

Mandatory Visualizations

To further clarify the experimental logic and workflows, the following diagrams are provided.

Negative_Control_Workflow cluster_in_vitro In Vitro Assay: CaMKIIα Autophosphorylation cluster_in_vivo Cell-Based Assay: Neuroprotection iv_start Recombinant CaMKIIα + Ca²⁺/Calmodulin iv_ph_htba This compound Treatment iv_start->iv_ph_htba iv_vehicle Vehicle Control iv_start->iv_vehicle iv_inactive Inactive Compound Control iv_start->iv_inactive iv_mutant Genetic Control (Mutant CaMKIIα) iv_start->iv_mutant iv_analysis Western Blot: p-CaMKIIα (T286) iv_ph_htba->iv_analysis iv_vehicle->iv_analysis iv_inactive->iv_analysis iv_mutant->iv_analysis cv_start Primary Cortical Neurons cv_ph_htba This compound Pre-treatment cv_start->cv_ph_htba cv_vehicle Vehicle Control cv_start->cv_vehicle cv_inactive Inactive Compound Control cv_start->cv_inactive cv_mutant Genetic Control (Mutant CaMKIIα Neurons) cv_start->cv_mutant cv_excitotoxin Induce Excitotoxicity (e.g., Glutamate) cv_analysis Assess Cell Viability (MTT, LDH, etc.) cv_excitotoxin->cv_analysis cv_ph_htba->cv_excitotoxin cv_vehicle->cv_excitotoxin cv_inactive->cv_excitotoxin cv_mutant->cv_excitotoxin Treat with this compound and Excitotoxin

Caption: Workflow for negative control experiments in vitro and in cell-based assays.

Signaling_Pathway Glutamate Glutamate/ NMDA Receptor Activation Ca_influx Ca²⁺ Influx Glutamate->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKIIα CaM->CaMKII Activates pCaMKII p-CaMKIIα (T286) (Autonomous Activity) CaMKII->pCaMKII Autophosphorylation Downstream Downstream Signaling & Excitotoxicity pCaMKII->Downstream PhHTBA This compound PhHTBA->CaMKII Binds to Hub & Inhibits Autophosphorylation Inactive Inactive Compound Inactive->CaMKII Does NOT Bind/ Inhibit Mutant Mutant CaMKIIα (Hub Domain) Mutant->PhHTBA Binding Site Altered

Caption: Signaling pathway illustrating the action of this compound and the logic of negative controls.

References

A Comparative Analysis of Ph-HTBA and Other NCS-382 Analogs as Modulators of the CaMKIIα Hub Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) and other analogs of (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (NCS-382). The focus of this comparison is on their activity as modulators of the Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, an emerging therapeutic target for neurological disorders such as ischemic stroke.[2][3] This document synthesizes experimental data on binding affinity, thermal stabilization, and brain permeability to offer an objective evaluation of these compounds.

Introduction to NCS-382 and its Analogs

NCS-382, a semi-rigid analog of the neurotransmitter γ-hydroxybutyric acid (GHB), was initially developed as a selective ligand for high-affinity GHB binding sites.[4][5] Unlike GHB, NCS-382 does not interact with GABA receptors and is not metabolized to GABA.[6] It is a brain-penetrating compound with high nanomolar affinity for the CaMKIIα hub domain.[2][4][6][7] Recent research has focused on developing NCS-382 analogs with improved pharmacological properties. This guide highlights this compound, a 2-phenyl analog of NCS-382, which has demonstrated significantly improved affinity and promising neuroprotective effects.[4][8]

Data Presentation: Quantitative Comparison of NCS-382 Analogs

The following tables summarize the key quantitative data for this compound and other NCS-382 analogs, providing a clear comparison of their performance in various assays.

Table 1: Binding Affinity of NCS-382 Analogs for the CaMKIIα Hub Domain

CompoundSubstituent PositionSubstituentKi (μM) in rat brain cortical homogenates ([³H]NCS-382 displacement)Reference
NCS-382 --0.34[4]
1a 1Bromo0.23[4]
1b 2Bromo0.050[4]
1d 2Chloro0.052[4]
1f 2Fluoro0.11[4]
1g 2Iodo0.053[4]
This compound (1i) 2Phenyl0.078 [4][6]
1c 3Bromo9.7[4]

Note: Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Table 2: Thermal Stabilization Effect of Selected Analogs on the CaMKIIα Hub Domain

CompoundMaximum ΔTm (°C)Reference
NCS-382 16.7[4]
1b 17[4]
This compound (1i) 19 [4]

Note: ΔTm represents the change in melting temperature, with higher values indicating greater stabilization of the protein upon ligand binding.

Table 3: In Vitro and In Vivo Pharmacokinetic Properties of this compound

ParameterValueSignificanceReference
Cellular Permeability (Papp) HighGood potential for crossing cell membranes[4]
Microsomal Clearance LowIndicates slower metabolism and potentially longer duration of action[4]
Brain Permeability (Kp,uu) 0.85Excellent brain penetration after systemic administration in mice[2][3][4][7][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

The binding affinity of the NCS-382 analogs for the CaMKIIα hub domain was determined using a competitive radioligand binding assay.[4]

Protocol:

  • Tissue Preparation: Rat brain cortical homogenates were prepared as the source of native CaMKIIα.

  • Incubation: The homogenates were incubated with a fixed concentration of the radioligand [³H]NCS-382 and varying concentrations of the unlabeled competitor compounds (NCS-382 analogs).

  • Separation: Bound and free radioligand were separated by rapid filtration.

  • Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

  • Data Analysis: The concentration-dependent inhibition of [³H]NCS-382 binding by the competitor compounds was used to calculate their respective Ki values.[4] A similar protocol was also used with [³H]HOCPCA as the radioligand and in HEK293T cells recombinantly expressing CaMKIIα.[4]

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

The thermal stabilization effect of the ligands on the CaMKIIα hub domain was assessed using DSF.[4]

Protocol:

  • Sample Preparation: The purified CaMKIIα hub domain protein was mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound at various concentrations.

  • Thermal Denaturation: The samples were subjected to a gradual increase in temperature in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence of the dye, which increases as it binds to the hydrophobic regions of the unfolding protein, was monitored.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined for each sample. The change in Tm (ΔTm) in the presence of the ligand compared to the control (no ligand) indicates the extent of thermal stabilization.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling_Pathway cluster_GHB GHB Signaling cluster_NCS382 NCS-382 Analogs Signaling GHB GHB GHBR GHB Receptor GHB->GHBR GABABR GABAB Receptor GHB->GABABR Weak Agonist Downstream Effects Downstream Effects GHBR->Downstream Effects Modulation of Dopamine Release CNS Depressant Effects CNS Depressant Effects GABABR->CNS Depressant Effects NCS382 NCS-382 Analogs (e.g., this compound) CaMKIIa CaMKIIα Hub Domain NCS382->CaMKIIa Selective Binding Neuroprotection\n(e.g., in Ischemic Stroke) Neuroprotection (e.g., in Ischemic Stroke) CaMKIIa->Neuroprotection\n(e.g., in Ischemic Stroke)

Caption: Overview of GHB and NCS-382 analog signaling pathways.

Experimental_Workflow cluster_Binding Binding Affinity Assay cluster_Thermal Thermal Shift Assay start_binding Prepare Rat Brain Cortical Homogenates incubate Incubate with [³H]NCS-382 and Competitor Analog start_binding->incubate filter Separate Bound and Free Radioligand incubate->filter quantify_binding Quantify Radioactivity filter->quantify_binding analyze_binding Calculate Ki Value quantify_binding->analyze_binding start_thermal Prepare CaMKIIα Hub Protein with Dye and Ligand denature Gradual Temperature Increase start_thermal->denature monitor Monitor Fluorescence denature->monitor analyze_thermal Determine ΔTm monitor->analyze_thermal

Caption: Workflow for key experimental assays.

Discussion and Conclusion

The comparative analysis reveals that substitutions on the phenyl ring of the NCS-382 scaffold significantly impact its affinity for the CaMKIIα hub domain. Specifically, introducing non-polar aromatic substituents at the 2-position, as seen in this compound, leads to a marked increase in binding affinity compared to the parent compound NCS-382.[4] This is attributed to the targeting of a hydrophobic pocket within the binding site.[4]

This compound emerges as a particularly promising analog. It exhibits a four-fold improvement in affinity over NCS-382 and demonstrates a more pronounced thermal stabilization effect on the CaMKIIα hub domain.[4] Furthermore, this compound possesses favorable pharmacokinetic properties, including good cellular permeability, low microsomal clearance, and excellent brain permeability, making it a strong candidate for in vivo studies and potential clinical development.[2][3][4][7][9] In contrast to other GHB analogs, this compound has been shown to reduce Ca²⁺-stimulated CaMKIIα autophosphorylation, a mechanism that may contribute to its neuroprotective effects observed in models of ischemic stroke.[8]

References

Ph-HTBA Demonstrates High Brain Permeability, Facilitating Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

Ph-HTBA, a novel high-affinity ligand for the CaMKIIα hub domain, exhibits excellent brain permeability with an unbound brain-to-plasma partition coefficient (Kp,uu) of 0.85. This characteristic, coupled with its good cellular permeability and low susceptibility to efflux transporters, positions this compound as a promising tool for researchers investigating neurological disorders.

Recent experimental data has confirmed the ability of this compound to effectively cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent. The Kp,uu value, which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state, is a key indicator of brain penetration. A Kp,uu value close to 1 suggests that a compound readily enters the brain and is not actively removed by efflux pumps. The reported Kp,uu of 0.85 for this compound signifies a high degree of brain exposure.[1][2]

In comparative terms, a Kp,uu value greater than 0.3 to 0.5 is generally considered indicative of good brain penetration for a drug candidate.[3] this compound's value of 0.85 places it well within the range of compounds with significant central nervous system (CNS) availability. This favorable pharmacokinetic profile is further supported by in vitro findings that this compound is not a substrate for two of the major efflux transporters at the blood-brain barrier, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Efflux transporters can severely limit the brain penetration of many potential drugs, and this compound's ability to evade these pumps is a significant advantage.

Comparative Brain Permeability Data

CompoundKp,uuSpeciesNotes
This compound 0.85 Mouse High brain permeability, not a substrate for P-gp or BCRP efflux transporters.[1]
Reference Range> 0.3 - 0.5GeneralConsidered good brain penetration for CNS drug candidates.[3]

Experimental Protocol for Determining this compound Brain Permeability

The brain permeability of this compound was assessed through an in vivo pharmacokinetic study in mice.[1] The following protocol outlines the key steps involved in determining the Kp,uu value:

  • Animal Model: C57BL6/J mice were used for the study.

  • Drug Administration: A sodium salt formulation of this compound was administered orally to the mice at a dose of 10 mg/kg.

  • Sample Collection: At a predetermined time point following administration, blood and brain tissue samples were collected from the animals.

  • Sample Processing:

    • Blood samples were processed to obtain plasma.

    • Brain tissue was homogenized to create a uniform sample.

  • Concentration Analysis: The concentrations of this compound in both the plasma and brain homogenate were measured using a suitable analytical method (e.g., liquid chromatography-mass spectrometry, LC-MS). The measured total concentrations were 1450 ng/mL in plasma and 99.1 ng/mL in the brain.[1]

  • Determination of Unbound Fractions: The fractions of this compound unbound to proteins in both plasma (fu,p) and brain tissue (fu,brain) are determined experimentally, typically using methods like equilibrium dialysis or ultrafiltration.

  • Calculation of Kp,uu: The unbound brain-to-plasma partition coefficient (Kp,uu) was calculated using the following formula:

    Kp,uu = (Total Brain Concentration / Total Plasma Concentration) / (fu,brain / fu,p)

    The direct result of the brain-plasma ratio was 0.10, and after correcting for unbound fractions, the final Kp,uu was determined to be 0.85.[1]

Experimental Workflow for Brain Permeability Assessment

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Processing & Calculation A Compound Administration (this compound, 10 mg/kg, p.o.) C Sample Collection (Blood & Brain) A->C B Animal Model (C57BL6/J Mice) B->A D Plasma Preparation C->D E Brain Homogenization C->E F LC-MS/MS Analysis (Quantification of this compound) D->F E->F G Determine Total Concentrations (Brain & Plasma) F->G I Calculate Kp,uu G->I H Determine Unbound Fractions (fu,brain & fu,p) H->I

References

Ph-HTBA: A High-Affinity Modulator of the CaMKIIα Hub Domain for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the specificity and efficacy of Ph-HTBA, a novel ligand for the CaMKIIα hub domain, in comparison to other known modulators.

(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (this compound) has emerged as a promising, brain-penetrant modulator of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[2][3] This guide provides a detailed comparison of this compound with other relevant compounds, including NCS-382 and 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), offering insights into its enhanced affinity and distinct functional profile.[4][5] this compound's potential as a therapeutic agent is underscored by its superior neuroprotective effects in preclinical models of ischemic stroke.[4]

Performance Comparison

This compound distinguishes itself from other CaMKIIα hub domain ligands through its enhanced binding affinity and significant thermal stabilization of the hub domain.[2][3] These properties are believed to contribute to its potent neuroprotective effects.[1][4] The following table summarizes the key quantitative data for this compound and its analogues.

CompoundBinding Affinity (Kᵢ, nM) vs. [³H]NCS-382Thermal Stabilization (ΔTₘ, °C)In Vivo NeuroprotectionKey Differentiator
This compound ~85Marked increaseSuperior effect at low doses (post-stroke)[4]Induces a distinct Trp403 flip upon binding, reduces Ca²⁺-stimulated autophosphorylation.[2][4]
NCS-382 ~340SignificantParent compound for this compound development.[2][5]
HOCPCA -Increases stabilityNeuroprotectiveSmaller GHB analog, does not reduce Ca²⁺-stimulated autophosphorylation.[4][6]

Mechanism of Action and Signaling Pathway

CaMKIIα is a crucial enzyme in neuronal signaling, playing a key role in synaptic plasticity and memory.[5] Its activity is regulated by calcium/calmodulin binding and autophosphorylation.[7] The hub domain is essential for the oligomerization of CaMKIIα subunits into a functional holoenzyme.[4] this compound and related compounds selectively bind to a cavity within the hub domain, stabilizing it and allosterically modulating the enzyme's activity.[1][6] This interaction is thought to be the basis for their neuroprotective effects, particularly under conditions of pathological CaMKIIα activation, such as in ischemic stroke.[4][8]

CaMKII_Signaling cluster_0 Neuronal Signaling cluster_1 Pharmacological Intervention Ca_influx ↑ Ca²⁺ Influx (e.g., Glutamate Signaling) Calmodulin Calmodulin Ca_influx->Calmodulin binds CaM_complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_complex CaMKII_inactive Inactive CaMKIIα CaM_complex->CaMKII_inactive activates CaMKII_active Active CaMKIIα CaMKII_inactive->CaMKII_active Autophosphorylation Thr286 Autophosphorylation CaMKII_active->Autophosphorylation Downstream Downstream Substrate Phosphorylation CaMKII_active->Downstream Autophosphorylation->CaMKII_active maintains activity LTP Synaptic Plasticity (LTP) Downstream->LTP Ph_HTBA This compound Hub_domain CaMKIIα Hub Domain Ph_HTBA->Hub_domain binds to Stabilization Hub Stabilization Ph_HTBA->Stabilization induces Hub_domain->CaMKII_inactive Reduced_activity Reduced Pathological Activity Stabilization->Reduced_activity Neuroprotection Neuroprotection Reduced_activity->Neuroprotection

Caption: CaMKIIα signaling pathway and the modulatory effect of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and related compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its target receptor.

Binding_Assay_Workflow start Start: Prepare Rat Cortical Homogenates incubation Incubate homogenates with [³H]NCS-382 (radioligand) and varying concentrations of test compound (e.g., this compound) start->incubation separation Separate bound and free radioligand via rapid filtration incubation->separation measurement Measure radioactivity of bound ligand using liquid scintillation counting separation->measurement analysis Analyze data to determine the inhibitory constant (Kᵢ) of the test compound measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Tissue Preparation: Rat cortical tissue is homogenized in an appropriate buffer.

  • Incubation: The homogenate is incubated with a fixed concentration of the radioligand (e.g., [³H]NCS-382) and a range of concentrations of the unlabeled test compound (this compound, NCS-382, etc.).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition model to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the binding affinity constant (Kᵢ).

Thermal Shift Assay (TSA)

TSA is employed to assess the stabilizing effect of a ligand on its target protein.

TSA_Workflow start Start: Prepare Purified CaMKIIα Hub Domain Protein reaction_setup Mix protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound start->reaction_setup heating Gradually heat the mixture in a real-time PCR instrument reaction_setup->heating fluorescence_measurement Monitor the fluorescence intensity as a function of temperature heating->fluorescence_measurement analysis Determine the melting temperature (Tₘ) - the temperature at which 50% of the protein is unfolded fluorescence_measurement->analysis comparison Compare the Tₘ in the presence and absence of the ligand to calculate ΔTₘ analysis->comparison end End: Assess Ligand-induced Stabilization comparison->end

Caption: Workflow for a Thermal Shift Assay.

Protocol:

  • Reaction Setup: The purified CaMKIIα hub domain protein is mixed with a fluorescent dye that binds to hydrophobic regions of proteins. The test compound is added to this mixture.

  • Thermal Denaturation: The samples are subjected to a gradual increase in temperature.

  • Fluorescence Monitoring: As the protein unfolds, it exposes its hydrophobic core, to which the dye binds, causing an increase in fluorescence. This change is monitored in real-time.

  • Data Analysis: The melting temperature (Tₘ) is determined from the midpoint of the unfolding transition curve. The change in melting temperature (ΔTₘ) upon ligand binding is a measure of the stabilization effect.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions.

Protocol:

  • Immobilization: The CaMKIIα hub domain protein is immobilized on a sensor chip.

  • Binding: A solution containing the test compound (analyte) is flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: The association and dissociation rates of the interaction are determined by analyzing the SPR sensorgram, from which the equilibrium dissociation constant (K₋) can be calculated.

Conclusion

This compound represents a significant advancement in the development of selective modulators for the CaMKIIα hub domain. Its enhanced affinity, distinct mechanism of action involving a Trp403 flip, and superior neuroprotective efficacy in preclinical models highlight its potential as a valuable research tool and a promising candidate for further therapeutic development for conditions such as ischemic stroke.[2][3][4] The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of this compound and other CaMKIIα modulators.

References

Evaluating the Pharmacokinetic Profile of Novel Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of effective neuroprotective agents for acute ischemic stroke remains a critical challenge in neuroscience and drug development. One such emerging candidate is Ph-HTBA, a novel, brain-permeable CaMKIIα hub ligand that has demonstrated neuroprotective effects in preclinical models.[1] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its successful translation from the laboratory to the clinic.

As of this publication, detailed pharmacokinetic data for this compound are not publicly available. Therefore, this guide presents a hypothetical PK profile for this compound , designed to be representative of a promising oral neuroprotective agent with good central nervous system (CNS) penetration. This hypothetical profile is compared against two notable neuroprotective agents that have undergone significant clinical investigation for stroke and neurodegenerative diseases: Edaravone and Nerinetide .

This document is intended for researchers, scientists, and drug development professionals to provide a comparative framework for evaluating the pharmacokinetic properties essential for a successful neuroprotective drug.

Comparative Pharmacokinetic Profiles

The following tables summarize key pharmacokinetic parameters for our hypothetical this compound profile alongside the reported data for Edaravone and Nerinetide.

Table 1: Key Pharmacokinetic Parameters of Neuroprotective Agents

ParameterThis compound (Hypothetical Oral)Edaravone (IV and Oral)Nerinetide (IV)
Route of Administration OralIntravenous (IV), Oral SuspensionIntravenous (IV)
Time to Peak (Tmax) ~1.5 hoursIV: End of infusion[2][3]Oral: 0.3 - 0.8 hours[4]~10 minutes[5]
Bioavailability (F%) > 60% (Projected)Oral vs. IV: Equivalent exposure at adjusted doses[3][6]N/A (IV administration)
Elimination Half-Life (t½) ~8 - 12 hoursIV: 4.5 - 6 hours[2][7]< 10 minutes[5]
Plasma Protein Binding ~95%92% (mainly albumin)[2]Not specified
Metabolism Hepatic (CYP450 mediated)Metabolized to sulfate (B86663) and glucuronide conjugates (inactive)[7]Degraded by plasmin[5][8]
Primary Excretion Route RenalUrine (primarily as glucuronide conjugate)[7]Not specified
CNS Penetration High (Designed for brain permeability)[1]Crosses BBBCrosses BBB

Detailed Experimental Protocols

The generation of reliable pharmacokinetic data hinges on standardized and rigorous experimental protocols. Below are representative methodologies for key preclinical studies.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Mice/Rats)

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a novel compound after intravenous (IV) and oral (PO) administration.

1. Objective:

  • To determine key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.

2. Materials:

  • Test compound (e.g., this compound)

  • Vehicle suitable for IV and PO administration

  • Male Sprague-Dawley rats (or specified rodent model), weight-matched

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

3. Procedure:

  • Animal Preparation: Acclimatize animals for at least 7 days. Fast animals overnight (with access to water) before dosing.

  • Dosing:

    • IV Group (n=4-6 per time point): Administer the compound via tail vein injection at a specific dose (e.g., 2 mg/kg).

    • PO Group (n=4-6 per time point): Administer the compound by oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (~50-100 µL) from the saphenous or submandibular vein at predetermined time points.[9] A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for quantifying the compound in plasma.

    • Analyze plasma samples to determine drug concentration at each time point.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (AUC, Cmax, Tmax, t½, CL, Vd).

    • Calculate oral bioavailability (F%) using the formula: F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Blood-Brain Barrier (BBB) Permeability Assay

This protocol uses the Evans Blue dye extravasation method to assess the integrity of the BBB and, by extension, infer the potential for a compound to cross it.[10]

1. Objective:

  • To qualitatively and quantitatively assess the permeability of the BBB in a rodent model.

2. Materials:

  • Evans Blue dye (2% w/v in sterile saline)

  • Rodents (e.g., mice)

  • Anesthetic

  • Perfusion pump and ice-cold phosphate-buffered saline (PBS)

  • Formamide or trichloroacetic acid for tissue homogenization

  • Spectrophotometer or fluorescence plate reader

3. Procedure:

  • Dye Administration: Anesthetize the animal and inject the Evans Blue solution intravenously (e.g., via tail vein) at a dose of 4 mL/kg.[11]

  • Circulation: Allow the dye to circulate for a specified period (e.g., 60 minutes).

  • Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS to remove the dye from the vasculature. Continue perfusion until the fluid from the right atrium is clear.

  • Brain Extraction: Decapitate the animal and carefully dissect the brain.

  • Qualitative Assessment: Visually inspect the brain for blue staining, which indicates areas of dye extravasation and BBB disruption.

  • Quantitative Assessment:

    • Weigh a specific brain region or hemisphere.

    • Homogenize the tissue in a solvent (e.g., formamide).

    • Incubate the homogenate (e.g., 24 hours at 60°C) to extract the dye.

    • Centrifuge the sample and measure the absorbance of the supernatant at 620 nm.[11]

    • Quantify the amount of dye per gram of tissue by comparing it to a standard curve.

Visualizing Pathways and Processes

CaMKII Signaling Pathway in Neurons

This compound is a ligand for the CaMKIIα hub domain, a key protein in neuronal signaling.[1] Ischemic conditions lead to a massive influx of Ca2+, over-activating CaMKII and triggering downstream excitotoxic cell death pathways. Neuroprotective agents targeting this pathway aim to modulate this over-activation.

CaMKII_Signaling_Pathway cluster_cytosol Cytosol NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Ca_Influx Ischemia Ischemia / Glutamate Surge Ischemia->NMDA_R Activates Calmodulin Calmodulin Ca_Influx->Calmodulin Binds CaM Ca2+/Calmodulin Complex Calmodulin->CaM CaMKII_inactive CaMKII (Inactive) CaM->CaMKII_inactive Activates CaMKII_active CaMKII (Active) CaMKII_inactive->CaMKII_active PSD95 PSD-95 CaMKII_active->PSD95 Phosphorylates Cell_Death Excitotoxicity & Neuronal Death PSD95->Cell_Death Promotes Ph_HTBA This compound (Hypothesized Action) Ph_HTBA->CaMKII_active Modulates

Caption: CaMKII signaling cascade in ischemic stroke and the point of intervention for this compound.

Experimental Workflow for Preclinical PK Analysis

The process of evaluating a new drug candidate's pharmacokinetic profile involves a structured workflow from compound synthesis to data modeling.

PK_Workflow start Compound Synthesis & Formulation animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model dosing Dosing Administration (IV and PO cohorts) animal_model->dosing sampling Serial Blood Sampling (Multiple time points) dosing->sampling bioanalysis Sample Preparation & LC-MS/MS Analysis sampling->bioanalysis data_proc Concentration-Time Data Generation bioanalysis->data_proc pk_model Pharmacokinetic Modeling (Non-compartmental analysis) data_proc->pk_model report Parameter Calculation & Reporting (AUC, t½, F%) pk_model->report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

Independent Replication of Ph-HTBA's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the existing research on (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) reveals promising neuroprotective effects, primarily demonstrated by a single research consortium. To date, independent replication of these findings by unrelated research groups has not been identified in the public domain. This guide provides a comprehensive comparison of this compound with its analog, HOCPCA, and other neuroprotective agents acting through different mechanisms, based on the available experimental data.

Executive Summary

This compound is a novel, brain-permeable small molecule that has demonstrated significant neuroprotective effects in a mouse model of focal ischemic stroke[2][3]. It acts as a ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme in pathological glutamate (B1630785) signaling[2]. Compared to its structural analog, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), this compound shows superior efficacy at lower doses[2]. While both compounds stabilize the CaMKIIα hub, this compound uniquely reduces Ca2+-stimulated autophosphorylation of the enzyme, suggesting a distinct molecular interaction that may contribute to its enhanced neuroprotective profile[2].

This guide presents a comparative analysis of this compound with HOCPCA and other neuroprotective agents that target different pathways, including direct CaMKII inhibitors and clinically evaluated drugs for stroke. The objective is to provide researchers, scientists, and drug development professionals with a clear overview of the current evidence, experimental methodologies, and the underlying signaling pathways.

Comparative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from key studies on this compound and selected alternative neuroprotective agents.

Table 1: this compound vs. HOCPCA in a Mouse Model of Photothrombotic Stroke

ParameterThis compoundHOCPCAVehicle ControlSource
Infarct Volume (mm³)
3 mg/kg5.8 ± 1.2-12.5 ± 1.5[2]
10 mg/kg4.2 ± 0.9**-12.5 ± 1.5[2]
30 mg/kg-7.1 ± 1.412.5 ± 1.5[2]
Neurological Score (mNSS)
Day 7 (3 mg/kg)4.5 ± 0.5-7.8 ± 0.6[2]
Day 7 (10 mg/kg)3.8 ± 0.4**-7.8 ± 0.6[2]
Day 7 (30 mg/kg)-5.5 ± 0.77.8 ± 0.6[2]
Motor Performance (Grid-walking test, % foot faults)
Day 7 (10 mg/kg)~15%*-~35%[2]

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Comparison with Other Neuroprotective Agents (Different Mechanisms)

CompoundMechanism of ActionModelKey Efficacy DataSource
tatCN21 Direct inhibitor of CaMKIIα activityMouse, transient middle cerebral artery occlusion (tMCAO)~50% reduction in infarct volume at 24h[4]
Edaravone Free radical scavengerHuman, acute ischemic strokeImproved functional outcome (modified Rankin Scale)[5][6]
Citicoline Membrane stabilizer, precursor to acetylcholineHuman, acute ischemic strokeModest improvement in long-term functional outcomes[7][8]
Cerebrolysin Neuropeptide mixture with neurotrophic activityHuman, acute ischemic strokeImproved neurological and functional recovery[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating neuroprotective agents in a stroke model.

Ph_HTBA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate (Ischemic Condition) NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKIIa CaMKIIα CaM->CaMKIIa Activates Autophosphorylation Thr286 Autophosphorylation CaMKIIa->Autophosphorylation Undergoes Ph_HTBA This compound Hub_Domain Hub Domain Ph_HTBA->Hub_Domain Binds to & Stabilizes Ph_HTBA->Autophosphorylation Reduces Neuroprotection Neuroprotection Ph_HTBA->Neuroprotection Promotes Hub_Domain->CaMKIIa Neuronal_Death Neuronal Death Autophosphorylation->Neuronal_Death Leads to

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Animal Mouse Stroke_Induction Photothrombotic Stroke Induction Animal->Stroke_Induction Treatment_Admin Intraperitoneal Injection (this compound, HOCPCA, or Vehicle) Stroke_Induction->Treatment_Admin 3-6 hours post-stroke Behavioral Behavioral Tests (mNSS, Grid-walking) Treatment_Admin->Behavioral Days 1, 3, 7 Histology Histological Analysis (Infarct Volume Measurement) Behavioral->Histology Day 7

Caption: Experimental workflow for in vivo evaluation of neuroprotective agents.

Detailed Experimental Protocols

In Vivo Model of Focal Ischemic Stroke (Photothrombosis)
  • Animal Model: Adult male C57BL/6 mice are used.

  • Anesthesia: Mice are anesthetized with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).

  • Photosensitizer Injection: Rose Bengal dye (10 mg/mL in sterile saline) is injected intraperitoneally at a dose of 100 mg/kg.

  • Cranial Exposure: A midline incision is made on the scalp, and the skull is exposed. A fiber-optic probe (1.5 mm diameter) is positioned over the right sensorimotor cortex.

  • Photo-irradiation: Five minutes after Rose Bengal injection, the brain is illuminated through the skull for 15 minutes using a cold light source to induce a focal ischemic lesion.

  • Post-operative Care: The scalp is sutured, and animals are allowed to recover in a heated cage.

Behavioral Assessment: Modified Neurological Severity Score (mNSS)

The mNSS is a composite score of motor, sensory, balance, and reflex tests. The grading scale ranges from 0 (normal) to 18 (maximal deficit). Tests include:

  • Motor tests: Raising the mouse by the tail (observing for flexion of limbs), walking on a flat surface (observing for gait abnormalities).

  • Sensory tests: Placing and proprioceptive tests.

  • Beam balance tests: Ability to traverse a narrow beam.

  • Reflex tests: Pinna, corneal, and startle reflexes.

Histological Analysis: Infarct Volume Measurement
  • Brain Extraction: At the designated endpoint (e.g., 7 days post-stroke), mice are euthanized, and their brains are removed.

  • Sectioning: Brains are sectioned coronally at a thickness of 20 µm using a cryostat.

  • Staining: Sections are stained with Cresyl Violet to delineate the infarct area.

  • Image Analysis: Stained sections are imaged, and the infarct area is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by integrating the infarct areas across all sections.

In Vitro CaMKIIα Autophosphorylation Assay
  • Primary Neuronal Culture: Primary cortical neurons are prepared from embryonic day 15.5 mouse brains and cultured for 14-16 days.

  • Treatment: Neurons are pre-incubated with this compound or HOCPCA for 30 minutes.

  • Stimulation: Neurons are stimulated with a high potassium concentration (55 mM KCl) for 1 minute to induce depolarization and Ca2+ influx.

  • Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against phosphorylated CaMKIIα (p-CaMKIIα) and total CaMKIIα.

  • Quantification: The ratio of p-CaMKIIα to total CaMKIIα is quantified to determine the extent of autophosphorylation.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent neuroprotective agent in a preclinical model of ischemic stroke, with a potentially superior profile to its analog HOCPCA. Its mechanism of action via modulation of the CaMKIIα hub domain presents a novel therapeutic strategy. However, the lack of independent replication of these findings is a significant limitation. Future research should prioritize:

  • Independent Validation: Studies by other research groups are crucial to confirm the neuroprotective efficacy and safety of this compound.

  • Broader Preclinical Testing: Evaluation in different stroke models (e.g., transient and permanent MCAO) and in other species is warranted.

  • Pharmacokinetic and Pharmacodynamic Studies: A more detailed characterization of the drug's properties in vivo is necessary.

  • Head-to-Head Comparisons: Rigorous comparative studies against other promising neuroprotective agents will help to position this compound in the therapeutic landscape.

The development of novel neuroprotective agents for stroke remains a critical unmet medical need. While this compound shows considerable promise, further independent and comprehensive research is essential to validate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Ph-HTBA: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Step-by-Step Disposal Protocol for Uncharacterized Chemicals

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling substances with incomplete safety profiles. The disposal of Ph-HTBA should be managed exclusively through your institution's hazardous waste program.

Step 1: Initial Assessment and Personal Protective Equipment (PPE)

  • Treat as Hazardous: Assume this compound is toxic, flammable, and an environmental hazard.

  • Consult Internal Documentation: Review laboratory notebooks and internal records for any synthesized amounts and known properties or reaction byproducts.

  • Wear Appropriate PPE: At a minimum, wear standard laboratory attire, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (Nitrile or Neoprene are generally recommended for organic compounds, but consult a glove compatibility chart if available).

Step 2: Waste Collection and Containment

  • Select a Compatible Container: Collect this compound waste in a chemically compatible, leak-proof container with a secure screw-top lid. The original manufacturer's container is often a suitable choice if it is in good condition. Do not use metal containers if there is any suspicion of corrosivity.

  • Segregate Waste: Do not mix this compound waste with any other waste streams.[1][2] Incompatible materials can react, leading to fire, explosion, or the release of toxic gases.[2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound solids, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels), in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Note all solvents and their approximate concentrations on the label.

Step 3: Labeling and Storage

  • Label Immediately: As soon as the first drop of waste enters the container, affix a hazardous waste label.[3][4]

  • Complete the Label: Clearly write the full chemical name "this compound (phenyl-2-hydroxy-3-tert-butyl-5-aminobenzoate)" and list all other components and their estimated percentages.[5] Write "Hazardous Waste" prominently. Do not use abbreviations or chemical formulas.[3][4]

  • Date the Container: Note the date when waste was first added to the container.

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][6] This area must be at or near the point of generation and under the control of laboratory personnel.[6] Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.

Step 4: Arrange for Disposal

  • Contact EHS: Do not attempt to neutralize or dispose of this compound down the drain or in regular trash.[7] Contact your institution's EHS office to schedule a hazardous waste pickup.[7]

  • Provide Information: Inform the EHS staff that the waste is an uncharacterized research chemical and provide them with all available information, including the chemical name and structure.

  • Follow EHS Instructions: Adhere strictly to the collection and pickup procedures provided by your EHS department. They are the final authority on proper disposal methods, which may include incineration at a licensed facility.

Disposal Workflow for Uncharacterized Chemicals

The following diagram outlines the mandatory decision-making process for the safe disposal of a novel research chemical like this compound.

G cluster_prep Step 1: Preparation & Assessment cluster_contain Step 2: Containment cluster_label Step 3: Labeling & Storage cluster_dispose Step 4: Final Disposal A Identify Waste as This compound (Uncharacterized) B Consult Lab Notebooks for Hazard Information A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Chemically Compatible Waste Container C->D Proceed to Containment E Collect Waste (Segregate from other streams) D->E F Affix 'Hazardous Waste' Label E->F Proceed to Labeling G List Full Chemical Name(s) and Date Container F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Contact Institutional EHS Office to Request Pickup H->I Ready for Disposal J Provide All Known Information to EHS I->J K Follow EHS Instructions for Waste Handover J->K L EHS Manages Final Disposal (e.g., Incineration) K->L

Workflow for the safe disposal of an uncharacterized research chemical.

References

Essential Safety and Handling Protocols for Phenyl-terminated Polybutadiene with Hydroxyl Termination (Ph-HTBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Phenyl-terminated polybutadiene (B167195) with hydroxyl termination (Ph-HTBA). The following procedures are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Personal Protective Equipment (PPE) Selection and Use

Due to the absence of specific quantitative permeation data for this compound, a conservative approach to PPE selection is imperative. The following recommendations are based on best practices for handling similar oligomeric and polymeric compounds.

Hand Protection:

The selection of appropriate gloves is critical to prevent skin contact. Given the lack of specific breakthrough time data for this compound, it is recommended to use gloves with broad chemical resistance. Double gloving is a recommended practice to enhance protection.

Glove MaterialRecommended UseKey Considerations
Nitrile General handling, splash protectionGood resistance to some organic solvents, weak acids, and bases.[1][2] Not recommended for prolonged exposure to aromatic or halogenated hydrocarbons.[1]
Butyl Rubber Handling of larger quantities, potential for immersionHigh permeation resistance to gases, water vapors, ketones, esters, and some acids.[3][4]
Viton™ Handling of aromatic and chlorinated solventsExcellent resistance to a broad range of aggressive chemicals.[3][5][6] Often used for handling highly corrosive or toxic substances.[5]

Eye and Face Protection:

Safety glasses with side shields are the minimum requirement for handling this compound. In situations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety glasses.

Skin and Body Protection:

A standard laboratory coat should be worn to protect against incidental contact. For procedures with a higher potential for splashing or contamination, a chemically resistant apron or coveralls are recommended.

Respiratory Protection:

Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if aerosols may be generated or work is being performed in a poorly ventilated area, respiratory protection is necessary.

Respirator TypeCartridge/FilterAssigned Protection Factor (APF)
Half-mask respiratorOrganic Vapor (OV) cartridge10[7]
Full-facepiece respiratorOrganic Vapor (OV) cartridge50[7]
Powered Air-Purifying Respirator (PAPR) with loose-fitting facepieceOrganic Vapor (OV) cartridge with HEPA filter25[7]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is essential to minimize exposure and prevent contamination.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment to identify potential hazards and determine the appropriate level of PPE.

  • Gather Materials: Ensure all necessary PPE, handling equipment, and waste containers are readily available in the designated work area.

  • Ventilation Check: Verify that the work area, preferably a chemical fume hood, has adequate ventilation.

Step 2: Donning PPE

  • Put on a lab coat or other protective clothing.

  • Put on safety glasses or goggles. If a splash hazard exists, add a face shield.

  • If required, don a respirator. Perform a user seal check to ensure a proper fit.

  • Wash hands thoroughly.

  • Put on the first pair of gloves.

  • Put on the second pair of gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Step 3: Handling this compound

  • Perform all manipulations of this compound within a certified chemical fume hood.

  • Avoid direct contact with the material. Use appropriate laboratory equipment for transfers and measurements.

  • In case of a spill, immediately alert others in the vicinity and follow established spill cleanup procedures.

Step 4: Post-Handling and Decontamination

  • Gross Decontamination: At the end of the procedure, wipe down any contaminated surfaces in the work area with an appropriate solvent (e.g., isopropanol), followed by a mild detergent and water.[8][9]

  • PPE Doffing (Removal):

    • Remove the outer pair of gloves first, peeling them off without touching the outer surface with your bare hands.

    • Remove the face shield (if used) from the back.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Remove safety glasses or goggles.

    • If a respirator was used, remove it last, touching only the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Step 5: Waste Disposal

  • Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered hazardous waste.

    • Place contaminated gloves, wipes, and other disposable items in a designated, leak-proof hazardous waste container that is clearly labeled.[3]

  • This compound Waste: Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Compliance: All hazardous waste must be disposed of in accordance with institutional, local, state, and federal regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

PPE Selection and Disposal Workflow

PPE_Workflow PPE Selection and Disposal Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment select_ppe 2. Select Appropriate PPE risk_assessment->select_ppe Determine Hazard Level don_ppe 3. Don PPE Correctly select_ppe->don_ppe Gather Equipment handle_chemical 4. Handle this compound in Ventilated Area don_ppe->handle_chemical decontaminate_area 5. Decontaminate Work Area handle_chemical->decontaminate_area doff_ppe 6. Doff PPE Safely decontaminate_area->doff_ppe segregate_waste 7. Segregate Contaminated PPE doff_ppe->segregate_waste Prevent Cross-Contamination dispose_waste 8. Dispose of as Hazardous Waste segregate_waste->dispose_waste Follow EHS Guidelines

Caption: PPE workflow for this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.